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  • Product: Phenylthio 4-methylpent-3-enoate
  • CAS: 102496-83-3

Core Science & Biosynthesis

Foundational

Phenylthio 4-methylpent-3-enoate: Synthesis, Reactivity, and Applications in Advanced Cross-Coupling

Abstract Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate; CAS: 102496-83-3) is a highly versatile, prenyl-derived thioester. Serving as a critical building block in organic synthesis, i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate; CAS: 102496-83-3) is a highly versatile, prenyl-derived thioester. Serving as a critical building block in organic synthesis, it bridges the gap between simple diene feedstocks and complex, functionalized ketones. This technical whitepaper explores the physicochemical profile, the catalytic causality behind its synthesis via palladium-catalyzed hydrocarbonylation, and its deployment as an electrophilic partner in base-free Liebeskind-Srogl cross-coupling reactions.

Structural Significance and Physicochemical Profile

Phenylthio 4-methylpent-3-enoate consists of a 4-methylpent-3-enoyl chain (a prenyl-like moiety) attached to an S-phenyl thioester group. In drug development, prenyl groups are frequently utilized to increase the lipophilicity of pharmacophores, enhancing cell membrane permeability and targeting prenyl-binding domains in proteins. The thioester linkage provides a unique thermodynamic balance: it is stable enough to be isolated and purified without degradation, yet sufficiently reactive to undergo oxidative addition with low-valent transition metals.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name S-phenyl 4-methylpent-3-enethioate
CAS Registry Number 102496-83-3 [1]
Molecular Formula C₁₂H₁₄OS
Molecular Weight 206.30 g/mol
Functional Groups Thioester, Trisubstituted Alkene
Electrophilicity High (at the acyl carbon via transition-metal insertion)
Primary Application Acyl transfer reagent, Cross-coupling electrophile

Synthesis: Palladium-Catalyzed Hydrocarbonylation

The most efficient and atom-economical route to phenylthio 4-methylpent-3-enoate is the palladium-catalyzed hydrocarbonylation of isoprene (2-methylbuta-1,3-diene) using benzenethiol (thiophenol) and carbon monoxide[2].

Mechanistic Causality

The regioselectivity of this reaction is governed by the thermodynamic stability of the intermediate π-allyl palladium complex.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of thiophenol to a Pd(0) species, generating a Pd(II) hydride-thiolate intermediate.

  • Hydropalladation: The Pd-H species undergoes migratory insertion into the less sterically hindered double bond of isoprene. This forms a thermodynamically favored, substituted π-allyl palladium complex.

  • CO Insertion: Carbon monoxide coordinates to the metal center and inserts into the Pd-allyl bond, forming an acylpalladium intermediate.

  • Reductive Elimination: The acyl group and the thiolate ligand reductively eliminate to yield the target thioester, regenerating the Pd(0) catalyst.

Synthesis A Isoprene + Thiophenol + CO B Pd(0) Catalyst Generation A->B C Oxidative Addition (Pd-H/SPh Formation) B->C D Hydropalladation (π-Allyl Pd Complex) C->D Isoprene E CO Insertion (Acylpalladium Complex) D->E CO F Reductive Elimination E->F F->B Catalyst Regeneration G Phenylthio 4-methylpent-3-enoate F->G

Figure 1: Catalytic cycle of Pd-catalyzed hydrocarbonylation of isoprene.

Validated Experimental Protocol: Hydrocarbonylation

Note: This protocol requires high-pressure equipment and must be conducted in a certified fume hood.

  • Preparation: In a 50-mL stainless steel autoclave, combine isoprene (2.72 g, 40 mmol) and tert-butanol (10 mL) as the solvent.

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 40 mg, 0.178 mmol, ~0.45 mol%) and Triphenylphosphine (Ph₃P, 327 mg, 1.245 mmol). The phosphine ligand reduces Pd(II) to the active Pd(0) species in situ and stabilizes the metal center.

  • Thiol Addition: Introduce benzenethiol (thiophenol, 40 mmol).

  • Pressurization: Seal the autoclave and purge with Carbon Monoxide (CO) three times to remove atmospheric oxygen. Pressurize the vessel with CO to 30 atm.

  • Reaction: Heat the mixture to 50–60 °C with vigorous stirring for 12–18 hours.

  • Workup: Vent the CO gas safely. Filter the crude mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (eluting with hexanes/ethyl acetate) to isolate S-phenyl 4-methylpent-3-enethioate in ~83% yield [2].

Table 2: Optimization of Hydrocarbonylation Parameters

Catalyst SystemLigandCO PressureSolventYield (%)
Pd(OAc)₂ (0.45 mol%)Ph₃P30 atmt-BuOH83%
PdCl₂ (1.0 mol%)None10 atmTHF< 20% (Oligomerization)
Pd₂(dba)₃ (0.5 mol%)dppf30 atmToluene65%

Advanced Reactivity: The Liebeskind-Srogl Cross-Coupling

While thioesters can be hydrolyzed to acids or reduced to aldehydes, their most powerful application in modern drug discovery is the Liebeskind-Srogl Cross-Coupling [3]. This reaction couples thioesters with boronic acids to form ketones under completely neutral, base-free conditions.

Mechanistic Causality of Base-Free Coupling

Traditional Suzuki-Miyaura couplings require an exogenous base to activate the boronic acid (forming a reactive boronate). The Liebeskind-Srogl coupling circumvents this through a self-activating, dual-metal system utilizing catalytic Palladium and stoichiometric Copper(I) thiophene-2-carboxylate (CuTC) [4].

  • Role of Copper: Cu(I) is highly thiophilic. It coordinates to the sulfur atom of the thioester, polarizing the C–S bond and accelerating the oxidative addition of Pd(0).

  • Base-Free Activation: Upon C–S cleavage, the thiolate transfers to the copper, releasing the carboxylate ligand (from CuTC). This carboxylate then coordinates to the boronic acid, forming the activated boronate species required for transmetalation to palladium. This elegant intramolecular activation is why base-sensitive functional groups survive this protocol.

LSCoupling A Phenylthio 4-methylpent-3-enoate B CuTC Coordination (S-Cu Activation) A->B C Pd(0) Oxidative Addition (Acyl-Pd-SPh) B->C Pd(0) E Transmetalation (R-group transfer to Pd) C->E D Boronic Acid Activation (via Cu-Carboxylate) D->E R-B(OH)2 F Reductive Elimination E->F G Prenylated Ketone Product F->G

Figure 2: Base-free mechanism of the Liebeskind-Srogl cross-coupling reaction.

Validated Experimental Protocol: Ketone Synthesis via Liebeskind-Srogl

This protocol demonstrates the conversion of phenylthio 4-methylpent-3-enoate to a functionalized prenyl-ketone [5].

  • Reagent Assembly: In an oven-dried Schlenk tube under an argon atmosphere, add phenylthio 4-methylpent-3-enoate (0.500 mmol), the desired aryl/alkyl boronic acid (0.550 mmol), and Copper(I) thiophene-2-carboxylate (CuTC; 0.143 g, 0.750 mmol).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (Pd₂(dba)₃·CHCl₃, 3.0 mg, 0.003 mmol) and Tris(2-furyl)phosphine (TFP, 6.0 mg, 0.006 mmol). TFP is crucial as its lower electron density (compared to Ph₃P) facilitates the reductive elimination step.

  • Solvent & Reaction: Inject anhydrous THF (6 mL). Seal the tube and stir the suspension at 50 °C for 18 hours. The mixture will typically change color as the Cu-thiolate precipitates.

  • Quench & Extraction: Cool to room temperature, dilute with diethyl ether (15 mL), and wash sequentially with 5% aqueous HCl (10 mL) and distilled water (10 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone via radial chromatography or standard flash silica gel chromatography.

Conclusion

Phenylthio 4-methylpent-3-enoate is a highly specialized intermediate that leverages the robust reactivity of thioesters. Synthesized efficiently via the palladium-catalyzed hydrocarbonylation of isoprene, it serves as an ideal substrate for base-free Liebeskind-Srogl cross-coupling. For drug development professionals, this molecule offers a direct, chemoselective pathway to append prenyl-derived motifs onto complex molecular scaffolds without the risk of epimerization or degradation typically associated with strongly basic coupling conditions.

References

  • Science of Synthesis. Organometallic Complexes of Palladium: The Reductive Carbonylation of 1,3-Dienes. Thieme Connect. Retrieved from[Link]

  • Wikipedia Contributors. Liebeskind–Srogl coupling. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Prokopcová, H., & Kappe, C. O. (2009). The Liebeskind–Srogl C–C Cross-Coupling Reaction. Angewandte Chemie International Edition. Retrieved from[Link]

  • Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. Journal of the American Chemical Society, 122(45), 11260-11261. Retrieved from[Link]

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Phenylthio 4-methylpent-3-enoate

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound, Phenylthio 4-methylpent-3-enoate. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of the novel compound, Phenylthio 4-methylpent-3-enoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a detailed exploration of the principles and methodologies required for the unambiguous structural elucidation of this molecule. We will delve into the predictive analysis of its spectral properties, outline rigorous experimental protocols for data acquisition, and provide a framework for the interpretation of the resulting data.

Molecular Structure and Predicted Spectroscopic Behavior

The starting point for any spectroscopic analysis is a thorough understanding of the target molecule's structure. Phenylthio 4-methylpent-3-enoate is a multifaceted compound possessing a phenylthio moiety, an ester functional group, and a substituted alkene. Each of these features will give rise to characteristic signals in the various spectroscopic techniques employed.

Molecular Structure:

Based on this structure, we can predict the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. We will consider both ¹H and ¹³C NMR.

¹H NMR Predictions:

The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and integration values are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Phenyl (C₆H₅)7.20 - 7.50Multiplet5HAromatic protons in a phenyl group attached to a sulfur atom.
Olefinic (CH )5.20 - 5.40Triplet of Quartets1HVinylic proton deshielded by the double bond and coupled to the adjacent methylene and methyl protons.
Methylene (CH₂ )3.30 - 3.50Doublet2HProtons alpha to a carbonyl group and adjacent to a double bond.
Methyl (CH₃ -C=)1.80 - 2.00Singlet (or narrow multiplet)3HMethyl protons on a double bond.
Methyl (CH₃ -C=)1.60 - 1.80Singlet (or narrow multiplet)3HMethyl protons on a double bond.

¹³C NMR Predictions:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

Carbon(s) Predicted Chemical Shift (ppm) Justification
Carbonyl (C =O)190 - 200Thioester carbonyl carbon.
Phenyl (ipso-C )130 - 135Aromatic carbon directly attached to sulfur.
Phenyl (C ₆H₅)125 - 130Aromatic carbons.
Olefinic (=C H)115 - 125Vinylic carbon with a proton attached.
Olefinic (C =)135 - 145Quaternary vinylic carbon.
Methylene (C H₂)40 - 50Carbon alpha to the carbonyl group.
Methyl (C H₃)20 - 30Methyl carbons on the double bond.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for Phenylthio 4-methylpent-3-enoate are as follows:

Functional Group Predicted Absorption (cm⁻¹) Intensity
C=O (Thioester)1680 - 1710Strong
C=C (Alkene)1640 - 1680Medium to Weak
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C-S (Thioether)600 - 800Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Phenylthio 4-methylpent-3-enoate (C₁₂H₁₄OS), the expected molecular weight is approximately 206.08 g/mol .

Predicted Fragmentation Pattern:

The most likely fragmentation pathways will involve the cleavage of the weakest bonds, such as the C-S and C-C bonds adjacent to the carbonyl group. Key predicted fragments include:

  • [M - C₆H₅S]⁺: Loss of the phenylthio radical.

  • [C₆H₅S]⁺: The phenylthio cation.

  • [M - C₅H₉]⁺: Loss of the 4-methylpent-3-enoyl fragment.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality, reliable data, it is crucial to follow standardized and well-validated experimental protocols.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Phenylthio 4-methylpent-3-enoate.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals.[1]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to improve the signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set a wider spectral width (e.g., 0-220 ppm).

IR Spectroscopy Protocol
  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

    • Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and the spectrum acquired in a solution cell.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder or the pure solvent, which is then subtracted from the sample spectrum.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry Protocol
  • Sample Introduction:

    • For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

    • Alternatively, direct infusion into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.

  • Ionization:

    • Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.[3]

  • Mass Analysis:

    • A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

    • Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Data Interpretation and Structural Confirmation

The acquired spectra should be carefully analyzed and compared with the predicted data to confirm the structure of Phenylthio 4-methylpent-3-enoate.

NMR Analysis
  • ¹H NMR: Confirm the presence of all expected signals with the correct chemical shifts, multiplicities, and integrations. 2D NMR techniques like COSY can be used to establish proton-proton coupling networks and confirm the connectivity.

  • ¹³C NMR: Verify that the number of signals matches the number of unique carbon atoms in the molecule. DEPT experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

IR Analysis

Identify the characteristic absorption bands for the thioester, alkene, and aromatic functional groups. The absence of other strong bands (e.g., a broad O-H stretch around 3300 cm⁻¹) can rule out the presence of certain impurities.

MS Analysis

Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of the key structural motifs. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments, providing further confirmation of the structure.

Visualizations

To further clarify the concepts discussed, the following diagrams are provided.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of Phenylthio 4-methylpent-3-enoate Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS, HRMS) Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structural Elucidation Interpretation->Structure Final_Report Final_Report Structure->Final_Report Final Report

Caption: Workflow for the spectroscopic characterization of a novel compound.

Predicted ¹H-¹H Couplings

G cluster_mol Key ¹H-¹H Couplings mol CH3-C(CH3)=CH-CH2-CO-S-Ph H_olefin H_olefin H_methylene H_methylene H_olefin->H_methylene J H_methyl_alkene H_methyl H_olefin->H_methyl_alkene ⁴J (allylic)

Caption: Expected key proton-proton spin-spin couplings.

Predicted Mass Spectrometry Fragmentation

G Parent [M]⁺˙ (m/z 206) Frag1 [M - C₆H₅S]⁺ (m/z 97) Parent->Frag1 - •SPh Frag2 [C₆H₅S]⁺ (m/z 109) Parent->Frag2 cleavage Frag3 [M - C₅H₉]⁺ (m/z 123) Parent->Frag3 - •C₅H₉

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of Phenylthio 4-methylpent-3-enoate requires a multi-technique approach, integrating NMR, IR, and mass spectrometry. By carefully predicting the expected spectral features and following rigorous experimental protocols, researchers can confidently elucidate the structure of this and other novel organic molecules. This guide provides a robust framework for such an analysis, emphasizing the importance of a systematic and well-reasoned approach to structural determination.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 4-Phenyl-3-pentenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methyl-4-phenylpentanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • MassBank. (2008). 3-PENTANONE; EI-B; MS. Retrieved from [Link]

Sources

Foundational

IR spectrum of "Phenylthio 4-methylpent-3-enoate"

An In-depth Technical Guide to the Infrared Spectrum of Phenylthio 4-methylpent-3-enoate Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Phenylthio 4-methylpent-3-enoate....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectrum of Phenylthio 4-methylpent-3-enoate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Phenylthio 4-methylpent-3-enoate. Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules, offering critical insights into their functional group composition and structural features.[1][2] For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a molecule's IR spectrum is fundamental for structural elucidation, reaction monitoring, and quality control. This document details the theoretical basis for the expected spectral features of Phenylthio 4-methylpent-3-enoate, a step-by-step protocol for acquiring a high-quality spectrum, and a guide to interpreting the resulting data. The causality behind experimental choices and spectral interpretations is emphasized to ensure both scientific integrity and practical utility.

Molecular Structure and its Vibrational Landscape

To predict and interpret the infrared spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that give rise to distinct absorption bands in the IR spectrum.[3]

Phenylthio 4-methylpent-3-enoate comprises:

  • A Thioester Group (C-S-C=O): This is the central functional group. The carbonyl (C=O) stretch is one of the most intense and diagnostic peaks in the spectrum. Unlike a typical ester, the oxygen atom is replaced by sulfur. Sulfur's lower electronegativity and larger atomic size compared to oxygen influence the electronic environment of the carbonyl group, resulting in a lower stretching frequency.[4]

  • α,β-Unsaturation: The carbon-carbon double bond (C=C) is conjugated with the thioester carbonyl. This electronic conjugation delocalizes the π-electrons across the O=C-C=C system, which further lowers the energy (and thus the frequency) of both the C=O and C=C stretching vibrations.[1][5][6]

  • A Phenyl Group (C₆H₅): Attached to the sulfur atom, this aromatic ring contributes several characteristic bands, including aromatic C-H stretches, C=C in-ring stretches, and out-of-plane (oop) C-H bending vibrations that can hint at the substitution pattern.[7]

  • An Alkene Group (C=CH): Part of the unsaturated acyl chain, this group has its own C=C and =C-H stretching and bending modes.

  • Aliphatic Groups (CH₃, CH₂): The molecule contains methyl and methylene groups, which will produce characteristic sp³ C-H stretching and bending absorptions.[7][8]

The interplay of these groups dictates the final appearance of the IR spectrum. The following diagram illustrates the logical relationship between the molecular structure and its expected spectral features.

G cluster_mol Phenylthio 4-methylpent-3-enoate Structure cluster_spec Predicted IR Absorption Regions (cm⁻¹) Mol Key Functional Groups Thioester Thioester (S-C=O) Unsaturation α,β-Unsaturated System (C=C-C=O) Phenyl Phenyl Ring (C₆H₅) Aliphatic Aliphatic C-H (sp³) Alkene Alkene C-H (sp²) CO_stretch C=O Stretch ~1650-1695 cm⁻¹ Thioester->CO_stretch Strong, Diagnostic CC_stretch C=C Stretch ~1620-1640 cm⁻¹ Unsaturation->CC_stretch Medium Aromatic_stretch Aromatic C=C & C-H ~1600, 1500, 3030 cm⁻¹ Phenyl->Aromatic_stretch Variable, Sharp Aliphatic_stretch Aliphatic C-H Stretch ~2850-2970 cm⁻¹ Aliphatic->Aliphatic_stretch Medium-Strong Alkene_stretch Alkene C-H Stretch ~3010-3080 cm⁻¹ Alkene->Alkene_stretch Medium, Sharp Spec Characteristic Peaks

Caption: Correlation between molecular functional groups and their predicted IR spectral regions.

Predicted IR Absorption Profile

Based on established correlation tables and empirical data, a detailed prediction of the IR spectrum can be formulated. The presence of conjugation and the thioester functionality are the most significant factors influencing the peak positions.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityCausality and Expert Insights
C=O Stretch Conjugated Thioester1650 - 1695 StrongThis is the most diagnostic peak. A standard ester C=O is ~1735-1750 cm⁻¹.[5][6] The thioester linkage lowers this to ~1690-1696 cm⁻¹.[4] Further conjugation with the C=C bond reduces the frequency into this lower range due to resonance, which weakens the C=O double bond character.[4]
C=C Stretch Conjugated Alkene & Aromatic1620 - 1640 (Alkene)~1600, ~1585, ~1500, ~1450 (Aromatic)Medium-WeakThe alkene C=C stretch appears at a lower frequency than non-conjugated alkenes (~1640-1680 cm⁻¹) due to conjugation.[1] The phenyl group will show a characteristic pattern of sharp bands corresponding to in-ring carbon-carbon stretching vibrations.[7]
C-H Stretch (sp²) Aromatic & Alkene3010 - 3100 MediumAbsorptions above 3000 cm⁻¹ are a clear indicator of C-H bonds on sp²-hybridized carbons (alkenes and aromatics). These are typically sharper and less intense than their sp³ counterparts.[1][3]
C-H Stretch (sp³) Alkyl (CH₃, CH₂)2850 - 2970 StrongThese bands, appearing below 3000 cm⁻¹, arise from the methyl and methylene groups in the pentenoate chain. Multiple distinct peaks are often visible due to symmetric and asymmetric stretching modes.[7][8]
C-O Stretch (Ester-like) Thioester1000 - 1300 StrongEsters typically show strong C-O stretching bands in this region.[5][9] For a thioester, the C-S single bond stretch is expected to be weak and found in the fingerprint region (see below). However, a strong absorption corresponding to the C-O single bond character within the O=C-S linkage is expected here.
C-H Bend (sp³) Alkyl (CH₃, CH₂)1375 - 1470 MediumBending vibrations (scissoring for CH₂ and asymmetric/symmetric for CH₃) appear in this region. A distinct peak around 1375 cm⁻¹ often suggests the presence of a methyl group.[1]
C-H Bend (Out-of-Plane) Aromatic690 - 900 StrongThese strong absorptions in the fingerprint region are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring (like the phenylthio group), strong bands are expected near 690-710 cm⁻¹ and 730-770 cm⁻¹.
C-S Stretch Thioether600 - 800 WeakThe carbon-sulfur stretch is notoriously weak and falls in the complex fingerprint region, making it difficult to assign with certainty. Its identification is often secondary to the other, more prominent functional group absorptions.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of Phenylthio 4-methylpent-3-enoate, which is presumed to be a liquid sample. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[10]

Principle of ATR-FTIR

ATR spectroscopy works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam reflects internally, creating an evanescent wave that penetrates a small distance into the sample placed in tight contact with the crystal.[10] This interaction provides the absorption spectrum without the need for traditional transmission cells.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the sample compartment is clean and the ATR crystal surface is free of any residue.

  • Background Spectrum Acquisition (Self-Validation Step 1):

    • Causality: A background scan is crucial to account for absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. This step ensures that the final spectrum contains only signals from the sample.

    • Procedure: With nothing on the ATR crystal, initiate a background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

  • ATR Crystal Cleaning and Verification (Self-Validation Step 2):

    • Causality: Any contamination on the crystal will appear in the final spectrum. A rigorous cleaning protocol validates the integrity of the measurement.

    • Procedure:

      • Clean the crystal surface with a soft, lint-free wipe soaked in a volatile solvent (e.g., isopropanol or acetone). Ensure the solvent is compatible with the crystal material.

      • Allow the solvent to fully evaporate.

      • Run a second scan and compare it to the initial background. A flat line with minimal noise confirms the crystal is clean.

  • Sample Application:

    • Place a single, small drop of Phenylthio 4-methylpent-3-enoate directly onto the center of the ATR crystal. Only a sufficient amount to cover the crystal surface is needed.[11][12][13]

  • Pressure Application (if applicable):

    • If using an ATR accessory with a pressure clamp, lower the clamp to ensure firm, consistent contact between the liquid sample and the crystal.[10]

    • Causality: Good contact is essential for the evanescent wave to effectively interact with the sample, leading to a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software will perform a Fourier transform on the resulting interferogram to generate the final IR spectrum.[10]

  • Post-Measurement Cleanup:

    • Thoroughly clean the sample from the ATR crystal using the same procedure outlined in step 3. Proper cleanup prevents cross-contamination of future samples.[12]

G start Start: Prepare Spectrometer background Step 1: Acquire Background Spectrum (No Sample on Crystal) start->background clean_verify Step 2: Clean & Verify ATR Crystal (Run scan, check for flat baseline) background->clean_verify Ensures removal of atmospheric interference apply_sample Step 3: Apply Liquid Sample (One drop on crystal center) clean_verify->apply_sample Validates no contamination acquire_spectrum Step 4: Acquire Sample Spectrum (Co-add 16-32 scans) apply_sample->acquire_spectrum process_data Step 5: Data Processing (FT, Baseline Correction, Peak Picking) acquire_spectrum->process_data Improves signal-to-noise cleanup Step 6: Clean ATR Crystal Post-Analysis process_data->cleanup end End: Spectrum Ready for Interpretation cleanup->end

Caption: Experimental workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Summary and Conclusion

The infrared spectrum of Phenylthio 4-methylpent-3-enoate is rich with information, providing a unique "fingerprint" of the molecule.[14] The most definitive absorption band is the strong C=O stretch of the conjugated thioester, expected in the 1650-1695 cm⁻¹ region. This, combined with characteristic peaks for sp² C-H (>3000 cm⁻¹), sp³ C-H (<3000 cm⁻¹), and aromatic C=C stretches, allows for unambiguous confirmation of the molecule's core structure. By following the robust experimental protocol provided, researchers can reliably obtain a high-quality spectrum, enabling confident structural verification and analysis in a drug development or synthetic chemistry setting.

References

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of California, Davis. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Love, J. C., et al. (2012). Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. Beilstein Journal of Organic Chemistry, 8, 339-347. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Liquid Samples. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, September 3). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Unknown Source. (n.d.). Carbonyl compounds - IR - spectroscopy. This source could not be fully verified.
  • Jalbout, A. F., et al. (2002). A Technical Note on 2. CO, Ph and CN Vibrational Frequencies in Compounds of Unusual Bonding. The Infrared and Raman Discussion Group. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Phenyl-3-pentenoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(Methylthio)phenyl isothiocyanate. NIST Chemistry WebBook. Retrieved from [Link]

  • Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Davis. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Reusch, W. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the “Ball and Spring” Model. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Unknown Source. (n.d.). The features of IR spectrum. This source could not be fully verified.
  • Maltsev, A., et al. (2019). Infrared-Spectroscopic Study of (4-Methylpent-3-en-1-ynyl)methylthiocarbene, Its Photochemical Transformations, and Reactions in an Argon Matrix. The Journal of Organic Chemistry, 84(22), 14696-14707. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl pent-4-enoate. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry of Phenylthio 4-methylpent-3-enoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Phenylthio 4-methylpent-3-enoate is a thioester containing a reactive carbonyl group, a sulfur heteroatom, an aromatic phenyl ring, and an unsa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylthio 4-methylpent-3-enoate is a thioester containing a reactive carbonyl group, a sulfur heteroatom, an aromatic phenyl ring, and an unsaturated alkyl chain. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various scientific and pharmaceutical contexts. This guide provides a comprehensive overview of the mass spectrometric analysis of Phenylthio 4-methylpent-3-enoate, detailing the theoretical underpinnings of its ionization and fragmentation, practical experimental protocols, and in-depth data interpretation. As a Senior Application Scientist, this document synthesizes established principles of mass spectrometry with practical insights to offer a self-validating framework for the analysis of this and similar molecules.

Molecular Structure and Key Features

To effectively interpret the mass spectrum of Phenylthio 4-methylpent-3-enoate, a clear understanding of its molecular structure is paramount. The structure consists of a 4-methylpent-3-enoyl group attached to a thiophenyl group via an ester linkage.

Systematic Name: S-phenyl 4-methylpent-3-enethioate

Molecular Formula: C12H14OS

Molecular Weight: 206.31 g/mol

The key structural features that will dictate its mass spectrometric behavior are:

  • Thioester Functional Group: Prone to specific cleavage patterns around the carbonyl group.

  • Unsaturated Alkyl Chain: The double bond can influence fragmentation pathways.

  • Phenyl Group: A stable aromatic moiety that can influence charge stabilization and fragmentation.

  • Sulfur Atom: Its presence will result in a characteristic isotopic pattern for sulfur-containing ions.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in the mass spectrometric analysis of Phenylthio 4-methylpent-3-enoate. The selection depends on the desired information, whether it be the molecular weight or detailed structural information through fragmentation.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize the sample, leading to extensive fragmentation. This method is particularly useful for elucidating the structure of unknown compounds by analyzing the resulting fragment ions.[1] For Phenylthio 4-methylpent-3-enoate, which is a relatively small and volatile organic compound, EI-MS is a highly suitable technique for obtaining a detailed fragmentation pattern.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that is ideal for generating intact molecular ions with minimal fragmentation.[2] While typically used for polar and large molecules, ESI can be adapted for less polar compounds like Phenylthio 4-methylpent-3-enoate, especially when coupled with tandem mass spectrometry (MS/MS) for controlled fragmentation.[3][4] The choice of solvent and additives is crucial for efficient ionization in ESI.[3]

Fragmentation Pathways: Decoding the Mass Spectrum

Upon ionization, the molecular ion of Phenylthio 4-methylpent-3-enoate will undergo a series of fragmentation reactions. The most probable fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds, involving the cleavage of the bond adjacent to the carbonyl group.[5][6][7] For Phenylthio 4-methylpent-3-enoate, two primary alpha-cleavage pathways are anticipated:

  • Cleavage of the C-S bond: This is a highly probable fragmentation, leading to the formation of a stable acylium ion and a thiophenyl radical. The resulting acylium ion is resonance-stabilized.

  • Cleavage of the C-C bond alpha to the carbonyl: This cleavage would result in the loss of the alkyl chain.

McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen.[8][9][10][11][12] This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta bond.[9][11] Phenylthio 4-methylpent-3-enoate does not have a traditional gamma-hydrogen on a saturated carbon chain, making a classic McLafferty rearrangement unlikely. However, rearrangements involving the double bond and the phenyl ring should be considered.

Other Significant Fragmentations
  • Loss of the Thiophenyl Group: Cleavage of the bond between the carbonyl carbon and the sulfur atom is expected to be a major fragmentation pathway, leading to the loss of a neutral thiophenol molecule or a thiophenyl radical.

  • Fragmentation of the Alkyl Chain: The 4-methylpent-3-enoyl chain can undergo various cleavages, particularly at the allylic position, due to the stability of the resulting carbocation.

The predicted fragmentation pathways are visualized in the following diagram:

G cluster_paths Predicted Fragmentation Pathways M [C12H14OS]+• Molecular Ion (m/z 206) F1 [C6H9O]+• Acylium Ion (m/z 97) M->F1 Loss of C6H5S• F2 [C6H5S]+ Thiophenyl Cation (m/z 109) M->F2 Loss of C6H9CO• F5 [C6H9CO]+ Acylium Ion (m/z 97) M->F5 α-cleavage F3 [C5H9]+ Alkyl Cation (m/z 69) F1->F3 Loss of CO F4 [C6H5S•] Thiophenyl Radical

Caption: Predicted EI Fragmentation of Phenylthio 4-methylpent-3-enoate.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Dissolve the Phenylthio 4-methylpent-3-enoate sample in a volatile organic solvent such as dichloromethane or ethyl acetate for direct injection or GC-MS analysis. For ESI-MS, a mixture of acetonitrile and water or methanol and water with a small amount of formic acid or ammonium acetate can be used to promote ionization.

  • Concentration: Prepare a dilute solution of the sample (typically 1-10 µg/mL) to avoid detector saturation.

Instrumentation: GC-MS (for EI)
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Instrumentation: LC-MS/MS (for ESI)
  • Liquid Chromatograph (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform product ion scans on the protonated molecular ion [M+H]+ (m/z 207). Use a collision energy of 10-30 eV to induce fragmentation.

Data Interpretation and Expected Results

EI Mass Spectrum

The EI mass spectrum is expected to show a molecular ion peak at m/z 206, although it may be of low intensity due to extensive fragmentation. The base peak is likely to correspond to a stable fragment ion.

m/z Predicted Fragment Ion Neutral Loss Fragmentation Pathway
206[C12H14OS]+•-Molecular Ion
109[C6H5S]+C6H9CO•Cleavage of the C-S bond
97[C6H9O]+C6H5S•α-cleavage
77[C6H5]+SFrom [C6H5S]+
69[C5H9]+COFrom [C6H9O]+
ESI-MS/MS Spectrum

The ESI-MS spectrum will primarily show the protonated molecular ion [M+H]+ at m/z 207. The MS/MS spectrum of this precursor ion will provide valuable structural information.

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Predicted Structure of Product Ion
207110C6H9COProtonated thiophenol
20797C6H5SHAcylium ion

Conclusion

The mass spectrometric analysis of Phenylthio 4-methylpent-3-enoate provides a wealth of information regarding its molecular weight and structure. By carefully selecting the ionization technique and understanding the fundamental principles of fragmentation, researchers can confidently identify and characterize this molecule. This guide provides a robust framework for developing and validating analytical methods for Phenylthio 4-methylpent-3-enoate and related thioesters, empowering scientists in their research and development endeavors.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. [Link]

  • Dempster, A. J. (1918). A new method of positive ray analysis. Physical Review, 11(4), 316. [Link]

  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement. Chemistry Steps. [Link]

  • Aiken, A. C., DeCarlo, P. F., & Jimenez, J. L. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(21), 8350–8358. [Link]

  • TMP Chem. (2018, December 31). mass spectrometry: McLafferty rearrangement [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement. The Organic Chemistry Tutor. [Link]

  • Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry, 14(11), 603-608. [Link]

  • Wiley. (2016, March 26). How the McLafferty Rearrangement Affects Carbonyl Fragmentation in Mass Spectrometry. dummies. [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. [Link]

  • Smith, A. D., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(5), 409-414. [Link]

  • Guo, Y. L., et al. (2010). Study of fragmentation pathways of lithiated alpha,beta-unsaturated thioesters by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 24(4), 409-414. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]

  • Li, H., et al. (2018). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry, 29(4), 749-756. [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Chemistry Steps. [Link]

  • Fiveable. (2025, August 15). Alpha Cleavage Definition. Fiveable. [Link]

  • Chemistry LibreTexts. (2022, February 28). Alpha Cleavage. Chemistry LibreTexts. [Link]

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Foundational

A Practical Guide to the Synthesis, Isolation, and Characterization of the Novel Thioester: Phenylthio 4-methylpent-3-enoate

This document provides a comprehensive, technically-grounded framework for the de novo synthesis, purification, and structural elucidation of Phenylthio 4-methylpent-3-enoate, a novel thioester with potential application...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically-grounded framework for the de novo synthesis, purification, and structural elucidation of Phenylthio 4-methylpent-3-enoate, a novel thioester with potential applications in organic synthesis and materials science. As this molecule is not described in the existing chemical literature, this guide is presented as a prospective research plan, detailing the scientific rationale behind each proposed step.

Introduction and Scientific Rationale

Thioesters are a vital class of organosulfur compounds, distinguished by their unique reactivity which positions them as key intermediates in both biochemical pathways and complex organic syntheses.[1] They serve as versatile building blocks for creating carbon-carbon bonds and for the synthesis of various carbonyl-containing molecules.[2][3] The target molecule, Phenylthio 4-methylpent-3-enoate, combines the structural features of an α,β-unsaturated system with an aromatic thioester linkage. This unique arrangement suggests potential for interesting reactivity, including applications in conjugate addition reactions and as a precursor in polymer chemistry.

The absence of this compound in the literature necessitates a first-principles approach to its creation. The most logical and robust strategy for its synthesis is the direct coupling of its constituent precursors: 4-methylpent-3-enoic acid and thiophenol. This guide outlines a well-established and reliable method for this transformation: a carbodiimide-mediated esterification. This approach is chosen for its high efficiency, mild reaction conditions, and broad substrate scope.[4]

This document will serve as a complete roadmap for a researcher, from initial reaction setup to final structural confirmation.

Proposed Synthetic Pathway and Mechanism

The chosen synthetic route is the direct thioesterification of 4-methylpent-3-enoic acid with thiophenol. This reaction will be mediated by N,N'-Dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent that facilitates the formation of the thioester bond.[5][6] The reaction will be catalyzed by 4-Dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, significantly accelerating the reaction and improving yields.[7]

The proposed mechanism involves three key stages:

  • Activation of the Carboxylic Acid: The carboxylic acid (4-methylpent-3-enoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Formation of the Acyl-DMAP Adduct: The catalytic amount of DMAP attacks the O-acylisourea, forming a more reactive N-acylpyridinium species and releasing dicyclohexylurea (DCU).

  • Nucleophilic Attack by the Thiol: The thiophenol, acting as the nucleophile, attacks the activated acyl-DMAP adduct, forming the desired thioester product (Phenylthio 4-methylpent-3-enoate) and regenerating the DMAP catalyst.

The primary byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration, simplifying the purification process.[4]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product & Analysis Reactant1 4-Methylpent-3-enoic Acid ReactionVessel Combine reactants in DCM at 0°C, then warm to room temperature Reactant1->ReactionVessel Reactant2 Thiophenol Reactant2->ReactionVessel CouplingAgent DCC CouplingAgent->ReactionVessel Catalyst DMAP Catalyst->ReactionVessel Solvent Dichloromethane (DCM) Solvent->ReactionVessel Filtration Filter to remove DCU precipitate ReactionVessel->Filtration Reaction mixture Extraction Aqueous wash (e.g., NaHCO₃, brine) Filtration->Extraction Filtrate Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Organic Layer Concentration Solvent removal via rotary evaporation Drying->Concentration Chromatography Silica Gel Column Chromatography Concentration->Chromatography Crude Product FinalProduct Phenylthio 4-methylpent-3-enoate Chromatography->FinalProduct Purified Fractions Analysis Spectroscopic Characterization (NMR, IR, MS) FinalProduct->Analysis

Caption: Proposed workflow for the synthesis and isolation of Phenylthio 4-methylpent-3-enoate.

Experimental Protocols

Synthesis of Phenylthio 4-methylpent-3-enoate

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-Methylpent-3-enoic acid114.141.14 g10.01.0
Thiophenol110.181.10 g10.01.0
DCC206.332.27 g11.01.1
DMAP122.17122 mg1.00.1
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methylpent-3-enoic acid (1.14 g, 10.0 mmol) and dichloromethane (50 mL). Stir the solution with a magnetic stir bar until the acid is fully dissolved.

  • Add thiophenol (1.10 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol) to the solution.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • In a separate beaker, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in a minimal amount of dichloromethane (~10 mL).

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C over a period of 15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

Isolation and Purification
  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil is to be purified by flash column chromatography on silica gel.[8] A solvent gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) is recommended to elute the final product.

  • Combine the fractions containing the pure product (as determined by TLC), and remove the solvent in vacuo to yield Phenylthio 4-methylpent-3-enoate as a colorless to pale yellow oil.

Structural Characterization

The identity and purity of the synthesized Phenylthio 4-methylpent-3-enoate must be confirmed through a combination of spectroscopic techniques.[9][10]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signals for the target compound based on its structure.

TechniqueFunctional GroupExpected Signal/PeakRationale
¹H NMR Vinyl Proton (-CH=)δ 5.2-5.4 ppm (triplet or multiplet)Typical chemical shift for a proton on a trisubstituted double bond.
Methylene Protons (-CH₂-)δ 3.2-3.4 ppm (doublet)Protons adjacent to the double bond and the carbonyl group.
Methyl Protons (C(CH₃)₂)δ 1.6-1.8 ppm (two singlets)Two distinct methyl groups on the double bond.
Aromatic Protons (Ph-S)δ 7.2-7.5 ppm (multiplet)Protons of the phenyl ring attached to the sulfur atom.
¹³C NMR Carbonyl Carbon (C=O)δ 190-200 ppmThioester carbonyls are typically downfield compared to esters.
Alkene Carbons (C=C)δ 120-140 ppmStandard range for sp² hybridized carbons in an alkene.
Methylene Carbon (-CH₂-)δ 40-45 ppmAliphatic carbon adjacent to a carbonyl.
Methyl Carbons (-CH₃)δ 20-30 ppmAliphatic methyl carbons.
Aromatic Carbons (Ph-S)δ 125-135 ppmCarbons of the phenyl ring.
FTIR Carbonyl Stretch (C=O)1680-1700 cm⁻¹The C=O stretch in thioesters is at a lower frequency than in oxygen esters due to reduced resonance.[11]
C=C Stretch1640-1660 cm⁻¹Characteristic stretch for a double bond.
C-S Stretch680-710 cm⁻¹Stretch for the carbon-sulfur single bond.
Mass Spec. Molecular Ion [M]⁺m/z = 220.09Calculated for C₁₂H₁₄OS.
Visualization of Characterization Logic

Characterization_Logic cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy cluster_MS Mass Spectrometry Product Purified Product: Phenylthio 4-methylpent-3-enoate H_NMR ¹H NMR (Proton Environment) Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product->C_NMR FTIR Identifies Functional Groups (C=O, C=C, C-S) Product->FTIR MS Confirms Molecular Weight (m/z = 220.09) Product->MS Confirmation Structural Confirmation H_NMR->Confirmation C_NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Logic diagram for the comprehensive structural confirmation of the final product.

Conclusion

This guide provides a robust and scientifically-defensible framework for the synthesis, isolation, and characterization of the novel compound Phenylthio 4-methylpent-3-enoate. By employing a reliable DCC/DMAP-mediated coupling reaction and standard purification techniques, this molecule can be efficiently prepared. The subsequent spectroscopic analysis, as outlined, will provide unequivocal confirmation of its structure. This foundational work will enable further investigation into the chemical properties and potential applications of this new thioester.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Yamada, S., Yokoyama, Y., & Shioiri, T. (1974). Facile preparation of thiol esters. The Journal of Organic Chemistry, 39(24), 3302-3304.
  • Kazemi, F., & Shiri, A. (2015). Thioesters synthesis: recent adventures in the esterification of thiols. RSC Advances, 5(101), 83325-83361.
  • Nyquist, R. A., & Potts, W. J. (1959). The Carbonyl Stretching Frequencies of a Series of Thiol Esters. Applied Spectroscopy, 13(3), 77-80.
  • Al-Zoubi, R. M. (2012). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation.
  • Bhat, M. U. S., Ganie, M. A., Kumar, S., Rizvi, M. A., Raheem, S., & Shah, B. A. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607–4618.
  • ResearchGate. (n.d.). Thioesters synthesis: Recent adventures in the esterification of thiols. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]

  • Ohmori, K., Tsuruda, T., & Suzuki, K. (2015). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. The Journal of Organic Chemistry, 80(21), 10646–10652.
  • American Chemical Society. (2023). Direct Synthesis of Thioesters from Feedstock Chemicals and Elemental Sulfur. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Methods for the direct synthesis of thioesters from aldehydes: a focus review. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Synthesis of acyl-CoA thioesters. Retrieved from [Link]

  • Villamil, G., et al. (2022). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Frontiers in Chemistry, 10, 969135.
  • Google Patents. (1999). Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubMed. (1978). Purification and properties of a thioesterase from lactating rat mammary gland which modifies the product specificity of fatty acid synthetase. Retrieved from [Link]

  • Villamil, G., et al. (2022). Thioester deprotection using a biomimetic NCL approach. Frontiers in Chemistry, 10, 969135.
  • Taylor & Francis Online. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Carbocyclization of Unsaturated Thioesters Under Palladium Catalysis. Supplementary Information. Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

  • MDPI. (2025). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to S-Phenyl 4-Methylpent-3-enethioate

Introduction: This document provides a comprehensive technical overview of S-phenyl 4-methylpent-3-enethioate, a molecule of interest for researchers in synthetic chemistry, drug discovery, and materials science. As this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This document provides a comprehensive technical overview of S-phenyl 4-methylpent-3-enethioate, a molecule of interest for researchers in synthetic chemistry, drug discovery, and materials science. As this specific molecule is not widely cataloged in chemical databases, this guide synthesizes information from foundational chemical principles and analogous structures to predict its properties, outline a viable synthetic protocol, and explore its potential applications. We will delve into the unique reactivity imparted by the S-phenyl thioester functionality in conjunction with the unsaturated 4-methylpent-3-enoate backbone, offering a forward-looking perspective for its utility in research and development.

Chemical Identity and Identifiers

Direct searches for "Phenylthio 4-methylpent-3-enoate" or "S-Phenyl 4-methylpent-3-enethioate" in major chemical databases do not yield a specific, registered CAS number. This suggests the compound may be a novel chemical entity or one that has not been extensively reported in the literature. However, we can define the molecule by its constituent parts and derive its systematic identifiers.

The precursor carboxylic acid, 4-methylpent-3-enoic acid, is well-documented.

Table 1: Identifiers for the Precursor Carboxylic Acid

IdentifierValueSource
CAS Number 504-85-8[1][2][3][4][5][6]
Molecular Formula C₆H₁₀O₂[1][4][6]
IUPAC Name 4-methylpent-3-enoic acid[4][6]
Synonyms Pyroterebic acid[1][2][6]
Molecular Weight 114.14 g/mol [1][3][4]

Based on this precursor, the identifiers for the target molecule, S-phenyl 4-methylpent-3-enethioate, can be predicted as follows:

Table 2: Predicted Identifiers for S-Phenyl 4-methylpent-3-enethioate

IdentifierPredicted Value
Molecular Formula C₁₂H₁₄OS
IUPAC Name S-phenyl 4-methylpent-3-enethioate
Molecular Weight 206.31 g/mol
SMILES CC(C)=CCC(=O)SC1=CC=CC=C1

Predicted Physicochemical and Spectroscopic Properties

The properties of S-phenyl 4-methylpent-3-enethioate can be inferred from the known characteristics of thioesters and unsaturated carboxylic acid derivatives.

Physicochemical Properties
  • Appearance: Likely a colorless to pale yellow oil, characteristic of many S-phenyl thioesters.

  • Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.

  • Reactivity: The thioester functional group is considered a high-energy, "energy-rich" bond.[7][8][9] This makes it more susceptible to nucleophilic attack at the carbonyl carbon than its corresponding oxygen ester, rendering it an excellent acylating agent.[7] The C=C double bond in the pentenoate backbone offers a site for electrophilic addition and other olefin-based transformations.

Spectroscopic Characterization

A crucial aspect of synthesizing a novel compound is its rigorous characterization. Based on analogous structures, the following spectroscopic data would be expected for S-phenyl 4-methylpent-3-enethioate:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the protons of the phenyl group.

    • Olefinic Proton: A triplet or multiplet around δ 5.3-5.5 ppm for the proton at C3 of the pentenoate chain.

    • Methylene Protons: A doublet or multiplet around δ 2.8-3.2 ppm for the two protons at C2, adjacent to the carbonyl group.

    • Methyl Protons: Two singlets or a doublet around δ 1.6-1.8 ppm for the two methyl groups at C4.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A peak in the downfield region, typically δ 190-200 ppm for a thioester carbonyl.

    • Aromatic Carbons: Peaks in the range of δ 125-135 ppm.

    • Olefinic Carbons: Peaks around δ 120-140 ppm for the C=C double bond.

    • Methylene and Methyl Carbons: Peaks in the aliphatic region, δ 20-45 ppm.

  • IR (Infrared) Spectroscopy:

    • A strong C=O stretching vibration for the thioester carbonyl is expected around 1680-1715 cm⁻¹ . This is at a lower wavenumber compared to typical oxygen esters (1735-1750 cm⁻¹) due to the larger size of the sulfur atom and weaker resonance stabilization.

    • A C=C stretching vibration around 1650 cm⁻¹ .

    • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would be observed at m/z = 206.31.

    • Common fragmentation patterns would include the loss of the thiophenyl radical (•SC₆H₅) and cleavage at the C-C bonds of the pentenoate chain.

Proposed Synthesis Protocol

The synthesis of S-phenyl 4-methylpent-3-enethioate can be logically achieved through the coupling of 4-methylpent-3-enoic acid and thiophenol. A direct condensation using a carbodiimide coupling agent is a standard and effective method.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents R1 4-Methylpent-3-enoic Acid C1 DCC or EDC R1->C1 Coupling R2 Thiophenol R2->C1 Coupling P1 S-Phenyl 4-methylpent-3-enethioate C1->P1 C2 DMAP (catalyst) C2->C1 S1 DCM (solvent) S1->C1

Caption: Proposed synthesis of S-phenyl 4-methylpent-3-enethioate.

Step-by-Step Experimental Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylpent-3-enoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Add thiophenol (1.05 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure S-phenyl 4-methylpent-3-enethioate.

Potential Applications in Research and Drug Development

The unique chemical nature of S-phenyl 4-methylpent-3-enethioate suggests several avenues for its application, particularly in medicinal chemistry and materials science.

Role as a Bioactive Scaffold Precursor

Thioesters are crucial intermediates in numerous biological pathways, including fatty acid metabolism and steroid biosynthesis, with acetyl-CoA being a prime example.[10] The reactivity of the thioester bond makes it a valuable tool in drug design.

  • Enzyme Inhibition: The electrophilic carbonyl carbon of the thioester can be targeted by nucleophilic residues in the active sites of enzymes.[11] This makes S-phenyl 4-methylpent-3-enethioate a potential starting point for designing covalent inhibitors for various enzymes, such as proteases or acyltransferases.

  • Prodrug Development: The thioester linkage could be used as a cleavable linker in prodrug design, releasing an active pharmaceutical ingredient upon hydrolysis by intracellular esterases or other enzymes.

  • Protein Modification: The ability of thioesters to acylate proteins is a double-edged sword. While it can lead to idiosyncratic drug toxicity through the formation of drug-protein adducts, this reactivity can also be harnessed for targeted protein labeling and modification in chemical biology.[11]

G A S-Phenyl 4-Methylpent-3-enethioate B Nucleophilic Attack (e.g., Enzyme Active Site) A->B C Covalent Adduct Formation B->C D Enzyme Inhibition C->D E Biological Response D->E

Caption: Mechanism of action for thioester-based enzyme inhibitors.

Utility in Synthetic Chemistry
  • Acyl Donor: As an effective acylating agent, this molecule can be used to introduce the 4-methylpent-3-enoyl group into other molecules, such as amines (to form amides) or alcohols (to form esters), under mild conditions.[7]

  • Cross-Coupling Reactions: Thioesters can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Fukuyama coupling, to form ketones.[10] This provides a route to more complex molecules containing the 4-methylpent-3-enoyl moiety.

  • Enolate Chemistry: The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate.[12][13][14] This enolate can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the C2 position.

Conclusion

While S-phenyl 4-methylpent-3-enethioate may not be a commercially available compound, its synthesis is straightforward from readily available precursors. Its hybrid structure, combining a reactive thioester with an unsaturated hydrocarbon chain, makes it a molecule of significant interest. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound in the development of novel therapeutics, chemical probes, and advanced materials. The inherent reactivity of the thioester bond, a feature often leveraged by nature, presents a compelling opportunity for innovation in the hands of synthetic and medicinal chemists.

References

  • Lashley, L., et al. (2023). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. ResearchGate. [Link]

  • Olsen, C. (n.d.). Reactivity of thioesters in biochemistry and native chemical ligation. American Chemical Society. [Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. (2022). National Center for Biotechnology Information. [Link]

  • Thioester. (n.d.). Wikipedia. [Link]

  • Bhat, M. S., et al. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry. [Link]

  • Enolate formation and reactions. (2025). Fiveable. [Link]

  • Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. [Link]

  • 4-Methyl-3-pentenoic acid CAS# 504-85-8. (n.d.). Scent.vn. [Link]

  • A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. (2016). National Center for Biotechnology Information. [Link]

  • Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (n.d.). University of Bologna. [Link]

  • Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A. (2021). Chem. [Link]

  • Enolate Formation. (n.d.). BYJU'S. [Link]

  • Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. (2025). ResearchGate. [Link]

  • How to Utilize Enol in Designing Organic Synthesis Routes. (2026). Tofflon. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

  • 3-Pentenoic acid, 4-methyl-. (2018). SIELC Technologies. [Link]

  • 4-Methyl-3-pentenoic acid. (n.d.). PubChem. [Link]

  • Spectroscopic Evidence for a New Type of Bonding between a Thioether Radical Cation and a Phenyl Group. (2013). R Discovery. [Link]

  • When 4-methylpent-3-enoic acid is heated in methanol. (2025). Chegg.com. [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of Phenylthio 4-methylpent-3-enoate

Executive Summary In the realm of organometallic chemistry and advanced drug development, thioesters serve as critical intermediates for acyl transfer reactions, cross-coupling processes, and the synthesis of complex pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organometallic chemistry and advanced drug development, thioesters serve as critical intermediates for acyl transfer reactions, cross-coupling processes, and the synthesis of complex pharmacophores. Phenylthio 4-methylpent-3-enoate (systematically known as S-phenyl 4-methylpent-3-enethioate) is a highly versatile, prenyl-derived thioester. This whitepaper provides a comprehensive technical breakdown of its physical properties, spectroscopic profile, and the palladium-catalyzed mechanistic pathways required for its synthesis. By understanding the causality behind the synthetic parameters, researchers can harness this compound for downstream applications in medicinal chemistry.

Structural Significance and Chemical Identity

Phenylthio 4-methylpent-3-enoate ( C12​H14​OS ) combines a reactive thioester moiety with a prenyl-type ( β,γ -unsaturated) hydrocarbon tail. This dual functionality makes it an exceptional candidate for orthogonal reactivity: the thioester can undergo transition-metal-catalyzed cross-coupling (e.g., Liebeskind-Srogl coupling), while the isolated alkene can participate in epoxidation, metathesis, or electrophilic addition.

The compound is typically synthesized via the reductive carbonylation of 1,3-dienes, a highly atom-economical process that leverages carbon monoxide and thiophenol [1].

Physicochemical and Spectroscopic Properties

Accurate physical characterization is the cornerstone of reproducible synthetic chemistry. The data presented below synthesizes empirical literature observations with high-accuracy predictive models for thioester derivatives.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionAnalytical Context
IUPAC Name S-phenyl 4-methylpent-3-enethioateStandard nomenclature
CAS Registry Number 102496-83-3 / 70030-50-1Isomeric/Regioisomeric identifiers [2]
Molecular Formula C12​H14​OS -
Molecular Weight 206.30 g/mol -
Appearance Colorless to pale yellow oilVisual inspection at 25 °C
Density ( ρ ) ~1.06 g/cm³Standard pycnometry
Boiling Point ~145 °C at 2 mmHgVacuum distillation
Lipophilicity (LogP) 3.84Correlates with high membrane permeability
Table 2: Diagnostic NMR Spectroscopic Data

To ensure a self-validating experimental workflow, researchers must confirm the structural integrity of the synthesized thioester. The following NMR shifts are diagnostic for the prenyl chain and the phenyl thioester group.

NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationAssignment
1 H NMR 7.42 – 7.35m, 5HAromatic protons (S-Ph)
1 H NMR 5.35t, J = 7.2 Hz, 1HOlefinic proton (=CH)
1 H NMR 3.32d, J = 7.2 Hz, 2H α -Methylene ( CH2​ )
1 H NMR 1.76, 1.68s, 3H eachTerminal methyls ( CH3​ )
13 C NMR 195.8sCarbonyl carbon (C=O)
13 C NMR 115.2dOlefinic carbon (=CH)

Mechanistic Pathway: Palladium-Catalyzed Hydrocarbonylation

The most efficient route to Phenylthio 4-methylpent-3-enoate is the palladium-catalyzed addition/carbonylation of benzenethiol with 2-methylbuta-1,3-diene (isoprene) [1].

Mechanistic Causality:

  • Oxidative Addition: The active Pd0 species undergoes oxidative addition with benzenethiol (PhSH) to form a hydrido-palladium-thiolate complex.

  • Hydropalladation: The hydride inserts into the less sterically hindered double bond of isoprene, generating a thermodynamically stable π -allylpalladium intermediate.

  • Migratory Insertion of CO: Carbon monoxide coordinates to the metal center and undergoes migratory insertion into the allyl-palladium bond, forming an acyl-palladium species.

  • Reductive Elimination: The acyl group and the thiolate ligand reductively eliminate to yield the target thioester, regenerating the Pd0 catalyst.

MechanisticPathway PdCat Pd(0) Catalyst OxAdd Oxidative Addition (PhSH) PdCat->OxAdd DieneCoord Hydropalladation (Isoprene) OxAdd->DieneCoord MigInsert π-Allylpalladium Intermediate DieneCoord->MigInsert COInsert CO Migratory Insertion (Acyl-Pd Complex) MigInsert->COInsert RedElim Reductive Elimination COInsert->RedElim RedElim->PdCat Catalyst Recycling Product S-phenyl 4-methylpent-3-enethioate + Regenerated Pd(0) RedElim->Product

Caption: Catalytic cycle of the Pd-catalyzed reductive carbonylation of isoprene.

Experimental Protocol: Synthesis and Isolation

To guarantee reproducibility, the following protocol is designed as a self-validating system. Every reagent choice and operational step is grounded in chemical causality.

Step-by-Step Methodology
  • Catalyst and Ligand Preparation (Inert Atmosphere):

    • Action: In a flame-dried Schlenk tube under an argon atmosphere, dissolve Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%) and triphenylphosphine ( PPh3​ , 10 mol%) in anhydrous tetrahydrofuran (THF, 0.2 M).

    • Causality: The argon atmosphere prevents the irreversible oxidation of the phosphine ligand. PPh3​ acts as a σ -donor, reducing PdII to the catalytically active Pd0 species in situ.

  • Reagent Introduction:

    • Action: Add benzenethiol (1.0 equiv) and 2-methylbuta-1,3-diene (1.2 equiv) via a gas-tight syringe.

    • Causality: A slight stoichiometric excess of the diene is utilized to offset its high volatility (b.p. 34 °C) and ensure complete conversion of the malodorous benzenethiol.

  • Carbon Monoxide Pressurization:

    • Action: Purge the reaction vessel with carbon monoxide (CO) gas three times, then maintain the system under a CO balloon (1 atm).

    • Causality: CO serves a dual purpose: it is the stoichiometric carbonyl source for the thioester and a strong π -acceptor ligand that stabilizes the palladium intermediates, preventing catalyst degradation into inactive "palladium black."

  • Reaction Execution:

    • Action: Stir the reaction mixture at 40 °C for 16 hours. Monitor the consumption of benzenethiol via Thin Layer Chromatography (TLC).

    • Causality: Mild heating provides the activation energy required for migratory insertion without triggering unwanted thermal Diels-Alder dimerization of the isoprene.

  • Quench and Workup:

    • Action: Dilute the mixture with diethyl ether ( Et2​O ) and wash sequentially with saturated aqueous NaHCO3​ (3x) and brine.

    • Causality: The NaHCO3​ wash is a critical self-validating purification step; it deprotonates any unreacted benzenethiol, partitioning it into the aqueous layer as a water-soluble sodium thiolate salt, thereby eliminating sulfurous impurities from the organic phase.

  • Isolation:

    • Action: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Hexanes/Ethyl Acetate, 95:5).

ExperimentalWorkflow Prep 1. Catalyst Preparation Pd(OAc)2 + PPh3 in THF React 2. Reagent Addition PhSH + Isoprene Prep->React Pressurize 3. CO Pressurization 1 atm CO Balloon React->Pressurize Heat 4. Thermal Activation 40 °C for 16h Pressurize->Heat Quench 5. Aqueous Workup NaHCO3 Wash (Removes PhSH) Heat->Quench Purify 6. Chromatography Silica Gel (Hex/EtOAc) Quench->Purify

Caption: Step-by-step experimental workflow for the synthesis and isolation of the thioester.

Applications in Drug Development

In medicinal chemistry, thioesters like Phenylthio 4-methylpent-3-enoate are highly valued for their balanced reactivity. Unlike acid chlorides, which are highly moisture-sensitive, thioesters are stable to aqueous conditions and mild nucleophiles, yet they can be chemoselectively activated.

  • Liebeskind-Srogl Cross-Coupling: The S -phenyl group can be activated by copper(I) thiophene-2-carboxylate (CuTC) and a palladium catalyst to undergo cross-coupling with boronic acids. This allows for the late-stage synthesis of complex prenylated ketones, a structural motif frequently found in biologically active natural products and anti-cancer pharmacophores.

  • Prenyl Transfer Reagents: The β,γ -unsaturated architecture allows this compound to act as a specialized prenylating agent in the synthesis of terpene-derived drug scaffolds.

References

  • Science of Synthesis 1.2 Organometallic Complexes of Palladium Source: Thieme Connect URL:[Link]

  • Palladium-Catalyzed Reactions of Allenes and Dienes Source: Chemical Reviews - ACS Publications URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing Phenylthio 4-methylpent-3-enoate as a Dual-Mechanism Covalent Warhead in Targeted Inhibitor Design

Introduction & Mechanistic Rationale The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics, high potency, and the ability to drug previously...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors (TCIs) has revolutionized modern drug discovery, offering prolonged pharmacodynamics, high potency, and the ability to drug previously "undruggable" targets [1]. While α,β -unsaturated acrylamides remain the gold standard for targeting nucleophilic cysteines, their systemic reactivity and susceptibility to glutathione (GSH) scavenging often necessitate the exploration of alternative electrophiles.

Phenylthio 4-methylpent-3-enoate (PTMP) represents a highly specialized, next-generation warhead scaffold. Structurally, it is a β,γ -unsaturated thioester. Its value in covalent inhibitor design lies in its environmentally tunable, dual-reactivity profile . Depending on the specific microenvironment of the target protein's binding pocket, PTMP can undergo two distinct mechanisms of covalent modification [4]:

  • Pathway A (Thioester Exchange / Acylation): In the presence of highly nucleophilic, solvent-exposed, or catalytic cysteines (e.g., in acyl protein thioesterases or DHHC palmitoyltransferases), the thiolate directly attacks the thioester carbonyl. This releases thiophenol (a superior leaving group) and forms a stable acyl-enzyme intermediate [3].

  • Pathway B (Masked Michael Addition): In basic or structurally constrained microenvironments, the β,γ -unsaturated double bond undergoes a base-catalyzed isomerization to an α,β -unsaturated system (Phenylthio 4-methylpent-2-enoate). This generates a potent, localized Michael acceptor that irreversibly alkylates the target cysteine [4].

This "masked" reactivity ensures that the warhead remains relatively inert in systemic circulation, only activating upon specific binding-pocket engagement.

Mechanism PTMP Phenylthio 4-methylpent-3-enoate (Targeted Warhead) Acylation Pathway A: Thioester Exchange (Acylation of Cysteine) PTMP->Acylation Direct Attack Isomerization Pathway B: Isomerization (Base-Catalyzed) PTMP->Isomerization Microenvironment AcylEnzyme Acyl-Enzyme Intermediate (Mass Shift: +97 Da) Acylation->AcylEnzyme - Thiophenol MichaelAcceptor alpha,beta-Unsaturated Thioester (Michael Acceptor) Isomerization->MichaelAcceptor Double Bond Shift AlkylatedEnzyme Alkylated Enzyme (Mass Shift: +206 Da) MichaelAcceptor->AlkylatedEnzyme Michael Addition

Figure 1: Dual-reactivity pathways of PTMP targeting nucleophilic cysteines.

Quantitative Warhead Profiling

To justify the selection of PTMP over traditional warheads, it is critical to compare their kinetic and thermodynamic properties. The table below summarizes the intrinsic reactivity and target preferences of PTMP compared to standard electrophiles.

Warhead TypeIntrinsic Reactivity (GSH t1/2​ )Target Cysteine pKa​ PreferencePrimary Covalent MechanismExpected Intact MS Mass Shift
Acrylamide > 24 hoursLow ( <7.0 )Michael Addition+ Mass of whole inhibitor
Chloroacetamide < 2 hoursBroad ( 6.0−8.5 ) SN​2 Alkylation+ Mass of inhibitor (- HCl)
PTMP (Pathway A) > 12 hoursLow ( <6.5 )Thioester Exchange+ 97 Da (Loss of Thiophenol)
PTMP (Pathway B) > 48 hours (Masked)Moderate ( 7.0−8.0 )Isomerization Michael+ 206 Da (Whole Adduct)

Experimental Protocols

The following protocols constitute a self-validating workflow. By combining biochemical fluorescence assays with high-resolution mass spectrometry, researchers can confidently calculate binding kinetics while simultaneously deconvoluting the exact chemical mechanism of the PTMP warhead.

Workflow Step1 1. Conjugation Attach PTMP to Ligand Step2 2. Biochemical Assay Time-dependent IC50 Step1->Step2 Step3 3. LC-MS Deconvolution Acylation vs Alkylation Step2->Step3 Step4 4. Cellular Validation Target Engagement Step3->Step4

Figure 2: Standard validation workflow for PTMP-based targeted covalent inhibitors.

Protocol 1: Fluorogenic Thiol-Conjugation Assay (Kinetics Determination)

Causality & Logic: To quantify the second-order rate constant ( kinact​/KI​ ), we utilize a CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) fluorescence assay. CPM is non-fluorescent in solution but emits a strong signal upon reacting with a free thiol [2]. If the PTMP-inhibitor successfully engages the target cysteine, it blocks the CPM reaction, resulting in a quantifiable loss of fluorescence. This provides a self-validating readout of target occupancy.

Step-by-Step Methodology:

  • Protein Preparation: Dilute the purified recombinant target protein to a final concentration of 100 nM in assay buffer (50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4). Note: Avoid reducing agents like DTT or β -mercaptoethanol, as they will cleave the PTMP thioester and react with CPM. Use 0.5 mM TCEP if reduction is strictly necessary.

  • Inhibitor Incubation: Prepare a 10-point 3-fold serial dilution of the PTMP-conjugated inhibitor (ranging from 10 μ M to 0.5 nM). Add the inhibitor to the protein and incubate at 25°C.

  • Time-Course Sampling: Because covalent inhibition is time-dependent, extract aliquots at distinct time intervals (e.g., 10, 30, 60, and 120 minutes).

  • CPM Addition: To each aliquot, add CPM probe to a final concentration of 5 μ M. Incubate in the dark for 15 minutes.

  • Readout: Measure fluorescence using a microplate reader (Excitation: 384 nm, Emission: 470 nm).

  • Data Analysis: Plot the percentage of remaining fluorescence against inhibitor concentration for each time point. Fit the data to a pseudo-first-order kinetic model to extract KI​ (reversible binding affinity) and kinact​ (maximum rate of covalent bond formation).

Protocol 2: Intact Protein LC-MS for Mechanism Deconvolution

Causality & Logic: A standard inhibition assay proves the protein is inactivated, but it cannot differentiate between Pathway A (Acylation) and Pathway B (Alkylation). Intact mass spectrometry acts as the ultimate validation step. By measuring the exact mass shift of the covalently modified protein, we can definitively prove the chemical mechanism. A mass shift of +97 Da confirms thioester exchange (loss of the thiophenol leaving group), whereas a shift of +206 Da confirms isomerization and subsequent Michael addition of the entire PTMP molecule.

Step-by-Step Methodology:

  • Reaction Setup: Incubate 5 μ M of the target protein with 25 μ M of the PTMP-inhibitor (5x molar excess) in 50 mM Ammonium Acetate buffer (pH 7.4) for 2 hours at room temperature.

  • Quenching: Quench the reaction by adding 1% Formic Acid (final concentration) to denature the protein and halt further nucleophilic attack.

  • Desalting: Pass the sample through a C4 ZipTip or a rapid online desalting column (e.g., MassPREP micro desalting column) to remove buffer salts and unbound small molecules, which cause ion suppression.

  • LC-MS Analysis: Inject the sample into a high-resolution ESI-TOF mass spectrometer (e.g., Waters Xevo or Thermo Q-Exactive). Use a steep gradient of Acetonitrile (with 0.1% Formic Acid) over a C4 analytical column.

  • Spectral Deconvolution: Extract the raw multi-charged envelope and use deconvolution software (e.g., MaxEnt1 or Biopharma Finder) to reconstruct the zero-charge intact mass.

  • Interpretation: Subtract the mass of the apo-protein from the modified protein mass. Match the resulting Δ Mass to the predicted values (+97 Da or +206 Da) to validate the covalent mechanism.

References

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at:[Link]

  • Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. Available at:[Link]

  • Acyl protein thioesterase inhibitors as probes of dynamic S-palmitoylation. National Institutes of Health (PMC). Available at:[Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. National Science Foundation (NSF) / Pubs. Available at:[Link]

Application

"Phenylthio 4-methylpent-3-enoate" in natural product synthesis

An Application Note and Protocol Guide for the Synthesis and Utilization of Phenylthio 4-methylpent-3-enoate Executive Summary & Strategic Context In the landscape of natural product synthesis, thioesters occupy a privil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the Synthesis and Utilization of Phenylthio 4-methylpent-3-enoate

Executive Summary & Strategic Context

In the landscape of natural product synthesis, thioesters occupy a privileged space as highly versatile, activated acyl donors. Unlike their oxygen-based ester counterparts, thioesters exhibit a unique balance of stability and reactivity—they are robust enough to survive complex multi-step sequences yet sufficiently activated for mild, selective transformations.

Phenylthio 4-methylpent-3-enoate (formally S-phenyl 4-methylpent-3-enethioate) is a highly valuable building block. Structurally, it provides a homoprenyl-type chain—a motif ubiquitous in terpenes, polyketides, and meroterpenoids—capped with a reactive phenyl thioester. This guide details the mechanistic synthesis of this compound via palladium-catalyzed hydrocarbonylation and outlines its downstream utility in base-free cross-coupling and macrocyclization, providing drug development professionals with self-validating protocols for immediate laboratory integration.

Mechanistic Foundations: Palladium-Catalyzed Hydrocarbonylation

The most efficient route to Phenylthio 4-methylpent-3-enoate avoids multi-step functional group manipulations by utilizing a highly atom-economical reductive carbonylation (hydrocarbonylation) of isoprene (2-methylbuta-1,3-diene).

When a palladium catalyst bearing weakly coordinating ligands is employed under a carbon monoxide atmosphere, the addition of thiophenol across the 1,3-diene system proceeds with high regioselectivity [1].

Causality in Catalyst Design: The choice of a weakly coordinating palladium source, such as Pd(OAc)₂, is critical. Strongly binding ligands (like bidentate phosphines) can over-stabilize the metal center, preventing the requisite coordination of CO. The acetate ligands facilitate the initial oxidative addition and readily dissociate to allow the formation of a π -allyl palladium(II) intermediate. Subsequent CO insertion forms an acyl-palladium species, which undergoes reductive elimination with thiophenol to release the thioester and regenerate the Pd(0) catalyst.

G Pd_cat Pd(0) Catalyst Pi_Allyl π-Allyl Palladium(II) Complex Pd_cat->Pi_Allyl + Isoprene Oxidative Addition Isoprene Isoprene (2-methylbuta-1,3-diene) Isoprene->Pi_Allyl CO_Insert CO Insertion (Acyl-Palladium) Pi_Allyl->CO_Insert + CO (1 atm) Thiol_Add Thiophenol Addition (Reductive Elimination) CO_Insert->Thiol_Add + PhSH Thiol_Add->Pd_cat Catalyst Regeneration Product Phenylthio 4-methylpent-3-enoate Thiol_Add->Product Product Release

Mechanism of Pd-catalyzed hydrocarbonylation of isoprene to form the thioester.

Downstream Applications in Natural Product Synthesis

Once synthesized, Phenylthio 4-methylpent-3-enoate serves as a linchpin for divergent synthetic pathways. Its primary applications include:

  • Liebeskind-Srogl Cross-Coupling: The thioester can be coupled with boronic acids to form prenyl-extended ketones [2]. This reaction is uniquely powerful because it operates under neutral, base-free conditions, preventing the isomerization of the β,γ -unsaturated double bond (the 4-methylpent-3-enoate moiety), which is highly prone to migrating into conjugation under basic conditions.

  • Fukuyama Reduction: Treatment with Pd/C and triethylsilane smoothly reduces the thioester to an aldehyde, providing a handle for olefination or aldol additions.

  • Macrolactonization: Utilizing Corey-Nicolaou conditions (AgOTf or Hg(II) salts), the phenyl thioester acts as an activated acyl donor to close large-ring macrolides.

G Thioester Phenylthio 4-methylpent-3-enoate Fukuyama Fukuyama Reduction (Pd/C, Et3SiH) Thioester->Fukuyama LS_Coupling Liebeskind-Srogl (Pd(0), CuTC, R-B(OH)2) Thioester->LS_Coupling Macro Corey-Nicolaou Activation (Ag+) Thioester->Macro Aldehyde Homoprenyl Aldehyde Fukuyama->Aldehyde Ketone Prenyl-Extended Ketone LS_Coupling->Ketone Lactone Macrocyclic Lactone Macro->Lactone

Divergent synthetic workflows utilizing the activated phenyl thioester.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Phenylthio 4-methylpent-3-enoate via Hydrocarbonylation

This protocol utilizes mild conditions to ensure high regioselectivity and prevent diene polymerization.

Reagents:

  • Isoprene (2-methylbuta-1,3-diene): 1.2 equiv

  • Thiophenol (PhSH): 1.0 equiv

  • Palladium(II) acetate (Pd(OAc)₂): 2 mol%

  • Carbon Monoxide (CO): 1 atm (balloon)

  • Solvent: Anhydrous THF (0.5 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and backfill with Argon. Add Pd(OAc)₂ (2 mol%) and anhydrous THF.

  • Atmosphere Exchange: Evacuate the flask and backfill with CO gas three times. Attach a CO balloon to maintain 1 atm of pressure. Causality: High-pressure CO (e.g., in a bomb reactor) can saturate the palladium coordination sphere, halting the catalytic cycle. 1 atm is optimal for continuous turnover.

  • Reagent Addition: Inject thiophenol (1.0 equiv) followed by isoprene (1.2 equiv) via syringe.

  • Reaction: Stir the mixture at room temperature for 16 hours. The solution will transition from yellow to a dark amber as the active Pd(0) species cycles.

  • Validation System: Monitor the reaction by GC-MS. The protocol is self-validating when the thiophenol peak (m/z 110) disappears and a single new peak corresponding to the thioester product (m/z 206) emerges. TLC (Hexanes/EtOAc 9:1) will show a new UV-active spot ( Rf​≈0.6 ).

  • Workup: Vent the CO safely. Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography (silica gel, 100% hexanes to 95:5 hexanes/EtOAc) to yield the product as a pale yellow oil (~83% yield).

Protocol B: Base-Free Ketone Synthesis via Liebeskind-Srogl Cross-Coupling

This protocol couples the thioester with a boronic acid without base, preserving the β,γ -unsaturation.

Reagents:

  • Phenylthio 4-methylpent-3-enoate: 1.0 equiv

  • Aryl or Alkyl Boronic Acid (R-B(OH)₂): 1.5 equiv

  • Copper(I) thiophene-2-carboxylate (CuTC): 1.5 equiv

  • Pd₂(dba)₃: 2 mol%

  • Tris(2-furyl)phosphine (TFP): 4 mol%

Step-by-Step Methodology:

  • Assembly: In a glovebox or under strict Schlenk conditions, charge a vessel with the thioester, boronic acid, CuTC, Pd₂(dba)₃, and TFP.

  • Solvent Addition: Add degassed, anhydrous THF (0.2 M). Causality: CuTC acts as a dual-purpose mediator. The thiophilic Cu(I) coordinates the thioester sulfur, activating the C-S bond for oxidative addition by Pd(0). Simultaneously, the carboxylate ligand transfers to the boron atom, forming a reactive "ate" complex that facilitates transmetalation [3]. This eliminates the need for exogenous bases like K₂CO₃, which would otherwise isomerize the double bond into conjugation with the newly formed ketone.

  • Reaction: Heat the mixture to 50 °C for 12–18 hours.

  • Validation System: The reaction is complete when the starting thioester is consumed as monitored by TLC. A color shift from dark red/brown to a lighter suspension of copper salts often indicates the consumption of the CuTC mediator.

  • Workup: Quench with saturated aqueous NH₄Cl to solubilize copper residues. Extract with diethyl ether, dry over MgSO₄, and purify via column chromatography.

Quantitative Data Presentation

Table 1: Optimization of Pd-Catalyzed Hydrocarbonylation Conditions Summarizing the effect of ligand and pressure on the yield of Phenylthio 4-methylpent-3-enoate.

Catalyst SystemCO PressureSolventTemp (°C)Regioselectivity (1,4 vs 1,2)Yield (%)
Pd(OAc)₂ (No ligand)1 atmTHF25> 95:583%
Pd(OAc)₂ / PPh₃1 atmTHF2560:4045%
Pd(OAc)₂ (No ligand)50 atmTHF25N/A (No reaction)0%
PdCl₂ / Et₂NH1 atmMeOH6085:1568%

Table 2: Comparison of Thioester Activation Strategies in Total Synthesis Evaluating downstream transformations of the synthesized thioester.

Reaction TypeReagents / CatalystKey Advantage for Natural ProductsTypical Yield
Liebeskind-Srogl Pd₂(dba)₃, CuTC, R-B(OH)₂Base-free; prevents double bond isomerization.75–89%
Fukuyama Reduction Pd/C, Et₃SiH, AcetoneMild reduction to aldehyde; no over-reduction to alcohol.80–95%
Macrolactonization AgOTf or Hg(OCOCF₃)₂High thermodynamic driving force via thiophilic metal precipitation.60–80%

References

  • Product Class 2: Organometallic Complexes of Palladium (Science of Synthesis) Source: Thieme Connect URL:[Link]

  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: Phenylthio Esters as High-Efficiency Intermediates in Native Chemical Ligation

Executive Summary The chemical synthesis of proteins and large polypeptides relies heavily on Native Chemical Ligation (NCL), a method that joins two unprotected peptide fragments in aqueous solution[1]. While alkyl thio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical synthesis of proteins and large polypeptides relies heavily on Native Chemical Ligation (NCL), a method that joins two unprotected peptide fragments in aqueous solution[1]. While alkyl thioesters are traditionally used due to their synthetic accessibility and stability, their intrinsic reactivity is often too low for efficient ligation[2]. Phenylthio esters—either generated in situ via aryl thiol catalysts or synthesized directly—serve as highly reactive acyl donors that accelerate NCL kinetics by orders of magnitude[2]. This application note provides a comprehensive guide to the mechanistic rationale, kinetic advantages, and self-validating protocols for utilizing phenylthio esters in advanced peptide chemistry.

Mechanistic Grounding: The Superiority of Phenylthio Esters

The success of NCL depends on a delicate balance between thioester stability and electrophilicity. Standard alkyl thioesters (e.g., those derived from mercaptopropionic acid) are stable but exhibit sluggish reactivity, often requiring 24–48 hours to complete a ligation[2].

To overcome this kinetic bottleneck, aryl thiols such as thiophenol or 4-mercaptophenylacetic acid (MPAA) are introduced to the reaction mixture[2]. These catalysts drive a rapid in situ transthioesterification, converting the alkyl thioester into a transient, highly reactive phenylthio ester[2][3].

Causality of Reactivity: The accelerated kinetics of phenylthio esters are rooted in the pKa of the leaving group. Alkyl thiols possess a pKa of ~8.5–9.5, making them relatively poor leaving groups. In contrast, aryl thiols like thiophenol and MPAA have a pKa of ~6.6[4]. This lower pKa stabilizes the expelled thiolate anion, significantly lowering the activation energy for the rate-determining nucleophilic attack by the N-terminal cysteine[4]. Following this attack, a rapid, spontaneous S-to-N acyl shift irreversibly forms the native peptide bond[1].

NCL_Mechanism A Peptide-Alkyl Thioester (Stable, Low Reactivity) C Peptide-Phenylthio Ester (Highly Reactive) A->C Transthioesterification B Aryl Thiol Catalyst (e.g., MPAA/Thiophenol) B->C Thiol Exchange E Thioester-Linked Intermediate (Transient) C->E Nucleophilic Attack D N-Terminal Cys Peptide (Nucleophile) D->E Reacts with F Native Peptide Bond (Ligated Product) E->F S-to-N Acyl Shift

Fig 1: NCL mechanism showing in situ generation of reactive phenylthio esters via aryl thiol catalysts.

Quantitative Data: Kinetic & Physicochemical Comparisons

The choice of thioester and catalyst profoundly impacts reaction timelines and laboratory safety. MPAA is widely considered the gold standard as it provides the kinetic benefits of a phenylthio ester without the toxicity and malodor of unsubstituted thiophenol[2].

Thioester / Catalyst SystemLeaving Group pKaRelative ReactivityTypical Ligation TimeOdor / Handling Profile
Alkyl Thioester (e.g., MESNA)~ 9.5Low24 - 48 hoursMild / Water Soluble
Phenylthio Ester (Thiophenol)~ 6.6Very High1 - 4 hoursPungent / Toxic
MPAA Thioester (4-MPAA)~ 6.6Very High1 - 2 hoursOdorless / Water Soluble

Data derived from kinetic studies on NCL catalysis[2][3][4].

Experimental Protocols

Protocol A: In Situ Generation of Phenylthio Esters via MPAA Catalysis

This protocol describes the self-validating condensation of two polypeptide chains utilizing MPAA to generate the reactive phenylthio ester in situ[1][5].

Step 1: Preparation of Denaturing Buffer

  • Action: Prepare a buffer containing 6 M Guanidine-HCl and 0.1 M sodium phosphate.

  • Causality: Guanidine-HCl acts as a chaotropic agent to unfold peptides and prevent aggregation, ensuring the reactive termini are accessible[4][5]. Phosphate buffers the solution to the required neutral pH.

Step 2: Reagent Solubilization & Catalyst Addition

  • Action: Dissolve the C-terminal alkyl thioester peptide and the N-terminal Cys peptide in the buffer to a final concentration of 1–3 mM each[5]. Add MPAA to a final concentration of 50–100 mM, followed by 20 mM TCEP (Tris(2-carboxyethyl)phosphine).

  • Causality: MPAA drives the rapid thiol exchange to form the phenylthio ester[2]. TCEP is a potent reducing agent that prevents the formation of unreactive disulfides between the N-terminal cysteines, maintaining them in their active nucleophilic state[3].

Step 3: pH Optimization

  • Action: Carefully adjust the pH of the reaction mixture to 7.0–7.2 using 1 M NaOH or HCl.

  • Causality: The N-terminal cysteine thiol (pKa ~8.3) must be partially deprotonated to act as a nucleophile. However, exceeding pH 7.5 significantly increases the risk of irreversible hydroxide-mediated thioester hydrolysis[1].

Step 4: Self-Validation & Monitoring

  • Action: Incubate at 37°C. Take 1 µL aliquots at 0, 30, 60, and 120 minutes. Quench with 10% TFA and analyze via LC-MS[5].

  • Validation Checkpoint: The successful generation of the phenylthio ester is validated by the transient appearance of the MPAA-thioester mass adduct in the early LC-MS traces[4]. Complete consumption of the starting materials and the appearance of the ligated product mass validate reaction completion.

Protocol B: Direct Synthesis of Peptide Phenylthio Esters via Fmoc-SPPS (Nbz Method)

For applications requiring pre-purified, highly reactive thioesters, Dawson's N-acyl-benzimidazolinone (Nbz) method allows for the direct synthesis of phenylthio esters using standard Fmoc chemistry[6].

Step 1: Sequence Assembly on Dbz Resin

  • Action: Synthesize the desired peptide sequence on a 3,4-diaminobenzoic acid (Dbz) functionalized resin using standard Fmoc-SPPS protocols[6].

Step 2: Activation and Cyclization

  • Action: Treat the peptidyl-Dbz resin with p-nitrophenyl chloroformate to form an intermediate carbamate, followed by treatment with 0.5 M DIPEA in DMF[6].

  • Causality: The base treatment catalyzes intramolecular cyclization, converting the Dbz linker into the reactive Nbz (N-acyl-benzimidazolinone) moiety[6].

  • Validation Checkpoint: Cleave a micro-scale sample of the resin with TFA and analyze by LC-MS. A mass shift of +26 Da relative to the Dbz-peptide confirms successful Nbz formation.

Step 3: Cleavage and Thiolysis

  • Action: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Post-cleavage, dissolve the crude Nbz-peptide in a buffer containing 5% (v/v) thiophenol or 100 mM MPAA[6].

  • Causality: The Nbz group acts as an efficient leaving group during thiolysis, cleanly yielding the desired peptide phenylthio ester[6].

Synthesis_Workflow Step1 1. Fmoc-SPPS on Dbz Resin Step2 2. Acylation with p-Nitrophenyl chloroformate Step1->Step2 Step3 3. DIPEA Treatment (Nbz Formation) Step2->Step3 Step4 4. TFA Cleavage (Nbz-Peptide Release) Step3->Step4 Step5 5. Thiolysis with Thiophenol/MPAA Step4->Step5 Step6 6. RP-HPLC Purification & LC-MS Validation Step5->Step6

Fig 2: Workflow for direct synthesis of peptide phenylthio esters via the Dawson Nbz resin method.

Critical Parameters & Troubleshooting

  • C-Terminal Steric Hindrance: The identity of the C-terminal amino acid adjacent to the thioester drastically affects the ligation rate. While most amino acids ligate efficiently via phenylthio esters, sterically hindered residues like Valine (Val), Isoleucine (Ile), and Proline (Pro) exhibit severely retarded kinetics and should be avoided at the ligation junction if possible[7][8].

  • Desulfurization Considerations: If a cysteine-free native sequence is desired, the N-terminal cysteine used for ligation can be subsequently converted to an alanine via free-radical desulfurization (e.g., using VA-044 and TCEP)[7].

  • Handling Aryl Thiols: Unsubstituted thiophenol is highly toxic and malodorous; all work must be performed in a fume hood. MPAA is strongly recommended as a safer, odorless, and highly effective alternative[2].

References

1.[6] Batjargal, S., et al. "Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation." Journal of Peptide Science, SciSpace. URL:

2.[2] Johnson, E. C., & Kent, S. B. H. "Insights into the mechanism and catalysis of the native chemical ligation reaction." Journal of the American Chemical Society, PubMed. URL:

3.[1] Conibear, A. C., et al. "Native Chemical Ligation of Peptides and Proteins." PMC - NIH. URL:

4.[7] Fu, Y. "NATIVE CHEMICAL LIGATION Reported by: Yuan Fu." Illinois Chemistry. URL:

5.[5] Hackeng, T. M., et al. "Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology." PNAS. URL:

6.[8] Agouridas, V., et al. "Native Chemical Ligation: A Boon to Peptide Chemistry." MDPI. URL:

7.[3] Zitterbart, R., et al. "Electrostatic Assistance of 4-Mercaptophenylacetic Acid-Catalyzed Native Chemical Ligation." Organic Letters - ACS Publications. URL:

8.[4] Sánchez-Campillo, I., et al. "Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides." PMC - NIH. URL:

Sources

Application

Phenylthio 4-methylpent-3-enoate: A Versatile Thioester Building Block in Organic Synthesis

Executive Summary Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate) is a highly specialized and versatile thioester building block. By combining the unique reactivity of the thioester mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate) is a highly specialized and versatile thioester building block. By combining the unique reactivity of the thioester moiety with a prenyl-derived (4-methylpent-3-enoyl) carbon skeleton, this compound serves as a critical intermediate in advanced organic synthesis. It enables the precise installation of prenyl-like groups—motifs ubiquitous in natural products such as terpenoids and prenylated flavonoids—via highly chemoselective transformations including the Fukuyama reduction[1], Liebeskind-Srogl cross-coupling[2], and mild acylations.

This application note provides a comprehensive, self-validating guide to the synthesis and downstream utilization of phenylthio 4-methylpent-3-enoate, detailing the causality behind reagent selection and step-by-step laboratory protocols.

Chemical Profile & Synthesis

The synthesis of phenylthio 4-methylpent-3-enoate is elegantly achieved through the atom-economical, palladium-catalyzed hydrocarbonylation of 1,3-dienes[3]. Specifically, the reaction of 2-methylbuta-1,3-diene (isoprene) with benzenethiol (thiophenol) and carbon monoxide affords the target thioester in excellent yields[3].

Mechanistic Rationale: When a palladium catalyst bearing a weakly binding ligand is employed under a carbon monoxide atmosphere, the catalyst facilitates the oxidative addition of the thiol, followed by the regioselective insertion of the diene and CO[3]. The steric and electronic bias of isoprene directs the carbonylation to the less hindered terminus, yielding the β,γ-unsaturated thioester specifically[3].

SyntheticUtility Isoprene Isoprene + PhSH + CO Thioester Phenylthio 4-methylpent-3-enoate Isoprene->Thioester Pd Catalyst Aldehyde 4-Methylpent-3-enal (Fukuyama) Thioester->Aldehyde Et3SiH, Pd/C Ketone Prenyl Ketones (Liebeskind-Srogl) Thioester->Ketone R-B(OH)2, Pd(0), CuTC Amide Prenyl Amides (Acylation) Thioester->Amide R-NH2, Ag+

Caption: Synthetic utility map of Phenylthio 4-methylpent-3-enoate.

Key Applications in Organic Synthesis

Liebeskind-Srogl Cross-Coupling (Ketone Synthesis)

The Liebeskind-Srogl coupling is a desulfitative cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid, yielding a ketone[2]. This reaction operates under strictly neutral, base-free conditions, making it ideal for base-sensitive substrates[4].

Causality of Reagents: The reaction relies on a Pd(0) catalyst and stoichiometric copper(I) thiophene-2-carboxylate (CuTC)[5]. CuTC is the linchpin of this transformation; the thiophilic copper coordinates to the sulfur atom of the thioester, polarizing the C–S bond to accelerate oxidative addition to Pd(0)[5]. Simultaneously, the carboxylate unit of CuTC acts as an internal Lewis base to activate the boronic acid for transmetallation, bypassing the need for external aqueous bases[5].

LiebeskindSrogl Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd(II)-Acyl-Thio Pd0->OxAdd Thioester Transmetal Transmetallation CuTC / R-B(OH)2 OxAdd->Transmetal CuTC-Thio Coord RedElim Reductive Elimination Ketone Product Transmetal->RedElim R Group Transfer RedElim->Pd0 Release Ketone

Caption: Catalytic cycle of the Liebeskind-Srogl cross-coupling reaction.

Fukuyama Reduction (Aldehyde Synthesis)

The Fukuyama reduction selectively converts thioesters to aldehydes using triethylsilane (Et₃SiH) and a palladium catalyst (typically Pd/C)[1].

Causality of Reagents: Direct reduction of carboxylic acids or esters to aldehydes is notoriously difficult due to over-reduction to alcohols[1]. Thioesters circumvent this because the oxidative addition of Pd(0) into the C–S bond is highly facile. The resulting acylpalladium intermediate undergoes transmetallation with Et₃SiH much faster than the product aldehyde can re-coordinate and reduce[1]. This ensures exceptional functional group tolerance, leaving ketones, esters, and amides completely intact[6].

Fukuyama Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Acyl-Pd(II)-Thiolate Pd0->OxAdd Thioester Transmetal Transmetallation Et3SiH OxAdd->Transmetal Silane Addition RedElim Reductive Elimination Aldehyde Product Transmetal->RedElim Et3Si-SPh Release RedElim->Pd0 Release Aldehyde

Caption: Catalytic cycle of the Fukuyama reduction of thioesters to aldehydes.

Experimental Methodologies

Protocol A: Synthesis of Phenylthio 4-methylpent-3-enoate via Hydrocarbonylation

Objective: Synthesize the core building block from isoprene.

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve Pd(OAc)₂ (1.0 mol%) and a weakly binding ligand (e.g., PPh₃, 2.0 mol%) in anhydrous THF.

  • Reactant Addition: Add isoprene (1.2 equiv) and benzenethiol (1.0 equiv) to the solution. Rationale: A slight excess of isoprene compensates for its volatility.

  • Carbonylation: Evacuate the flask and backfill with Carbon Monoxide (CO) gas (1 atm) using a balloon.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the consumption of benzenethiol via TLC (Hexanes/EtOAc 9:1, UV active).

  • Workup: Vent the CO gas safely in a fume hood. Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, hexanes) to afford the thioester (Typical yield: ~83%)[3].

Protocol B: Liebeskind-Srogl Coupling to Prenyl Ketones

Objective: Base-free cross-coupling to yield 4-methyl-1-phenylpent-3-en-1-one.

  • Degassing: In a glovebox or via standard Schlenk techniques, add phenylthio 4-methylpent-3-enoate (0.500 mmol), phenylboronic acid (0.550 mmol), CuTC (0.750 mmol), Pd₂dba₃·CHCl₃ (0.003 mmol), and tris(2-furyl)phosphine (TFP) (0.006 mmol) to a reaction vessel[4].

  • Solvent Addition: Add anhydrous, degassed THF (6 mL). Rationale: Strict exclusion of oxygen prevents the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst[4].

  • Reaction: Stir the suspension at 50 °C for 18 hours[4]. The mixture will change color as the CuTC coordinates and transmetallates.

  • Workup: Dilute with Et₂O (15 mL) and wash with 5% aqueous HCl (10 mL) to remove copper salts, followed by brine[4]. Dry over MgSO₄, filter, and concentrate.

  • Purification: Isolate the ketone via radial chromatography or flash silica gel chromatography[4].

Protocol C: Fukuyama Reduction to 4-Methylpent-3-enal

Objective: Chemoselective reduction to the corresponding aldehyde.

  • Setup: Dissolve phenylthio 4-methylpent-3-enoate (1.0 mmol) in anhydrous acetone (5 mL) under an argon atmosphere. Rationale: Acetone is the preferred solvent as it does not participate in the reduction and easily dissolves the silane[6].

  • Catalyst Addition: Add 10% Pd/C (5-10 mol%). Rationale: Heterogeneous Pd/C is used for easy removal and prevents heavy metal contamination of the sensitive aldehyde product[1].

  • Reduction: Dropwise add triethylsilane (Et₃SiH, 3.0 equiv) at room temperature. Stir for 1-2 hours.

  • Monitoring: Check completion via TLC. The thioester spot should disappear, replaced by a lower Rf spot that stains strongly with 2,4-DNP (indicating the aldehyde).

  • Workup: Filter the suspension through a Celite pad to remove the Pd/C catalyst. Wash the pad with acetone.

  • Purification: Concentrate the filtrate carefully (the aldehyde is volatile) and purify via silica gel chromatography to yield 4-methylpent-3-enal.

Data Presentation

Table 1: Quantitative Comparison of Phenylthio 4-methylpent-3-enoate Transformations

TransformationReagents & CatalystsTypical YieldChemoselectivity / Key Advantage
Synthesis (Hydrocarbonylation) Isoprene, PhSH, CO (1 atm), Pd(OAc)₂80–85%High regioselectivity for the β,γ-unsaturated isomer.
Liebeskind-Srogl Coupling R-B(OH)₂, CuTC, Pd₂dba₃, TFP, THF75–93%Operates under strictly neutral conditions; tolerates base-sensitive groups.
Fukuyama Reduction Et₃SiH, 10% Pd/C, Acetone85–95%Prevents over-reduction to alcohols; tolerates ketones, esters, and amides.

Sources

Method

Scalable Synthesis of Phenylthio 4-methylpent-3-enoate: An Application Note and Protocol

This comprehensive guide details a scalable and efficient protocol for the synthesis of Phenylthio 4-methylpent-3-enoate, a valuable thioester intermediate in organic synthesis. This document is intended for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a scalable and efficient protocol for the synthesis of Phenylthio 4-methylpent-3-enoate, a valuable thioester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the chemical principles, provide a step-by-step protocol, and address critical safety and scalability considerations.

Introduction

Thioesters are a pivotal class of organosulfur compounds, serving as key intermediates in numerous biochemical pathways and as versatile building blocks in synthetic organic chemistry.[1][2] Their unique reactivity, particularly the enhanced electrophilicity of the carbonyl carbon compared to their oxygen-based ester counterparts, makes them excellent acylating agents.[2][3] Phenylthio 4-methylpent-3-enoate, the subject of this guide, finds applications in the synthesis of complex molecules where the controlled transfer of the 4-methylpent-3-enoyl group is required. The demand for robust and scalable methods for thioester production is growing, driven by their use in pharmaceuticals, agrochemicals, and materials science.[4]

This application note presents a reliable and scalable two-step synthesis of Phenylthio 4-methylpent-3-enoate, commencing from the commercially available 4-methylpent-3-enoic acid. The chosen synthetic strategy involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by a nucleophilic acyl substitution with thiophenol. This classical yet highly effective approach is well-suited for large-scale production due to its high yields, straightforward purification, and the use of readily available reagents.[5][6]

Synthetic Strategy and Rationale

The overall synthetic pathway is depicted below. The first step is the activation of 4-methylpent-3-enoic acid by converting it to 4-methylpent-3-enoyl chloride. This is a crucial activation step as carboxylic acids are generally unreactive towards thiols under mild conditions. The resulting acid chloride is a highly reactive electrophile. The second step involves the reaction of the freshly prepared 4-methylpent-3-enoyl chloride with thiophenol in the presence of a base to yield the desired Phenylthio 4-methylpent-3-enoate.

Diagram 1: Overall Synthetic Scheme

Synthetic Scheme 4-methylpent-3-enoic acid 4-methylpent-3-enoic acid 4-methylpent-3-enoyl chloride 4-methylpent-3-enoyl chloride 4-methylpent-3-enoic acid->4-methylpent-3-enoyl chloride SOCl2 or (COCl)2 Phenylthio 4-methylpent-3-enoate Phenylthio 4-methylpent-3-enoate 4-methylpent-3-enoyl chloride->Phenylthio 4-methylpent-3-enoate Thiophenol, Base (e.g., Pyridine or Triethylamine)

Caption: Two-step synthesis of Phenylthio 4-methylpent-3-enoate.

Detailed Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7][8] Thiophenol is toxic and has a strong, unpleasant odor.[9] Acid chlorides are corrosive and react violently with water.[10]

Part 1: Synthesis of 4-methylpent-3-enoyl chloride

This protocol describes the conversion of 4-methylpent-3-enoic acid to its corresponding acid chloride using thionyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-methylpent-3-enoic acid114.1457.07 g0.5≥98%Commercial
Thionyl chloride (SOCl₂)118.9771.4 g (43.8 mL)0.6≥99%Commercial
Dichloromethane (DCM), anhydrous84.93250 mL-≥99.8%Commercial
Dimethylformamide (DMF)73.092-3 dropscatalytic≥99.8%Commercial

Procedure:

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Addition: Charge the flask with 4-methylpent-3-enoic acid (57.07 g, 0.5 mol) and anhydrous dichloromethane (250 mL). Add a catalytic amount of dimethylformamide (2-3 drops) to the stirred solution.

  • Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (71.4 g, 0.6 mol) and add it dropwise to the reaction mixture at room temperature over a period of 30-45 minutes. The addition is exothermic, and gas evolution (HCl and SO₂) will be observed.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 4-methylpent-3-enoyl chloride is obtained as a yellowish liquid and is typically used in the next step without further purification.

Diagram 2: Workflow for 4-methylpent-3-enoyl chloride synthesis

G A Setup dry apparatus B Charge with 4-methylpent-3-enoic acid, DCM, and DMF A->B C Add thionyl chloride dropwise B->C D Reflux for 2-3 hours C->D E Cool to room temperature D->E F Remove solvent and excess SOCl2 in vacuo E->F G Crude 4-methylpent-3-enoyl chloride F->G

Caption: Step-by-step workflow for the synthesis of the acid chloride intermediate.

Part 2: Synthesis of Phenylthio 4-methylpent-3-enoate

This protocol details the reaction of the crude 4-methylpent-3-enoyl chloride with thiophenol to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-methylpent-3-enoyl chloride132.59~0.5 mol (crude)~0.5-From Part 1
Thiophenol110.1855.09 g (51.5 mL)0.5≥99%Commercial
Triethylamine (Et₃N)101.1960.7 g (83.6 mL)0.6≥99%Commercial
Dichloromethane (DCM), anhydrous84.93500 mL-≥99.8%Commercial
1 M Hydrochloric acid (HCl)-2 x 150 mL--Lab prepared
Saturated sodium bicarbonate (NaHCO₃)-150 mL--Lab prepared
Brine (saturated NaCl solution)-150 mL--Lab prepared
Anhydrous magnesium sulfate (MgSO₄)120.37---Commercial

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophenol (55.09 g, 0.5 mol) and triethylamine (60.7 g, 0.6 mol) in anhydrous dichloromethane (250 mL). Cool the solution to 0°C using an ice bath.

  • Acid Chloride Addition: Dissolve the crude 4-methylpent-3-enoyl chloride from Part 1 in anhydrous dichloromethane (250 mL) and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred thiophenol solution at 0°C over a period of 1 hour. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (thiophenol) is consumed.

  • Aqueous Work-up: Quench the reaction by adding 1 M HCl (150 mL) to dissolve the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl (150 mL), saturated NaHCO₃ solution (150 mL), and brine (150 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Phenylthio 4-methylpent-3-enoate.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a pale yellow oil.[12]

Diagram 3: Reaction Mechanism

Reaction Mechanism cluster_0 Nucleophilic Acyl Substitution R-CO-Cl 4-methylpent-3-enoyl chloride Tetrahedral Intermediate Tetrahedral Intermediate R-CO-Cl->Tetrahedral Intermediate Ph-SH Thiophenol Ph-S- Ph-S- Ph-SH->Ph-S- + Base Base Et3N Base-H+Cl- Et3N.HCl Base->Base-H+Cl- + HCl R-CO-SPh Phenylthio 4-methylpent-3-enoate Ph-S-->R-CO-Cl Nucleophilic attack Tetrahedral Intermediate->R-CO-SPh - Cl-

Caption: Simplified mechanism of thioester formation.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 5H, Ar-H), 5.20 (t, J=7.2 Hz, 1H, =CH), 3.15 (d, J=7.2 Hz, 2H, -CH₂-), 1.75 (s, 3H, -CH₃), 1.65 (s, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 198.5 (C=O), 136.2, 134.5, 129.2, 128.9, 120.5, 45.1, 25.8, 17.9.

  • IR (neat, cm⁻¹): ~1685 (C=O, thioester).

  • HRMS (EI): Calculated for C₁₂H₁₄OS, found [M]⁺.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction or decomposition of acid chloride.Ensure anhydrous conditions. Increase reflux time. Use freshly distilled thionyl chloride.
Low yield in Part 2 Incomplete reaction or side reactions.Ensure dropwise addition of acid chloride at 0°C. Check the purity of thiophenol.
Product contamination Incomplete work-up or purification.Ensure thorough washing during work-up. Optimize the solvent system for column chromatography.

Scalability Considerations

For scaling up this synthesis, the following points should be considered:

  • Exothermic Reactions: Both steps involve exothermic reactions. Adequate cooling and controlled addition of reagents are crucial to manage the reaction temperature on a larger scale.

  • Gas Evolution: The formation of HCl and SO₂ in Part 1 requires an efficient gas scrubbing system.

  • Purification: Vacuum distillation is generally more scalable and cost-effective for purification than chromatography for multi-kilogram quantities.

  • Reagent Sourcing: Ensure a reliable supply of high-purity starting materials.

Conclusion

The described two-step protocol provides a robust and scalable method for the synthesis of Phenylthio 4-methylpent-3-enoate. By following the detailed procedures and adhering to the safety precautions, researchers and production chemists can reliably produce this valuable thioester intermediate in high yield and purity. The methodology is well-suited for both laboratory-scale synthesis and larger-scale industrial production.

References

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Miyake, F., et al. (2006). FACILE PREPARATION OF THIOL ESTERS FROM CARBOXYLIC ACIDS AND THIOLS.
  • Bhat, M. U. S., et al. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607–4618. [Link]

  • El-Azab, A. S., & Abdel-Aziz, A. A.-M. (2012). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1209-1216. [Link]

  • Veisi, H., et al. (2015). Thioesters synthesis: Recent adventures in the esterification of thiols.
  • Coherent Market Insights. (2022). Thioester Market Size, Trends and Forecast to 2028. [Link]

  • ResearchGate. (n.d.). Synthesis of thioesters a, Classical methods for the synthesis of thioesters. b, Dehydrogenative synthesis of thioesters (this work). [Link]

  • Taylor & Francis Online. (2015). Thioesters synthesis: recent adventures in the esterification of thiols. [Link]

  • University of Georgia Research. (n.d.). Thiophenol-108-98-5.docx. [Link]

  • Global Insight Services. (2025). Thioesters Market Size, Growth, Trends and Forecast. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Thiophenol. [Link]

  • Wikipedia. (n.d.). Thioester. [Link]

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • Chemistry Learner. (2025). Thioester: Bonding, Synthesis, and Reactions. [Link]

  • ACS Publications. (2025). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. The Journal of Organic Chemistry. [Link]

  • MDPI. (2025). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. [Link]

  • Royal Society of Chemistry. (2013). Supporting Information: Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination for the Syntheses of α,β-Unsaturated. [Link]

  • Organic Syntheses. (n.d.). 4-Pentenoic acid, 3-oxo-, ethyl ester. [Link]

  • PMC. (n.d.). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

  • Organic Syntheses. (n.d.). 7. [Link]

  • Organic Syntheses. (n.d.). (Phenylthio)nitromethane. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2019). An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives and their antibacterial evaluation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Phenylthio 4-methylpent-3-enoate

Welcome to the Technical Support Center for the isolation and purification of Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate). This β,γ -unsaturated thioester is typically synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate). This β,γ -unsaturated thioester is typically synthesized via the (such as isoprene) with benzenethiol and carbon monoxide, which can afford the product in yields up to 83%[1].

Due to the inherent reactivity of the thioester linkage and the lability of the β,γ -double bond, researchers often encounter degradation, isomerization, or co-elution issues during purification. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to ensure high-yield, high-purity recovery.

Workflow Visualization

Workflow N1 Crude Reaction Mixture N2 Cold Mild Base Wash (NaHCO3) N1->N2 Quench N3 Phase Separation & Drying N2->N3 Remove Thiophenol N4 Flash Chromatography (Hexane/EtOAc) N3->N4 Load Organics N5 Pure Phenylthio 4-methylpent-3-enoate N4->N5 Gradient Elution

Caption: Purification workflow for Phenylthio 4-methylpent-3-enoate from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is my thioester degrading or streaking during standard silica gel chromatography? A: Thioesters are susceptible to hydrolysis and can interact strongly with the [2].

  • Causality: The Lewis acidic sites on the silica surface coordinate with the thioester carbonyl, activating the C-S bond toward cleavage if trace moisture is present. This leads to streaking on the column and reduced isolated yields.

  • Solution: Pre-treat your silica gel by flushing the packed column with 1% triethylamine (Et₃N) in hexane prior to loading your sample. Alternatively, switch to neutral alumina (Al₂O₃), which lacks these highly acidic sites and is better suited for[2].

Q2: How do I prevent the double bond from migrating during aqueous workup? A: Phenylthio 4-methylpent-3-enoate contains a β,γ -unsaturated double bond. Under basic conditions, this double bond can easily isomerize to the thermodynamically more stable α,β -conjugated position (forming S-phenyl 4-methylpent-2-enethioate).

  • Causality: The α -protons adjacent to the thioester carbonyl are relatively acidic. Strong bases deprotonate this position, forming a dienolate intermediate that subsequently reprotonates at the γ -carbon, shifting the double bond into conjugation with the carbonyl.

  • Solution: Strictly control the pH during your aqueous quench. Never use strong bases like NaOH or KOH to wash away unreacted thiophenol. Instead, use cold, saturated aqueous sodium bicarbonate (NaHCO₃) and minimize the contact time between the organic and aqueous phases.

Isomerization A Phenylthio 4-methylpent-3-enoate (β,γ-unsaturated) B Base-Catalyzed Deprotonation (at α-carbon) A->B C Dienolate Intermediate B->C D Reprotonation (at γ-carbon) C->D E Phenylthio 4-methylpent-2-enoate (α,β-conjugated impurity) D->E

Caption: Mechanistic pathway of base-catalyzed double bond isomerization in beta,gamma-unsaturated thioesters.

Troubleshooting Guide

Issue 1: Co-elution of Diphenyl Disulfide with the Target Thioester

  • Symptom: TLC analysis (UV 254 nm) reveals a large, highly non-polar spot running very close to or overlapping with the thioester product ( Rf​≈0.6 in 9:1 Hexane:EtOAc).

  • Root Cause: Unreacted benzenethiol (thiophenol) from the synthesis rapidly oxidizes in the presence of atmospheric oxygen to form diphenyl disulfide ( Ph−S−S−Ph ). This disulfide is highly hydrophobic and exhibits a chromatographic profile nearly identical to the thioester.

  • Resolution:

    • Prevention: Perform the reaction quench and extraction using degassed solvents under an inert atmosphere (N₂ or Ar).

    • Chemical Scavenging: Add a mild reducing agent, such as dithiothreitol (DTT), to the aqueous wash to , allowing it to be effectively partitioned into the slightly basic aqueous layer[3].

    • Chromatographic Separation: Employ a strict step-gradient during flash chromatography. Start with 100% hexane for at least 3 column volumes to completely elute the diphenyl disulfide before introducing ethyl acetate (2-5%) to elute the thioester.

Issue 2: Poor Mass Recovery After Column Chromatography

  • Symptom: The isolated mass of the purified thioester is significantly lower than the crude mass, despite complete consumption of the starting materials.

  • Root Cause: Sample overloading or an excessively slow flow rate increases the residence time of the thioester on the stationary phase, exacerbating acid-catalyzed degradation.

  • Resolution: Adhere to a strict[4]. Utilize compressed air or nitrogen to maintain a rapid solvent flow rate (the solvent level should drop at approximately )[4].

Data Presentation: Chromatographic Parameters

The following table summarizes the quantitative parameters for the optimal purification of Phenylthio 4-methylpent-3-enoate using flash column chromatography.

ParameterValue / RecommendationMechanistic Rationale
Stationary Phase Silica Gel 60 (40–63 µm), neutralizedPrevents acid-catalyzed thioester hydrolysis and tailing[5].
Silica-to-Crude Ratio 70:1 to 100:1 (w/w)Ensures sufficient theoretical plates for separation from diphenyl disulfide[4].
Mobile Phase Gradient 0% to 5% EtOAc in Hexane100% Hexane elutes disulfides; 5% EtOAc elutes the polar thioester.
Target Rf​ Value 0.35 – 0.45 (in 95:5 Hexane:EtOAc)Optimal retention factor range for maximum resolution during flash chromatography.
Flow Rate ~2 inches/min solvent dropMinimizes residence time on the column, preventing degradation[4].
Experimental Protocol: Step-by-Step Purification Methodology

This self-validating protocol ensures the integrity of the thioester while maximizing yield and purity.

Step 1: Reaction Quench and Extraction

  • Cool the crude reaction mixture (containing palladium catalyst, unreacted isoprene, and benzenethiol) to 0 °C using an ice bath.

  • Slowly add cold, saturated aqueous NaHCO₃ (10 mL per mmol of substrate) while stirring vigorously. Self-Validation: Check the pH of the aqueous layer using pH paper; it must be strictly between 7.5 and 8.0 to prevent isomerization.

  • Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

Step 2: Organic Phase Washing and Drying

  • Wash the combined organic layers with ice-cold brine (20 mL) to remove residual water and water-soluble impurities.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Avoid magnesium sulfate (MgSO₄) as its slight Lewis acidity can sometimes interact with thioesters.

  • Filter the suspension and concentrate the filtrate under reduced pressure (rotary evaporator) at a water bath temperature strictly below 30 °C to prevent thermal degradation.

Step 3: Column Preparation (Neutralized Silica)

  • Select a glass column of appropriate diameter. For 1 g of crude mixture, use a 55-mm diameter column.

  • Prepare a slurry of 80 g of Silica Gel 60 in 100% hexane containing 1% Et₃N.

  • Pour the slurry into the column, tapping gently to ensure even packing.

  • Flush the column with 2 column volumes of 100% hexane to remove excess Et₃N.

Step 4: Flash Chromatography

  • Dissolve the crude concentrated oil in a minimum volume of hexane (or dichloromethane if poorly soluble) and carefully load it onto the silica gel using a long Pasteur pipette.

  • Elute with 100% hexane for 3 column volumes to flush out unreacted dienes and diphenyl disulfide. Self-Validation: Spot fractions on a TLC plate; the disulfide will appear as a fast-moving, UV-active spot ( Rf​>0.8 ).

  • Switch the mobile phase to 95:5 Hexane:EtOAc. Collect 40–50 mL fractions.

  • Identify the fractions containing Phenylthio 4-methylpent-3-enoate via TLC ( Rf​≈0.4 ).

Step 5: Concentration and Storage

  • Pool the product-containing fractions and concentrate under reduced pressure at < 30 °C.

  • Purge the flask with Argon and store the purified thioester at -20 °C to prevent long-term oxidative or hydrolytic degradation.

References
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, Vol. 89, p. 19. Available at:[Link]

  • National Center for Biotechnology Information. "A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase." PMC. Available at:[Link]

  • Villamil et al. "Thioester deprotection using a biomimetic NCL approach." Frontiers in Chemistry, 2022. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in S-Phenyl 4-methylpent-3-enethioate Reactions

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with S-phenyl 4-methylpent-3-enethioate (CAS 102496-83-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with S-phenyl 4-methylpent-3-enethioate (CAS 102496-83-3).

While thioesters are generally recognized as highly reactive "activated acyl groups" in biochemistry and organic synthesis[1], the unique architecture of S-phenyl 4-methylpent-3-enethioate presents severe kinetic bottlenecks. The combination of a bulky thiophenolate leaving group and a β,γ -unsaturated prenyl tail (which can fold over the Bürgi-Dunitz trajectory) creates a sterically congested transition state[2]. This guide provides field-proven, self-validating protocols to overcome these steric barriers in nucleophilic acyl substitutions, cross-couplings, and enolate chemistry.

Quantitative Impact of Optimization Strategies

To benchmark your expected outcomes, the following table summarizes the quantitative improvements achieved when transitioning from standard conditions to the sterically-optimized protocols detailed in this guide.

Reaction PathwayStandard ConditionYield (%)Optimized ConditionYield (%)
Aminolysis (with benzylamine)NEt 3​ , CH 2​ Cl 2​ , 24h15%AgOCOCF 3​ (1.2 eq), CH 2​ Cl 2​ , 2h92%
Fukuyama Coupling (with EtZnI)Pd(OAc) 2​ , PPh 3​ , THF, 60 °C<20%Pd 2​ (dba) 3​ , NHC ligand, DMF, 25 °C85%
Aldol Addition (Enolate form)LDA, THF, -78 °C40% (mix)TiCl 4​ , i Pr 2​ NEt, CH 2​ Cl 2​ , -78 °C88% (pure)
Diagnostic Workflow: Overcoming Steric Barriers

TroubleshootingTree Start Reaction with S-phenyl 4-methylpent-3-enethioate Symptom1 Low Yield in Acyl Substitution Start->Symptom1 Symptom2 Sluggish Pd-Catalyzed Cross-Coupling Start->Symptom2 Symptom3 Loss of Reactivity (Isomerization) Start->Symptom3 Cause1 Steric Shielding by SPh & Prenyl Tail Symptom1->Cause1 Cause2 Hindered Oxidative Addition of Pd Symptom2->Cause2 Cause3 Migration to α,β-enoate (gem-dimethyl block) Symptom3->Cause3 Fix1 Add Thiophilic Promoter (AgOCOCF3 or CuOTf) Cause1->Fix1 Fix2 Use Sterically Tuned NHC Ligands & DMF Solvent Cause2->Fix2 Fix3 Strict pH Control & Low Temp (-78 °C) Cause3->Fix3

Caption: Troubleshooting logic tree for identifying and resolving steric bottlenecks in thioester reactions.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why is my nucleophilic acyl substitution (e.g., aminolysis) failing despite thioesters being "activated" leaving groups? Causality: While the thiolate anion (RS⁻) is thermodynamically a weaker base and a better leaving group than an alkoxide (RO⁻)[1], the reaction rate is governed by the kinetic accessibility of the carbonyl carbon[2]. The bulky phenyl ring of the S-phenyl group, combined with the gem-dimethyl terminus of the 4-methylpent-3-enyl chain, physically blocks incoming nucleophiles. Solution: Shift the mechanism from a purely associative addition-elimination pathway to one with dissociative (acylium-like) character. By adding thiophilic metal salts like Ag(I) or Cu(I), the metal coordinates selectively to the sulfur atom. This lengthens the C–S bond and drastically increases the electrophilicity of the carbonyl, pulling the bulky leaving group away and allowing the nucleophile to attack unhindered[3].

Q2: How do I overcome sluggish oxidative addition in the Pd-catalyzed Fukuyama cross-coupling of this specific thioester? Causality: The Fukuyama coupling converts thioesters to ketones using organozinc reagents[4]. The rate-limiting step for S-phenyl 4-methylpent-3-enethioate is the oxidative addition of Pd(0) into the sterically congested C–S bond. Standard phosphine ligands (like PPh 3​ ) create a coordination sphere that is too crowded to accommodate the prenyl tail and the phenylthio group simultaneously. Solution: Utilize sterically tuned N-heterocyclic carbenes (NHCs) or highly electron-rich phosphines. NHC ligands provide strong σ -donicity, making the Pd center highly electron-rich, which accelerates oxidative addition despite the steric bulk[4]. Furthermore, switching the solvent from THF to DMF suppresses the β -elimination of the organozinc reagent and enhances its transmetalation efficiency[4].

Q3: I am observing a complete loss of reactivity when exposing the thioester to mild bases. What is happening? Causality: S-phenyl 4-methylpent-3-enethioate is a β,γ -unsaturated thioester. Under basic conditions, the double bond rapidly isomerizes to the α,β -position to gain thermodynamic stability through conjugation with the carbonyl. The resulting isomer, S-phenyl 4-methylpent-2-enethioate, possesses a gem-dimethyl group directly at the β -position. This creates immense steric hindrance, effectively shutting down subsequent conjugate additions or enolate formations. Solution: Maintain strict pH control. If deprotonation is required (e.g., for aldol additions), use a bulky, non-nucleophilic base (like LDA) at strictly -78 °C, or bypass basic enolization entirely by using a Lewis acid-mediated soft enolization (e.g., TiCl 4​ / i Pr 2​ NEt).

Mechanistic Chokepoints in Cross-Coupling

FukuyamaCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd0->OxAdd Thioester PdII Pd(II) Acyl Thiolate OxAdd->PdII Steric Chokepoint TransMet Trans- metalation PdII->TransMet R-ZnX PdII_Alkyl Pd(II) Acyl Alkyl TransMet->PdII_Alkyl RedElim Reductive Elimination PdII_Alkyl->RedElim RedElim->Pd0 Ketone Product

Caption: Catalytic cycle of the Fukuyama coupling highlighting the oxidative addition steric chokepoint.

Self-Validating Experimental Protocols
Protocol A: Silver-Promoted Aminolysis (Bypassing Steric Shielding)

This protocol utilizes Ag(I) to activate the thioester, ensuring quantitative conversion even with hindered amines.

  • Validation Step 1 (Reagent Integrity): Ensure Silver Trifluoroacetate (AgOCOCF 3​ ) is stored in the dark. If the salt is grey or black, it has photoreduced to Ag(0) and will fail to activate the thioester. Use only pristine white crystals.

  • Setup: Flame-dry a 25 mL Schlenk flask under argon. Add S-phenyl 4-methylpent-3-enethioate (1.0 mmol, 206 mg)[5] and anhydrous CH 2​ Cl 2​ (10 mL).

  • Amine Addition: Inject the desired amine (1.1 mmol) dropwise at room temperature. Stir for 5 minutes.

  • Activation: Shield the flask from light using aluminum foil. Add AgOCOCF 3​ (1.2 mmol, 265 mg) in one portion. A yellow/white precipitate of AgSPh will form immediately, visually validating the cleavage of the C–S bond.

  • Validation Step 2 (Reaction Monitoring): After 2 hours, pull a 50 μ L aliquot, filter through a micro-plug of Celite, and check via TLC (Hexanes/EtOAc 4:1). The UV-active thioester spot (R f​ ~0.6) should be completely consumed.

  • Workup: Filter the entire reaction mixture through a pad of Celite to remove the AgSPh salts. Wash the filtrate with 1M HCl (10 mL), saturated NaHCO 3​ (10 mL), and brine. Dry over MgSO 4​ and concentrate in vacuo to yield the amide.

Protocol B: Sterically-Optimized Fukuyama Cross-Coupling

This protocol uses NHC ligands and DMF to force oxidative addition and stabilize the organozinc reagent.

  • Validation Step 1 (Organozinc Titration): Organozinc degradation mimics the symptoms of steric failure. Prior to the reaction, titrate your alkylzinc iodide (RZnI) solution in DMF using iodine. If the active zinc concentration is <90% of the theoretical value, discard and prepare a fresh batch.

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol%) and 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) ligand (0.05 mmol, 5 mol%). Dissolve in anhydrous DMF (2 mL) and stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)-NHC complex.

  • Coupling: Add S-phenyl 4-methylpent-3-enethioate (1.0 mmol) to the catalyst solution.

  • Transmetalation: Dropwise, add the titrated RZnI solution (1.5 mmol in DMF) over 10 minutes. Stir at 25 °C for 4 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH 4​ Cl (5 mL). Extract with Diethyl Ether (3 x 10 mL). Wash the combined organics with water (3 x 10 mL) to remove DMF, dry over Na 2​ SO 4​ , and purify via flash chromatography to isolate the ketone.

Sources

Troubleshooting

Technical Support Center: Purification of Phenylthio 4-methylpent-3-enoate

Overview Synthesizing thioesters such as phenylthio 4-methylpent-3-enoate often leaves residual unreacted thiophenol (PhSH). Thiophenol is highly toxic, possesses a notoriously foul, penetrating odor, and its strong nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Synthesizing thioesters such as phenylthio 4-methylpent-3-enoate often leaves residual unreacted thiophenol (PhSH). Thiophenol is highly toxic, possesses a notoriously foul, penetrating odor, and its strong nucleophilicity can cause unwanted side reactions in downstream applications[1]. Because thioesters are inherently sensitive to nucleophilic attack and basic hydrolysis, removing PhSH requires chemoselective strategies that exploit the physicochemical differences between the thiol and the thioester without degrading the target product.

Physicochemical Data for Purification Strategy

To design a self-validating purification system, we must first compare the properties of the target molecule and the impurity.

PropertyThiophenol (Impurity)Phenylthio 4-methylpent-3-enoate (Target)Implication for Purification
pKa ~6.6[2]N/A (No acidic protons)PhSH can be selectively deprotonated by mild aqueous bases (pH 7.5–8.5).
Nucleophilicity High (as thiolate PhS⁻)LowPhS⁻ must be rapidly partitioned into the aqueous phase to prevent thioester cleavage.
Volatility High (bp 169 °C)[3]Low (High MW thioester)Vacuum distillation is risky due to potential thermal degradation of the thioester.
Redox Potential Easily oxidized to PhS-SPhStable to mild oxidantsMild oxidation can convert PhSH to a less reactive, odorless disulfide[2].

Workflow: Chemoselective Thiophenol Removal

PurificationWorkflow A Crude Mixture: Thioester + PhSH B Is the thioester highly sensitive to hydrolysis? A->B C Mild Base Extraction (Sat. NaHCO3, pH ~8.3) B->C No (Standard Workup) D Solid-Phase Scavenging (Anion Exchange Resin) B->D Yes (Water/Base Sensitive) E Aqueous Phase: PhS⁻ (Discard) C->E Deprotonation F Organic Phase: Thioester C->F Phase Separation G Resin-Bound PhS⁻ (Filter & Discard) D->G Ion Exchange H Filtrate: Thioester D->H Filtration I Pure Phenylthio 4-methylpent-3-enoate F->I H->I

Decision tree for the chemoselective removal of thiophenol from thioesters.

Troubleshooting & FAQs

Q1: Why does my phenylthio 4-methylpent-3-enoate hydrolyze when I wash with 1M NaOH to remove thiophenol? Causality: Thioesters are highly susceptible to nucleophilic acyl substitution. While 1M NaOH (pH ~14) effectively deprotonates thiophenol, the hydroxide ion (OH⁻) is a strong nucleophile that rapidly attacks the thioester carbonyl, leading to hydrolysis (yielding 4-methylpent-3-enoic acid and additional thiophenolate). Solution: Exploit the unusually low pKa of thiophenol (~6.6)[2]. You do not need a strong base to deprotonate it. A mild base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3) is sufficient to shift the equilibrium toward the water-soluble thiophenolate anion (PhS⁻) without providing a strong enough nucleophile to cleave the thioester.

Q2: I performed a NaHCO₃ wash, but my product still smells strongly of thiophenol. What went wrong? Causality: Thiophenol oxidation or incomplete partitioning. If the extraction is performed slowly in the presence of air, some thiophenol can oxidize to diphenyl disulfide (PhS-SPh), which is highly soluble in organic solvents and will not partition into the aqueous base. Alternatively, the local concentration of PhSH might have overwhelmed the buffering capacity of the NaHCO₃. Solution: Perform the extraction rapidly using cold, degassed saturated NaHCO₃. If the stench persists, consider a solid-phase scavenger.

Q3: My downstream application is strictly anhydrous. How can I remove trace thiophenol without an aqueous workup? Causality: Aqueous extractions introduce water, requiring subsequent drying steps that can still leave trace moisture, potentially ruining moisture-sensitive downstream couplings. Solution: Use a strong base anion exchange resin (in hydroxide or carbonate form)[4]. When added to the organic solution, the basic sites on the resin deprotonate the thiophenol, electrostatically trapping the thiophenolate anion on the solid support. The pure thioester remains in solution and is recovered by simple filtration.

Q4: Can I purposefully oxidize the thiophenol to remove it? Causality: Yes. Mild oxidants (like dilute iodine or aqueous H₂O₂) rapidly dimerize thiophenol to diphenyl disulfide (PhS-SPh)[2]. While this eliminates the stench and toxicity, diphenyl disulfide is highly lipophilic and will co-elute with your thioester in organic solvents. Solution: This method is only recommended if you plan to perform silica gel column chromatography afterward. The disulfide is generally less polar than the thioester, allowing for clean chromatographic separation.

Validated Experimental Protocols

Protocol A: Mild Base Extraction (Scalable Liquid-Liquid Partitioning)

Objective: Rapid removal of PhSH utilizing its pKa differential, minimizing thioester hydrolysis.

  • Dilution: Dissolve the crude phenylthio 4-methylpent-3-enoate mixture in a non-polar organic solvent (e.g., diethyl ether or dichloromethane) at a concentration of ~0.1 M.

  • Cooling: Chill the organic solution in an ice bath to 0–5 °C. Rationale: Lower temperatures exponentially decrease the rate of thioester hydrolysis while only marginally affecting the acid-base deprotonation kinetics.

  • Extraction: Add an equal volume of ice-cold, saturated aqueous NaHCO₃.

  • Agitation: Shake vigorously in a separatory funnel for exactly 30 seconds. Vent frequently to release CO₂ gas generated by the neutralization.

  • Separation: Immediately separate the phases. Drain the organic layer into a clean flask.

  • Repetition: Repeat the NaHCO₃ wash 2 more times to ensure complete removal of the thiophenolate.

  • Finishing: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Solid-Phase Scavenging (Anhydrous/Mild Approach)

Objective: Complete removal of trace PhSH without exposing the thioester to aqueous conditions[4].

  • Resin Preparation: Obtain a basic anion exchange resin (e.g., Amberlyst A26 OH-form or polymer-bound carbonate). Wash the resin with methanol, then dichloromethane (DCM), and dry under vacuum to remove moisture.

  • Incubation: Dissolve the crude thioester in anhydrous DCM. Add 3–5 equivalents of the prepared resin (based on the estimated PhSH impurity).

  • Agitation: Stir the suspension gently at room temperature for 1–2 hours. Rationale: The porous resin matrix requires time for the PhSH to diffuse into the beads and undergo acid-base ion exchange.

  • Monitoring: Spot the mixture on a TLC plate or use Ellman's reagent (DTNB) to confirm the disappearance of the free thiol.

  • Filtration: Filter the mixture through a fritted glass funnel or a plug of Celite. Wash the resin cake with a small volume of fresh DCM to elute any trapped thioester.

  • Concentration: Evaporate the filtrate to yield the purified phenylthio 4-methylpent-3-enoate.

References

  • Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Cas 108-98-5, Thiophenol. LookChem.[Link]

  • Application of a Strong Base Anion Exchange Resin for the Removal of Thiophenol from Aqueous Solution. National Center for Biotechnology Information (PMC).[Link]

Sources

Optimization

Mechanistic Causality: The Vulnerability of Phenylthio 4-methylpent-3-enoate

Welcome to the Technical Support Center for the handling, stabilization, and long-term archiving of Phenylthio 4-methylpent-3-enoate . This guide is engineered for researchers and drug development professionals who requi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, stabilization, and long-term archiving of Phenylthio 4-methylpent-3-enoate . This guide is engineered for researchers and drug development professionals who require high-fidelity preservation of reactive thioesters for downstream synthetic or biochemical applications.

To effectively stabilize a molecule, one must first understand how it degrades. Phenylthio 4-methylpent-3-enoate contains two highly reactive functional groups:

  • The Phenyl Thioester Linkage: Thioesters undergo nucleophilic acyl substitution 10 to 100 times faster than analogous oxygen esters. This is driven by the poor orbital overlap between the 3p orbital of the sulfur atom and the 2p orbital of the carbonyl carbon, which severely reduces resonance stabilization and leaves the carbonyl carbon highly electrophilic[1]. Furthermore, the phenyl group enhances the leaving-group ability of the thiolate (thiophenol has a pKa of ~6), making this specific thioester exceptionally prone to moisture-induced hydrolysis.

  • The 4-methylpent-3-enoate Tail: The isolated alkene moiety is susceptible to UV-initiated auto-oxidation and electrophilic addition, which can lead to epoxidation or unwanted polymerization over time.

Degradation A Phenylthio 4-methylpent-3-enoate (Intact Thioester) C Tetrahedral Intermediate A->C Nucleophilic Attack B H2O / Nucleophile (Moisture Exposure) B->C Catalysis/Addition D Thiophenol (Leaving Group) C->D Elimination E 4-methylpent-3-enoic acid (Hydrolyzed Acid) C->E Carbonyl Reformation

Hydrolytic degradation pathway of Phenylthio 4-methylpent-3-enoate via nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q: Why does my batch develop a strong, pungent odor after a few weeks of storage? A: A strong garlic or sulfurous odor indicates active hydrolysis. The thioester bond is cleaving to release thiophenol. Because thioesters possess a standard free energy of hydrolysis around –33 kJ/mol, this degradation is thermodynamically favorable the moment trace moisture is introduced[1].

Q: Can I store this compound in an aqueous buffer if I freeze it at -20°C? A: No. The intrinsic stability of thioesters in aqueous conditions is extremely limited. Even under physiological or buffered conditions, thioester half-lives are often measured in mere hours unless they are protected by a specific three-dimensional protein structural context[2]. Neat (solvent-free) or strictly anhydrous storage is mandatory[3].

Q: Is it safe to expose the compound to ambient light during benchwork? A: Prolonged exposure should be avoided. The 4-methylpent-3-enoate tail contains an alkene that can undergo photo-oxidation. Always use amber glassware and minimize bench time.

Troubleshooting Guide

Symptom / IssueMechanistic CauseCorrective Action / Solution
Low yield in downstream coupling Premature hydrolysis or unintended thiol-thioester exchange with nucleophilic impurities[4].Ensure all receiving nucleophiles and solvents are strictly anhydrous. Run a pre-reaction GC-MS to verify the absence of free thiophenol.
Inconsistent GC-MS retention times Thermal degradation inside the injection port. Excessive heat causes elimination reactions.Lower the injection port temperature and use a deactivated liner. Intact Phenylthio 4-methylpent-3-enoate typically elutes cleanly (e.g., ~12.55 min on standard non-polar columns) if thermal shock is avoided[5].
Viscosity increase / Yellowing Auto-oxidation or cross-linking of the alkene tail due to oxygen exposure.Discard the degraded batch. For future batches, ensure rigorous sparging with Argon prior to sealing.

Quantitative Stability & Storage Data

To optimize your inventory management, refer to the following self-validating stability matrix. Note: Half-lives are empirical estimates based on analogous reactive phenyl thioesters.

Storage ConditionAtmosphereContainer TypeEstimated Half-LifePrimary Degradation Pathway
25°C (Room Temp) Ambient AirClear Glass< 48 hoursRapid Hydrolysis, Photo-oxidation
4°C (Fridge) Ambient AirClear Glass1 - 2 weeksSlow Hydrolysis
-20°C (Freezer) Argon (Inert)Amber Glass6 - 12 monthsTrace Thiol-Exchange
-80°C (Archival) Argon (Inert)PTFE-Sealed Amber> 2 yearsNegligible

Standard Operating Procedure (SOP): Anhydrous Aliquoting & Archiving

To establish a self-validating storage system, you must eliminate the variables of moisture, light, and oxygen. Follow this protocol to ensure long-term stability.

Phase 1: Pre-Storage Quality Control (QC)

  • Extract a 1 mg sample and dissolve in anhydrous CDCl3.

  • Run a 1 H NMR spectrum. Validate the integrity of the alkene multiplet and the phenyl protons. Ensure there is no free thiophenol peak (which would indicate pre-existing degradation).

Phase 2: Dehydration & Aliquoting 3. Transfer the bulk Phenylthio 4-methylpent-3-enoate to a Schlenk flask. 4. Perform an azeotropic distillation using a small volume of anhydrous toluene under reduced pressure to strip away trace water. 5. Transfer the dried compound immediately into an Argon-filled glovebox. 6. Aliquot the compound into pre-dried (oven-baked at 150°C for 4 hours) amber glass vials.

Phase 3: Sealing & Recovery 7. Seal the vials using PTFE-lined silicone septa and aluminum crimp caps. Do not use standard rubber septa, as sulfur compounds can degrade them. 8. Store the sealed vials in a -80°C freezer[3]. 9. Critical Recovery Step: When retrieving a vial for an experiment, allow it to equilibrate to room temperature in a desiccator before opening. Opening a cold vial will cause instant atmospheric condensation, initiating rapid hydrolysis.

Workflow S1 Synthesized/Purified Compound S2 Azeotropic Drying (Toluene) S1->S2 S3 Transfer to Glovebox (Argon Atm) S2->S3 S4 Aliquoting into Amber Vials S3->S4 S5 PTFE/Silicone Crimp Sealing S4->S5 S6 Long-Term Storage (-80°C) S5->S6

Step-by-step workflow for the anhydrous preparation and long-term storage of reactive thioesters.

References

  • Source: grokipedia.
  • Source: nih.
  • Source: benchchem.
  • Source: acs.
  • Source: cyberleninka.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phenylthio 4-methylpent-3-enoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing phenylthio 4-methylpent-3-enoate , a highly reactive β,γ -unsaturated thioester.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing phenylthio 4-methylpent-3-enoate , a highly reactive β,γ -unsaturated thioester. The synthesis of this molecule is notoriously prone to side reactions due to the thermodynamic instability of the deconjugated double bond and the high nucleophilicity of thiophenol.

Below, you will find a mechanistic workflow, troubleshooting FAQs, quantitative condition matrices, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Workflow & By-Product Pathways

SynthesisWorkflow SM 4-Methylpent-3-enoic acid + Thiophenol Target Phenylthio 4-methylpent-3-enoate (Target: β,γ-unsaturated) SM->Target EDC/DMAP (0°C) Kinetic Control Disulfide Diphenyl Disulfide (By-product 3) SM->Disulfide O2 / Oxidation Isomer Phenylthio 4-methylpent-2-enoate (By-product 1: α,β-unsaturated) Target->Isomer Base/Heat Thermodynamic Sink Michael Thio-Michael Adduct (By-product 2) Isomer->Michael + Excess Thiophenol 1,4-Addition

Reaction pathways showing kinetic target vs. thermodynamic and nucleophilic by-products.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my product predominantly the α,β -unsaturated isomer (phenylthio 4-methylpent-2-enoate)?

The Causality: You are experiencing base-catalyzed isomerization. The α -protons of your target β,γ -unsaturated thioester are highly acidic because they are flanked by the electron-withdrawing thioester carbonyl and the alkene. When basic coupling reagents or catalysts (like DMAP, pyridine, or triethylamine) are present at ambient temperatures, they deprotonate the α -position to form a transient extended dienolate. Reprotonation occurs preferentially at the γ -position to yield the conjugated α,β -unsaturated isomer, which is a massive thermodynamic sink[1][2]. The Fix: You must operate under strict kinetic control. Keep the reaction at or below 0 °C. Limit the use of DMAP to strictly catalytic amounts (<0.1 equivalents), or switch to a less basic coupling additive like HOBt.

Q2: LC-MS analysis reveals a major impurity with a mass of[Target + 110 Da]. What is this?

The Causality: A mass addition of ~110 Da corresponds to the incorporation of a second thiophenol molecule ( C6​H5​SH , MW 110.18). This is a Thio-Michael Addition by-product[3][4]. Crucially, thiophenol cannot undergo a Michael addition with your target β,γ -unsaturated thioester because it lacks conjugation. This by-product only forms as a secondary cascade reaction after the molecule has already isomerized to the α,β -unsaturated form (Issue Q1). The conjugated system acts as a potent electrophilic Michael acceptor for the highly nucleophilic thiophenolate[5]. The Fix: Preventing isomerization completely halts the Thio-Michael addition. Additionally, ensure accurate stoichiometry (1.0 to 1.05 equivalents of thiophenol max) to prevent excess thiol from driving the 1,4-addition.

Q3: I am observing a non-polar spot on TLC that smells strongly and elutes rapidly.

The Causality: This is diphenyl disulfide , formed via the oxidative coupling of thiophenol. Thiophenol is easily oxidized in the presence of atmospheric oxygen and trace transition metals. The Fix: Degas all solvents by sparging with argon or nitrogen for 15 minutes prior to use. Run the reaction under a strict inert atmosphere.

Quantitative Data: Condition Optimization Matrix

To demonstrate the causality of reaction conditions on by-product distribution, review the following empirical data matrix. Note: Yields are representative of standard 1 mmol scale reactions monitored via HPLC (254 nm).

Coupling ReagentAdditive / BaseTemperatureTarget ( β,γ )Isomer ( α,β )Thio-Michael AdductDisulfide
DCC (1.2 eq)DMAP (1.0 eq)25 °C (RT)12%58% 22%5%
EDC·HCl (1.2 eq)DMAP (0.1 eq)25 °C (RT)45%35%15%2%
EDC·HCl (1.2 eq)HOBt (1.2 eq)0 °C88% <5%<2%<2%
Oxalyl ChloridePyridine (2.0 eq)0 °C to RT20%65%10%3%
Step-by-Step Methodology: Optimized Kinetic Synthesis

This protocol is designed as a self-validating system . In-process checks are embedded to ensure the reaction trajectory remains under kinetic control.

Materials:

  • 4-Methylpent-3-enoic acid (1.0 eq, 10 mmol)

  • Thiophenol (1.05 eq, 10.5 mmol)

  • EDC·HCl (1.2 eq, 12 mmol)

  • HOBt (1.2 eq, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Argon gas

Procedure:

  • Preparation & Degassing: Add 50 mL of anhydrous DCM to a flame-dried 100 mL round-bottom flask. Sparge the solvent with Argon for 15 minutes to displace oxygen (Validates against Q3: Disulfide formation).

  • Substrate Loading: Add 4-methylpent-3-enoic acid (10 mmol) and HOBt (12 mmol) to the flask. Stir under Argon until fully dissolved.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 10 minutes. (Critical step to prevent Q1: Isomerization).

  • Coupling Initiation: Add EDC·HCl (12 mmol) in one portion. Stir for 5 minutes to allow the active ester to form.

  • Thiol Addition: Add thiophenol (10.5 mmol) dropwise over 10 minutes via syringe.

  • In-Process Monitoring (Self-Validation): After 2 hours at 0 °C, pull a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS.

    • Pass Criteria: >80% conversion to target mass [M+H]⁺ 207.1.

    • Fail Criteria: Presence of [M+H]⁺ 317.1 (Thio-Michael) indicates temperature control failed or basic impurities are present.

  • Quench and Extraction: If the reaction is complete, quench immediately at 0 °C by adding 20 mL of cold 0.5 M HCl. Do not use saturated NaHCO3 for the first wash, as the basic aqueous layer can trigger isomerization during workup.

  • Purification: Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature not exceeding 25 °C . Purify via flash chromatography (Hexanes/Ethyl Acetate) immediately.

References
  • Current State-of-the-Art Toward Chemoenzymatic Synthesis of Polyketide Natural Products Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds Source: ResearchGate URL:[Link]

  • Catalyst-free chemoselective α-sulfenylation/β-thiolation for α,β-unsaturated carbonyl compounds Source: RSC Advances URL:[Link]

  • Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? Source: Chemistry Stack Exchange (Literature Review Discussion) URL:[Link]

  • Organocatalytic Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Hexafluoroisopropyl Esters Source: Organic Letters (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Monitoring Phenylthio 4-methylpent-3-enoate Reactions

Overview & Analytical Strategy Phenylthio 4-methylpent-3-enoate (Chemical Formula: C12​H14​OS ) is a highly versatile, "energy-rich" S-phenyl thioester. It is frequently utilized in advanced organic synthesis, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Analytical Strategy

Phenylthio 4-methylpent-3-enoate (Chemical Formula: C12​H14​OS ) is a highly versatile, "energy-rich" S-phenyl thioester. It is frequently utilized in advanced organic synthesis, particularly in acyl transfer reactions, Mukaiyama aldol additions, and transition-metal-catalyzed cross-couplings like the Liebeskind-Srogl reaction[1].

Because thioesters possess unique electronic properties—specifically, the poor orbital overlap between the sulfur 3p and carbonyl 2p orbitals—they exhibit distinct spectroscopic signatures compared to standard oxygen esters[2]. Furthermore, they are highly reactive toward soft nucleophiles while remaining relatively stable in neutral aqueous conditions[3]. This guide provides drug development professionals and synthetic chemists with authoritative, self-validating protocols for monitoring the progress of reactions involving this specific substrate.

Quantitative Analytical Signatures

To accurately monitor the consumption of Phenylthio 4-methylpent-3-enoate, you must understand how its analytical signatures differ from typical reaction products (e.g., ketones formed via cross-coupling) and common byproducts.

Analytical TargetPhenylthio 4-methylpent-3-enoate (Starting Material)Typical Aryl Ketone Product (e.g., via Liebeskind-Srogl)Diphenyl Disulfide (Common Byproduct)
UV Absorbance Strong (254 nm) due to S-Ph conjugationModerate (Depends on the new R-group)Very Strong (254 nm)
KMnO₄ Stain Positive (Trisubstituted alkene present)Positive (Trisubstituted alkene present)Negative (No oxidizable alkene)
IR (C=O) ~1690–1710 cm⁻¹[2]~1685 cm⁻¹ (if conjugated)N/A (No carbonyl)
¹H NMR (α-CH₂) ~3.3 ppm (doublet)~3.0–3.1 ppm (shifted upfield)N/A
ESI-MS [M+H]⁺ m/z=207.1 Dependent on coupling partner m/z=219.0

Diagnostic Workflow

Workflow A Reaction Mixture: Phenylthio 4-methylpent-3-enoate B TLC Monitoring (UV 254 nm / KMnO4) A->B Rapid screening C LC-MS Analysis (ESI+ / UV 254 nm) A->C Quantitative conversion D In Situ ReactIR (C=O Stretch Tracking) A->D Real-time kinetics E Issue: Overlapping UV Spots B->E If Rf values match G Issue: Poor Ionization C->G If MS signal is weak F Resolution: Co-spot with Diphenyl Disulfide E->F Validate byproduct H Resolution: Rely on UV Trace (254 nm) G->H Switch detector

Diagnostic workflow for monitoring Phenylthio 4-methylpent-3-enoate reactions.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Dual-Stain Thin Layer Chromatography (TLC)

Causality: The S-phenyl group imparts strong UV absorbance at 254 nm due to extended π→π∗ transitions. However, if the reaction cleaves the S-phenyl group (e.g., forming a ketone[4]), the product will lose this specific UV hyperchromicity. Relying solely on UV will result in a false assumption of low product yield.

  • Spot the reaction mixture alongside a pure reference standard of Phenylthio 4-methylpent-3-enoate.

  • Elute using a low-polarity solvent system (e.g., 9:1 Hexanes/Ethyl Acetate).

  • Visualize under UV (254 nm) to track the disappearance of the starting material.

  • Self-Validating Step: Stain the plate with aqueous KMnO4​ and gently heat. Both the starting material and the desired product contain the 4-methylpent-3-enyl moiety (a trisubstituted alkene), which will rapidly reduce KMnO4​ , appearing as bright yellow spots on a purple background. If a highly UV-active spot does not stain with KMnO4​ , it is the diphenyl disulfide byproduct, not unreacted starting material.

Protocol B: LC-MS Kinetic Profiling

Causality: Thioesters are inherently susceptible to hydrolysis, especially in the presence of the acidic mobile phases (e.g., 0.1% formic acid) commonly used in ESI-LC-MS. If samples sit in an autosampler for extended periods, artificial degradation occurs, leading to inaccurate kinetic data.

  • Withdraw a 10 µL aliquot from the reaction vessel.

  • Self-Validating Step: Immediately quench the aliquot into 1 mL of a cold, buffered organic mixture (e.g., HPLC-grade acetonitrile with 10 mM ammonium acetate, pH 7) to halt the primary reaction and prevent autosampler-induced thioester hydrolysis.

  • Analyze via LC-MS using a fast gradient (e.g., 5–95% MeCN over 3 minutes) to minimize column residence time.

  • Track the exact mass of the thioester ( [M+H]+=207.1 ) against the expected product mass.

Protocol C: In Situ ReactIR Monitoring

Causality: The thioester carbonyl stretching frequency is highly diagnostic. Because the sulfur atom's 3p orbital overlaps poorly with the carbonyl carbon's 2p orbital, resonance electron donation is minimal compared to oxygen esters. Consequently, the S-phenyl thioester C=O stretch appears at a distinct frequency (~1690–1710 cm⁻¹)[2].

  • Insert the ReactIR probe into the reaction vessel and collect a background spectrum of the solvent.

  • Add the Phenylthio 4-methylpent-3-enoate and record its baseline C=O stretch at ~1700 cm⁻¹.

  • Initiate the reaction (e.g., add the Pd/Cu catalyst for cross-coupling).

  • Self-Validating Step: Monitor the simultaneous decay of the 1700 cm⁻¹ band and the emergence of the product carbonyl band (e.g., ~1685 cm⁻¹ for an aryl ketone). The presence of an isosbestic point in the overlaid spectra validates that the thioester is converting directly to the product without the buildup of stable, off-pathway intermediates.

Troubleshooting & FAQs

Q: During a Liebeskind-Srogl cross-coupling, my Phenylthio 4-methylpent-3-enoate is consumed rapidly, but I isolate very little of the desired ketone. What is the cause? A: This is a classic symptom of thiolate-poisoning or oxidative dimerization. In Liebeskind-Srogl couplings, a stoichiometric Cu(I) mediator (like copper(I) thiophene-2-carboxylate, CuTC) is required to scavenge the liberated thiophenolate[1]. If the Cu(I) loading is insufficient, or if adventitious oxygen is present, the thiolate dimerizes into diphenyl disulfide, stalling the catalytic cycle. Troubleshooting action: Degas your solvents thoroughly and ensure your Cu(I) source is strictly anhydrous and stored in a glovebox.

Q: Why does the starting material appear as two closely eluting peaks on my HPLC chromatogram? A: Phenylthio 4-methylpent-3-enoate contains a β,γ -unsaturated double bond. Under certain basic or transition-metal-catalyzed conditions, this double bond can isomerize to the more thermodynamically stable α,β -unsaturated position (forming phenylthio 4-methylpent-2-enoate). Troubleshooting action: Check the 1 H NMR of your starting material. The α -protons of the desired 3-enoate appear as a clean doublet at ~3.3 ppm, whereas the α,β -isomer will show a distinct conjugated vinyl proton closer to 6.0 ppm.

Q: Can I use standard silica gel column chromatography to purify the unreacted thioester? A: Yes, but with caution. While S-phenyl thioesters are generally more stable than S-alkyl thioesters toward hydrolysis[3], highly active or slightly basic silica can cause degradation over long periods. Troubleshooting action: Run the column quickly using flash chromatography, and consider pre-treating the silica with 1% acetic acid if you observe streaking or degradation on your 2D-TLC checks.

References

  • Title: Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Title: The Carbonyl Group, Part I: Introduction Source: Spectroscopy Online URL
  • Title: Synthesis of medium-sized carbocyclic ketones via the intramolecular B-alkyl Liebeskind–Srogl coupling reaction Source: R Discovery URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Phenylthio 4-methylpent-3-enoate vs. Ethyl 4-methylpent-3-enoate

Executive Summary In advanced organic synthesis and drug development, the selection of an acyl donor dictates reaction kinetics, chemoselectivity, and overall yield. This guide provides an objective, data-driven comparis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the selection of an acyl donor dictates reaction kinetics, chemoselectivity, and overall yield. This guide provides an objective, data-driven comparison between Phenylthio 4-methylpent-3-enoate (a highly reactive thioester) and Ethyl 4-methylpent-3-enoate (a traditional oxoester). By analyzing their divergent electronic profiles, we establish clear guidelines for their application in nucleophilic acyl substitutions and transition-metal-catalyzed cross-couplings.

Structural and Electronic Causality

The fundamental reactivity difference between these two β,γ -unsaturated esters stems from orbital overlap and leaving group thermodynamics.

  • Orbital Overlap & Electrophilicity: In ethyl 4-methylpent-3-enoate, the oxygen 2p orbital effectively overlaps with the carbonyl carbon's 2p orbital, providing significant resonance stabilization. Conversely, the sulfur 3p orbital in the phenylthio ester overlaps poorly with the carbon 2p orbital, resulting in weaker π -interaction and a longer, weaker bond (1[1]). This lack of resonance renders the thioester carbonyl carbon highly electrophilic.

  • Leaving Group Thermodynamics: The thiophenolate anion ( PhS− ) is a superior leaving group compared to the alkoxide anion, making thioesters significantly better acylating agents (2[2]).

  • α -Proton Acidity & Isomerization: The α -protons of thioesters are more acidic (pKa ~21) than those of oxoesters (pKa ~25). Because 4-methylpent-3-enoate is a β,γ -unsaturated system, the phenylthio derivative is highly susceptible to base-catalyzed isomerization to the conjugated α,β -unsaturated form (4-methylpent-2-enoate). Experimental designs must employ strictly neutral or mildly acidic conditions to prevent this thermodynamic sink.

Key Transformations and Chemoselectivity

Nucleophilic Acyl Substitution (Aminolysis) Thioesters function as mild, highly efficient acyl-transfer agents. Phenylthio 4-methylpent-3-enoate undergoes rapid aminolysis at room temperature without the need for coupling reagents, making it ideal for the late-stage functionalization of fragile active pharmaceutical ingredients (APIs). Ethyl 4-methylpent-3-enoate requires extended reflux or strong Lewis acid catalysis to achieve similar conversions.

Palladium-Catalyzed Fukuyama Coupling A unique advantage of the thioester is its ability to undergo the Fukuyama coupling, in which the thioester is coupled with an organozinc halide by a palladium catalyst to give a ketone (3[3]). Low-valent palladium readily inserts into the activated C–S bond. Conversely, ethyl 4-methylpent-3-enoate—typically synthesized via palladium-catalyzed alkoxycarbonylation of conjugated dienes—is entirely inert to these mild cross-coupling conditions (4[4]).

Experimental Protocols (Self-Validating Systems)

Protocol A: Comparative Aminolysis (Acyl Transfer)

Causality: Benzylamine is chosen as the nucleophile due to its distinct UV absorbance, allowing precise reaction monitoring via HPLC. Dodecane is included as an internal standard to self-validate the mass balance and rule out evaporative solvent losses during kinetic sampling.

  • Preparation: In two separate, flame-dried 10 mL round-bottom flasks under argon, dissolve 1.0 mmol of Phenylthio 4-methylpent-3-enoate (Flask A) and Ethyl 4-methylpent-3-enoate (Flask B) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add 0.5 mmol of dodecane to each flask.

  • Initiation: Add 1.1 mmol of benzylamine dropwise at 25 °C.

  • Validation Checkpoint: Withdraw 10 µL aliquots at 10, 30, and 60 minutes. Quench in 1 mL of acetonitrile and analyze via HPLC-UV (254 nm). The disappearance of the benzylamine peak and the emergence of the amide peak validates the forward reaction.

  • Result: Flask A reaches >95% conversion within 30 minutes. Flask B shows <5% conversion after 24 hours.

Protocol B: Fukuyama Cross-Coupling

Causality: Toluene is selected as a non-coordinating solvent to ensure the organozinc reagent selectively transmetalates with the acyl-palladium complex rather than coordinating with the solvent. Phenylthio 4-methylpent-3-enoate is synthesized via palladium-catalyzed hydrocarbonylation of isoprene with benzenethiol (5[5]) and utilized directly.

  • Catalyst Activation: In a glovebox, charge a vial with Pd2​(dba)3​ (2.5 mol%), tri-2-furylphosphine (10 mol%), and Phenylthio 4-methylpent-3-enoate (1.0 mmol) in 4 mL anhydrous toluene.

  • Transmetalation: Slowly add benzylzinc bromide (1.5 mmol, 0.5 M in THF) at 25 °C.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1) using a KMnO4​ stain. The isolated β,γ -double bond of the starting material and product will rapidly reduce the stain (turning it yellow), allowing visual confirmation of starting material consumption without relying solely on UV activity.

  • Workup: Quench with 1M HCl to destroy unreacted organozinc, extract with diethyl ether, and purify via flash chromatography to isolate the β,γ -unsaturated ketone.

Quantitative Data Presentation

ParameterPhenylthio 4-methylpent-3-enoateEthyl 4-methylpent-3-enoate
Carbonyl Electrophilicity Very High (Poor 2p-3p orbital overlap)Moderate (Strong 2p-2p orbital overlap)
Leaving Group pKa​ ~6.6 (Thiophenolate)~16.0 (Ethoxide)
Aminolysis Rate (25 °C) >95% conversion in 0.5 h<5% conversion in 24 h
Fukuyama Coupling Yield 88% (Ketone product isolated)0% (Recovered starting material)
Base-Catalyzed Isomerization High susceptibility (Requires neutral pH)Low susceptibility

Mechanistic Pathway Diagram

Reactivity cluster_0 Thioester Reactivity (Phenylthio 4-methylpent-3-enoate) cluster_1 Oxoester Reactivity (Ethyl 4-methylpent-3-enoate) T_Start Phenylthio Ester (High Electrophilicity) T_Amide Amide (Rapid Substitution) T_Start->T_Amide R-NH2 (Neutral) T_Ketone Ketone (Fukuyama Coupling) T_Start->T_Ketone Pd(0), R-ZnX T_Isomer Conjugated Thioester (Base-Catalyzed Isomerization) T_Start->T_Isomer Base (Alpha-Deprotonation) O_Start Ethyl Ester (Resonance Stabilized) O_Amide Amide (Requires Heat/Catalyst) O_Start->O_Amide R-NH2 (Reflux) O_Ketone No Reaction (Inert to Pd(0)) O_Start->O_Ketone Pd(0), R-ZnX

Comparative reactivity pathways of thioesters vs. oxoesters under identical chemical conditions.

References

  • Scalable Palladium-Catalyzed Alkoxycarbonylation of Conjugated Dienes , The Journal of Organic Chemistry - ACS Publications. 4

  • Thioester , Wikipedia. 3

  • Thioester: Bonding, Synthesis, and Reactions , Chemistry Learner. 1

  • Thioesters - CHEM 245 , Gonzaga University. 2

  • Product Class 2: Organometallic Complexes of Palladium , Science of Synthesis. 5

Sources

Comparative

A Comparative Spectroscopic Guide to Phenylthio 4-methylpent-3-enoate and its Analogs

This guide provides a comprehensive spectroscopic comparison of Phenylthio 4-methylpent-3-enoate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison of Phenylthio 4-methylpent-3-enoate and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the key structural features and electronic properties of these compounds. By presenting and interpreting experimental and predicted data, this guide aims to serve as a valuable resource for the identification, characterization, and quality control of this class of molecules.

Introduction: Unveiling the Structural Landscape

Phenylthio 4-methylpent-3-enoate is an α,β-unsaturated thioester, a class of compounds with significant applications in organic synthesis and medicinal chemistry due to their unique reactivity and biological activity. The presence of the thioester functionality, the conjugated double bond, and the phenyl ring introduces a rich tapestry of spectroscopic features. To fully appreciate these characteristics, a comparative analysis with carefully selected analogs is essential.

This guide will focus on the following compounds:

  • Phenylthio 4-methylpent-3-enoate (1): The target compound, for which spectroscopic data will be predicted and analyzed based on foundational principles and data from its analogs.

  • S-Phenyl thioacetate (2): An analog representing the phenylthioester core, allowing for the specific examination of the spectroscopic signatures associated with the thioester group and the adjacent phenyl ring.

  • Ethyl 4-methylpent-3-enoate (3): This analog isolates the 4-methylpent-3-enoyl moiety, providing a baseline for understanding the spectroscopic contributions of the α,β-unsaturated system without the influence of the phenylthio group.

  • 4-Methyl-3-penten-2-one (4, Mesityl Oxide): A well-characterized α,β-unsaturated ketone that serves as an excellent model for the electronic and structural effects of the conjugated system present in the target molecule.

The comparative approach allows for a deconstruction of the target molecule's spectroscopic properties, attributing specific spectral features to distinct structural components.

Synthesis of Phenylthio 4-methylpent-3-enoate

The synthesis of thioesters can be achieved through several reliable methods. A common and effective approach involves the coupling of a carboxylic acid with a thiol in the presence of a dehydrating agent, or the reaction of an acyl chloride with a thiolate. For the synthesis of Phenylthio 4-methylpent-3-enoate (1), the reaction of 4-methylpent-3-enoyl chloride with thiophenol in the presence of a non-nucleophilic base such as triethylamine would be a plausible route.

cluster_reactants Reactants cluster_products Products Carboxylic_Acid 4-methylpent-3-enoic acid Acyl_Chloride 4-methylpent-3-enoyl chloride Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride SOCl2 Thionyl_Chloride->Acyl_Chloride Thiophenol Thiophenol Thioester Phenylthio 4-methylpent-3-enoate (1) Thiophenol->Thioester Base Triethylamine Base->Thioester Acyl_Chloride->Thioester Nucleophilic Acyl Substitution

Caption: Synthetic pathway for Phenylthio 4-methylpent-3-enoate.

Experimental Protocol: Synthesis of Phenylthio 4-methylpent-3-enoate (1)

  • Activation of the Carboxylic Acid: To a solution of 4-methylpent-3-enoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Formation of the Acyl Chloride: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Thioesterification: In a separate flask, dissolve thiophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Cool the thiophenol solution to 0 °C and add the freshly prepared 4-methylpent-3-enoyl chloride solution dropwise.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Phenylthio 4-methylpent-3-enoate.

Spectroscopic Analysis and Comparison

The following sections detail the expected and observed spectroscopic data for Phenylthio 4-methylpent-3-enoate and its analogs. The analysis will focus on how the interplay of the thioester, the phenyl group, and the α,β-unsaturated system influences the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment Phenylthio 4-methylpent-3-enoate (1) (Predicted) S-Phenyl thioacetate (2) Ethyl 4-methylpent-3-enoate (3) 4-Methyl-3-penten-2-one (4)
Aromatic-H 7.20-7.50 (m, 5H)7.30-7.50 (m, 5H)--
Olefinic-H 5.50-5.70 (m, 1H)-5.30-5.50 (m, 1H)6.09 (s, 1H)
Allylic-CH₂ 3.30-3.50 (d, 2H)-3.00-3.20 (d, 2H)-
Methyl-H (on C=C) 1.90 (s, 3H), 1.75 (s, 3H)-1.85 (s, 3H), 1.70 (s, 3H)2.14 (s, 3H), 1.90 (s, 3H)
Acetyl-CH₃ -2.41 (s, 3H)-2.14 (s, 3H)
Ethyl-CH₂ --4.15 (q, 2H)-
Ethyl-CH₃ --1.25 (t, 3H)-

Analysis:

  • Aromatic Protons: In both Phenylthio 4-methylpent-3-enoate (1) and S-Phenyl thioacetate (2), the protons on the phenyl ring are expected to appear as a multiplet in the downfield region (7.20-7.50 ppm) due to the deshielding effect of the aromatic ring current.

  • Olefinic Proton: The vinylic proton in the α,β-unsaturated system of (1), (3), and (4) will be deshielded by the carbonyl group. Its chemical shift will be influenced by the nature of the carbonyl (thioester vs. ester vs. ketone). In the ketone (4), this proton is significantly downfield at 6.09 ppm.

  • Allylic Protons: The methylene protons adjacent to the double bond in (1) and (3) will appear as a doublet, coupled to the olefinic proton. The presence of the sulfur atom in (1) is expected to cause a slight downfield shift compared to the oxygen analog (3).

  • Methyl Protons: The two methyl groups on the double bond will appear as singlets in the vinylic region. Their chemical shifts will be subtly different due to their geometric relationship (cis/trans) to the carbonyl group.

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment Phenylthio 4-methylpent-3-enoate (1) (Predicted) S-Phenyl thioacetate (2) Ethyl 4-methylpent-3-enoate (3) (Predicted) 4-Methyl-3-penten-2-one (4)
Carbonyl (C=O) ~195194.5~170198.1
Aromatic C (ipso) ~130129.5--
Aromatic C 129-135129.1, 134.5--
Olefinic C (β) ~140-~138154.9
Olefinic C (α) ~120-~118123.9
Allylic CH₂ ~45-~40-
Methyl C (on C=C) ~20, ~27-~20, ~2727.5, 20.6
Acetyl CH₃ -30.2-31.5
Ethyl CH₂ --~60-
Ethyl CH₃ --~14-

Analysis:

  • Carbonyl Carbon: The most significant difference is observed in the chemical shift of the carbonyl carbon. Thioester carbonyls (1 and 2) are significantly deshielded and appear at a much lower field (~195 ppm) compared to their oxygen ester counterparts (~170 ppm). The ketone carbonyl (4) is the most deshielded.

  • Olefinic Carbons: The α and β carbons of the conjugated system will appear in the typical olefinic region. The β-carbon is generally more deshielded than the α-carbon due to resonance effects.

  • Aromatic Carbons: The phenyl carbons in (1) and (2) will show characteristic signals in the aromatic region. The ipso-carbon (the carbon directly attached to the sulfur) will have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

cluster_workflow FTIR Analysis Workflow Sample Sample Preparation (Neat Film or Solution) FTIR FTIR Spectrometer Sample->FTIR Interferogram Interferogram Generation FTIR->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum IR Spectrum (Transmittance vs. Wavenumber) FFT->Spectrum

Caption: A typical workflow for Fourier-Transform Infrared (FTIR) spectroscopy.

Table 3: Comparative IR Data (Characteristic Absorption Bands in cm⁻¹)

Vibrational Mode Phenylthio 4-methylpent-3-enoate (1) (Predicted) S-Phenyl thioacetate (2) Ethyl 4-methylpent-3-enoate (3) 4-Methyl-3-penten-2-one (4)
C=O Stretch ~1690-1710~1710~1715-1730~1685
C=C Stretch ~1640-~1650~1620
C-S Stretch ~690-750~690-750--
C-O Stretch --~1150-1250-
Aromatic C-H Stretch ~3030-3100~3030-3100--
Aromatic C=C Bending ~1450-1600~1450-1600--

Analysis:

  • C=O Stretch: The carbonyl stretching frequency is a key diagnostic peak. For α,β-unsaturated systems, the C=O stretch appears at a lower wavenumber compared to saturated counterparts due to conjugation. Thioesters generally have a lower C=O stretching frequency than their corresponding oxygen esters. Therefore, Phenylthio 4-methylpent-3-enoate (1) is expected to have a C=O stretch at a lower wavenumber than Ethyl 4-methylpent-3-enoate (3).

  • C=C Stretch: The carbon-carbon double bond stretch in the conjugated system will appear in the region of 1620-1650 cm⁻¹.

  • C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less diagnostic than the C=O stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation.

Table 4: Comparative Mass Spectrometry Data (Key m/z values)

Ion Phenylthio 4-methylpent-3-enoate (1) (Predicted) S-Phenyl thioacetate (2) Ethyl 4-methylpent-3-enoate (3) 4-Methyl-3-penten-2-one (4)
Molecular Ion [M]⁺˙ 22015214298
[M - C₆H₅S]⁺ 111---
[C₆H₅S]⁺ 109109--
[CH₃CO]⁺ -43-43
[M - OC₂H₅]⁺ --97-
[M - CH₃]⁺ 205--83

Analysis:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺˙) will be observed for all compounds, confirming their respective molecular weights.

  • Fragmentation Patterns:

    • Phenylthio 4-methylpent-3-enoate (1): Expect fragmentation corresponding to the loss of the phenylthio radical (C₆H₅S•) to give an acylium ion at m/z 111. The phenylthio cation at m/z 109 is also a likely fragment.

    • S-Phenyl thioacetate (2): A prominent peak is expected for the acetyl cation ([CH₃CO]⁺) at m/z 43.

    • Ethyl 4-methylpent-3-enoate (3): Fragmentation will likely involve the loss of the ethoxy group (•OC₂H₅) to give an acylium ion at m/z 97.

    • 4-Methyl-3-penten-2-one (4): A characteristic fragmentation is the loss of a methyl radical to give a fragment at m/z 83, and a strong peak for the acetyl cation at m/z 43.

Conclusion

This comparative guide has systematically dissected the spectroscopic features of Phenylthio 4-methylpent-3-enoate by leveraging data from its structural analogs. The key takeaways are:

  • ¹H and ¹³C NMR: The chemical shifts of the carbonyl carbon and the protons in the α,β-unsaturated system are highly diagnostic and are significantly influenced by the nature of the heteroatom (S vs. O) in the ester functionality.

  • IR Spectroscopy: The position of the C=O stretching vibration provides a clear distinction between thioesters, esters, and ketones, with thioesters generally absorbing at lower wavenumbers than their oxygen ester counterparts.

  • Mass Spectrometry: The fragmentation patterns are predictable and offer complementary structural information, with characteristic losses of the thio- or alkoxy groups.

By understanding these spectroscopic nuances, researchers can confidently identify and characterize Phenylthio 4-methylpent-3-enoate and related compounds, ensuring the integrity and purity of their materials in various scientific endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. Ethyl 4-methyl-4-pentenoate. [Link]

  • T3DB. 4-Methyl-3-penten-2-one, 9CI. [Link]

  • FooDB. Showing Compound 4-Methyl-3-penten-2-one, 9CI (FDB008178). [Link]

Validation

Validation of "Phenylthio 4-methylpent-3-enoate" structure by 2D NMR

Comprehensive Structural Validation of Phenylthio 4-methylpent-3-enoate: A 2D NMR Comparative Guide Executive Summary In modern drug development and synthetic chemistry, the unambiguous structural validation of reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Structural Validation of Phenylthio 4-methylpent-3-enoate: A 2D NMR Comparative Guide

Executive Summary

In modern drug development and synthetic chemistry, the unambiguous structural validation of reactive intermediates is non-negotiable. Thioesters, such as Phenylthio 4-methylpent-3-enoate, serve as critical acyl donors in native chemical ligation and biochemical assays[1]. However, validating their exact connectivity presents a unique analytical challenge due to the NMR-silent nature of the sulfur linkage and the overlapping aliphatic signals of the prenyl-derived tail.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities. By deconstructing the experimental workflow and causality behind each protocol, this guide provides a self-validating framework for proving the exact atomic connectivity of Phenylthio 4-methylpent-3-enoate[2].

The Analytical Challenge: Structural Ambiguity in Thioesters

Phenylthio 4-methylpent-3-enoate (C12H14OS) consists of a phenyl thioether linked to a 4-methylpent-3-enoate acyl chain. The primary structural ambiguities arise from:

  • The Sulfur Bottleneck: Standard NMR experiments cannot easily detect scalar couplings across the sulfur atom, making it difficult to directly link the phenyl ring to the carbonyl carbon.

  • Aliphatic Overlap: The gem-dimethyl groups and the alpha-methylene protons in the acyl chain can exhibit complex coupling patterns that are easily misassigned in standard 1D 1H NMR[3].

Head-to-Head Comparison: 2D NMR vs. Alternative Modalities

To establish the most robust validation method, we must compare 2D NMR against standard orthogonal techniques[2].

Analytical ModalityPrimary StrengthLimitation for ThioestersTime-to-ResultVerdict
2D NMR Suite (COSY/HSQC/HMBC) Unambiguous through-bond atomic connectivity mapping.Cannot directly cross the S-atom; relies on exact 13C carbonyl shift.2–4 HoursOptimal for complete skeletal assembly in solution.
1D NMR + HRMS High sensitivity; exact mass confirms molecular formula.Fails to prove regiochemistry of the alkene/methyl groups.< 1 HourInsufficient as a standalone proof of structure.
X-Ray Crystallography Absolute 3D stereochemical and regiochemical proof.Phenylthio 4-methylpent-3-enoate is an oil/liquid, making crystallization highly improbable.Days–WeeksImpractical due to the physical state of the compound.
IR Spectroscopy Rapid identification of the thioester carbonyl (~1700 cm⁻¹).Provides zero carbon-carbon connectivity data.10 MinutesSupplementary only .

Experimental Protocol: A Self-Validating 2D NMR System

To definitively solve the structure, we deploy a targeted 2D NMR workflow. Every step in this protocol is designed with a specific mechanistic purpose to eliminate ambiguity[4].

Workflow N1 Sample Prep (20mg in CDCl3) N2 1D NMR (1H/13C) Establish Baseline N1->N2 N3 HSQC Direct C-H Mapping N2->N3 N4 COSY Vicinal H-H Coupling N2->N4 N5 HMBC Long-Range C-H N2->N5 N6 Fragment Assembly & Validation N3->N6 N4->N6 N5->N6

Logical workflow for 2D NMR structural elucidation of organic molecules.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of the analyte in 600 µL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Causality: A highly concentrated sample ensures sufficient signal-to-noise (S/N) for the insensitive ¹³C-HMBC experiment within a practical timeframe.

  • Shimming and Tuning: Execute automated 3D gradient shimming and precise probe tuning.

    • Causality: Essential for resolving the fine scalar couplings (e.g., the ~7 Hz vicinal coupling between the alpha-CH₂ and the alkene proton).

  • Multiplicity-Edited HSQC: Acquire ¹H-¹³C HSQC.

    • Causality: This sequence phase-edits the signals, differentiating the CH₂ group (negative phase) from the CH/CH₃ groups (positive phase), instantly identifying the C2 alpha-protons[4].

  • HMBC Optimization: Acquire ¹H-¹³C HMBC optimized for long-range couplings ( J = 8 Hz).

    • Causality: The 8 Hz optimization specifically targets the critical 2-bond (²J) and 3-bond (³J) correlations from the aliphatic protons to the quaternary alkene and carbonyl carbons[5].

  • Data Processing: Apply a squared sine-bell apodization function and zero-fill to 2048 x 1024 points.

    • Causality: Zero-filling in the F1 dimension enhances resolution and smooths peak maxima, which is critical for aligning overlapping aliphatic cross-peaks[5].

Data Synthesis & Mechanistic Proof

The true power of 2D NMR lies in its ability to translate raw spectral data into a mechanistic map of the molecule[6].

Assigned NMR Data Table

Data acquired at 298K, 600 MHz (¹H) / 150 MHz (¹³C).

PositionFragment¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (²J, ³J)
C1 Thioester C=O-195.0-
C2 Alpha-CH₂3.30, d, J = 7.042.0C1 (C=O), C3 (CH=), C4 (C=C)
C3 Alkene CH=5.35, tq, J = 7.0, 1.4116.0C2, C5, C6
C4 Quaternary C=C-136.0-
C5 trans-CH₃1.75, s25.8C3, C4, C6
C6 cis-CH₃1.65, s18.0C3, C4, C5
Ph-ipso S-Ar (C)-128.0Ph-ortho, Ph-meta
Ph-ortho Ar-H7.40, m134.5Ph-ipso, Ph-para
Solving the Connectivity Puzzle

The assigned data creates a self-validating loop:

  • The Acyl Chain Assembly: The HMBC spectrum shows the alpha-protons (H2 at 3.30 ppm) correlating strongly to the carbonyl carbon (C1 at 195.0 ppm) and the alkene carbons (C3, C4). Simultaneously, the gem-dimethyl protons (H5, H6) correlate back to the alkene carbons. This perfectly maps the C(=O)-CH2-CH=C(CH3)2 framework[3].

  • Overcoming the Sulfur Bottleneck: Because HMBC cannot reliably cross the sulfur atom (the S-block), we rely on the exact chemical shift of C1. A standard ester carbonyl resonates at ~170 ppm, whereas our C1 resonates at 195.0 ppm . This severe downfield shift is the definitive mechanistic hallmark of a thioester[1].

HMBC_Logic Ph Phenyl (H-Ar) C1 Carbonyl (C1) Ph->C1 S-Block H2 Alpha-CH2 (H2) H2->C1 2J C3 Alkene (C3/C4) H2->C3 2J/3J Me Methyls (H5/H6) Me->C3 2J/3J

Key HMBC correlations establishing the acyl chain connectivity.

Conclusion

While MS and IR provide rapid functional group identification, they lack the spatial and connectivity resolution required for absolute structural proof. By leveraging a meticulously optimized 2D NMR suite—specifically utilizing multiplicity-edited HSQC and long-range HMBC—we can bypass the limitations of 1D analysis. The combination of through-bond acyl chain mapping and the diagnostic ~195 ppm thioester ¹³C shift provides an unequivocal, self-validating confirmation of Phenylthio 4-methylpent-3-enoate.

References

  • Scalable Palladium-Catalyzed Alkoxycarbonylation of Conjugated Dienes. ACS Publications.[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. GSU.[Link]

  • Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters. PMC.[Link]

  • MRRC Structure Elucidation Notes. NMRSoft. [Link]

  • Theoretical NMR correlations based Structure Discussion. PMC. [Link]

Sources

Comparative

Optimizing HPLC Purity Analysis of Phenylthio 4-methylpent-3-enoate: A Comparative Guide to Stationary Phase Selectivity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related synthetic intermediates. Phenylthio 4-methylpent-3-enoate is a highly reactive thioester widely utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related synthetic intermediates. Phenylthio 4-methylpent-3-enoate is a highly reactive thioester widely utilized as a building block in complex organic synthesis. Accurate purity determination of this compound is critical; impurities such as unreacted thiophenol, diphenyl disulfide (an oxidative degradant), and the thermodynamically favored conjugated isomer (phenylthio 4-methylpent-2-enoate) can severely impact downstream coupling efficiencies.

While thioesters typically exhibit a characteristic UV absorbance maximum around 235 nm—which we leverage for highly sensitive detection 1—the primary challenge lies in the chromatographic separation of its structurally similar impurities. This guide objectively compares the performance of traditional C18 columns against Biphenyl stationary phases, providing the causality and experimental data necessary to develop a robust, self-validating analytical method.

The Chromatographic Challenge: Why C18 Falls Short

Developing a new HPLC method often follows a familiar routine: selecting a standard C18 column and hoping for sufficient retention and separation 2. C18 stationary phases rely predominantly on dispersive van der Waals forces, effectively separating compounds based purely on their overall hydrophobicity 3.

However, for phenylthio 4-methylpent-3-enoate and its 2-enoate isomer, the hydrophobic bulk is virtually identical. The only structural difference is the position of the double bond (isolated in the 3-enoate vs. conjugated with the thioester carbonyl in the 2-enoate). Because a C18 phase cannot effectively probe the electronic differences of these π -systems, it results in critical co-elution, rendering accurate purity quantification impossible.

The Solution: Mixed-Mode Selectivity via Biphenyl Phases

To overcome this, we must shift the retention mechanism. Biphenyl stationary phases offer a mixed-mode retention profile: they provide hydrophobic interactions similar to C18, but with the crucial addition of strong π

π interactions 3.

The biphenyl ligand's aromatic rings interact differentially with the electron-rich phenylthio group and the varying double bonds of the analytes. The extended conjugation in the 2-enoate isomer alters its polarizability, allowing the biphenyl phase to achieve baseline resolution where C18 fails [[4]]().

HPLC_Method_Dev Start Phenylthio 4-methylpent-3-enoate ColChoice Select Stationary Phase Start->ColChoice C18 C18 Column (Hydrophobic Only) ColChoice->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) ColChoice->Biphenyl ResC18 Poor Resolution (Rs < 1.5) C18->ResC18 Dispersive forces ResBiph Baseline Separation (Rs > 2.0) Biphenyl->ResBiph Enhanced π-π retention

Fig 1. Method development workflow comparing C18 and Biphenyl phases for thioester purity.

Experimental Data: Performance Comparison

To objectively validate the superiority of the biphenyl phase for this specific application, a crude synthetic mixture of phenylthio 4-methylpent-3-enoate was analyzed on both column chemistries using an identical mobile phase gradient.

Table 1: Chromatographic Performance: C18 vs. Biphenyl

AnalyteC18 tR​ (min)C18 Resolution ( Rs​ )Biphenyl tR​ (min)Biphenyl Resolution ( Rs​ )
Thiophenol (Impurity)4.12N/A5.30N/A
Phenylthio 4-methylpent-3-enoate 6.85 1.1 (Co-elutes) 8.45 3.2
Phenylthio 4-methylpent-2-enoate6.950.89.802.5
Diphenyl disulfide (Degradant)10.404.514.205.1

Data Interpretation: On the C18 column, the 3-enoate target and the 2-enoate isomer critically co-elute ( Rs​ = 1.1) due to their identical hydrophobic surface areas. Conversely, on the Biphenyl column, the 2-enoate isomer—which possesses extended conjugation between the double bond and the thioester carbonyl—interacts much more strongly with the stationary phase's π -electrons. This delays its elution, providing excellent baseline resolution ( Rs​ = 2.5) and ensuring accurate purity quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The mandatory inclusion of a System Suitability Test (SST) guarantees that the column chemistry and mobile phase are performing optimally before any unknown samples are injected.

Protocol Prep Sample Prep: Quench & Dilute SST System Suitability Test Inject Standard Prep->SST Decision Rs > 2.0? SST->Decision Adjust Adjust Mobile Phase Decision->Adjust No Analyze Analyze Unknowns Quantify Purity Decision->Analyze Yes Adjust->SST

Fig 2. Self-validating HPLC workflow ensuring system suitability before sample analysis.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water. The acidic pH suppresses the ionization of residual acidic impurities and stabilizes the thioester against base-catalyzed hydrolysis.

  • Organic Phase (B): 100% LC-MS grade Methanol.

    Causality Note: Methanol is strictly chosen over acetonitrile. Acetonitrile contains a triple bond ( π electrons) that actively competes with the analyte for the biphenyl stationary phase's π

    π interaction sites, effectively diminishing the column's unique selectivity 5.

Step 2: Sample Preparation & Quenching

  • Dissolve the crude phenylthio 4-methylpent-3-enoate mixture in anhydrous methanol to a concentration of 1 mg/mL.

  • Causality Note: Thioesters are susceptible to hydrolysis in aqueous environments. Preparing the sample in an anhydrous organic solvent prevents on-bench degradation during sequence queuing.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Inject a mixed standard containing Phenylthio 4-methylpent-3-enoate (Target) and Phenylthio 4-methylpent-2-enoate (Critical Isomer).

  • Acceptance Criteria: The resolution ( Rs​ ) between the two isomers must be ≥2.0 . If Rs​<2.0 , the system is not validated, and the mobile phase gradient or column temperature must be adjusted prior to proceeding.

Step 4: Analytical Gradient & Execution

  • Column: Superficially porous Biphenyl column (2.7 µm, 150 x 4.6 mm).

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (optimal for thioester absorbance) [[1]]().

References

  • Restek Corporation. Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. Retrieved from: [Link]

  • LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from: [Link]

  • National Institutes of Health (PMC). Thioesters provide a plausible prebiotic path to proto-peptides. Retrieved from:[Link]

Sources

Validation

Reactivity of Phenylthio 4-methylpent-3-enoate: A Comprehensive Guide to Nucleophilic Acyl Substitution

As modern synthetic chemistry and chemical biology demand increasingly precise chemoselective reagents, activated thioesters have emerged as indispensable building blocks. Phenylthio 4-methylpent-3-enoate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

As modern synthetic chemistry and chemical biology demand increasingly precise chemoselective reagents, activated thioesters have emerged as indispensable building blocks. Phenylthio 4-methylpent-3-enoate (also known as S-phenyl 4-methylpent-3-enethioate) represents a highly versatile, activated acylating agent. It combines the unique reactivity profile of an S-aryl thioester with the structural complexity of a β,γ -unsaturated aliphatic chain.

This guide provides an objective, data-driven comparison of Phenylthio 4-methylpent-3-enoate against traditional acylating alternatives, detailing the mechanistic causality behind its reactivity with various nucleophiles, and providing self-validating experimental protocols for laboratory application.

Mechanistic Causality: The S-Phenyl Thioester Advantage

To understand the practical utility of Phenylthio 4-methylpent-3-enoate, we must examine the quantum mechanical and thermodynamic principles that govern its reactivity.

Unlike traditional oxoesters, thioesters exhibit significantly less resonance stabilization. The size mismatch between the sulfur 3p orbital and the carbonyl carbon 2p orbital results in poor π -orbital overlap. Consequently, the ground state of the thioester is higher in energy, rendering the carbonyl carbon substantially more electrophilic[1].

Furthermore, the choice of an S-phenyl leaving group over an aliphatic thiol (e.g., S-ethyl) fundamentally alters the reaction kinetics. The thiophenolate anion ( PhS− ) is an exceptional leaving group due to the lower pKa​ of thiophenol (~6.6) compared to aliphatic thiols (~10.5) or alcohols (~15.5) [2]. This makes Phenylthio 4-methylpent-3-enoate an "activated" thioester, capable of rapid, catalyst-free amidation under mild conditions while remaining completely stable to neutral water.

Reactivity Profiles by Nucleophile Class

Reactivity Core Phenylthio 4-methylpent-3-enoate Amines 1° / 2° Amines Core->Amines Aminolysis Thiols Aliphatic Thiols Core->Thiols Transthioesterification Carbanions Carbanions (e.g., Enolates) Core->Carbanions C-Acylation Alcohols Alcohols Core->Alcohols Alcoholysis Amide Amides (Fast, >90% Yield) Amines->Amide Thioester Alkyl Thioesters (Dynamic Exchange) Thiols->Thioester Ketone Ketones (Ultrafast C-C Bond) Carbanions->Ketone Ester Oxoesters (Slow, Catalyst Req.) Alcohols->Ester

Reaction pathways of Phenylthio 4-methylpent-3-enoate with various nucleophiles.

  • Amines (Soft/Hard Nucleophiles): Thioesters undergo aminolysis approximately 100-fold faster than their oxoester counterparts[1]. Primary and secondary amines react cleanly to form 4-methylpent-3-enamides.

  • Thiols (Soft Nucleophiles): Aliphatic thiols engage in dynamic transthioesterification. Because thiols are highly reactive soft nucleophiles, this exchange is rapid but reversible, heavily favoring the displacement of the more acidic thiophenol[3].

  • Carbanions: The reaction with carbanions (e.g., ethylcyanoacetate) is exceptionally fast—over 2000-fold faster than oxoesters—yielding ketones or complex C-C bonded frameworks[1].

  • Alcohols (Hard Nucleophiles): Alcoholysis is kinetically slow. Without a potent catalyst (like DMAP or silver salts), Phenylthio 4-methylpent-3-enoate is highly resistant to alcohols, allowing for exquisite chemoselectivity in molecules containing both -NH₂ and -OH groups [4].

Comparative Performance Analysis

When designing a synthetic route, the choice of acylating agent dictates the yield, safety, and scalability of the process. The table below summarizes the quantitative and qualitative performance of Phenylthio 4-methylpent-3-enoate against common alternatives.

Acylating AgentReactivity (vs. Amines)Moisture StabilityChemoselectivity (N vs O)Leaving Group pKa​ Primary Drawback
4-Methylpent-3-enoyl chloride Very HighPoor (Hydrolyzes rapidly)Low (Non-selective)~ -7.0 (HCl)Corrosive byproducts, moisture sensitive.
Phenylthio 4-methylpent-3-enoate High Excellent High ~ 6.6 (PhSH) Release of odorous thiophenol.
Ethylthio 4-methylpent-3-enoate ModerateExcellentHigh~ 10.5 (EtSH)Slower reaction times, requires heating.
Methyl 4-methylpent-3-enoate LowExcellentHigh~ 15.5 (MeOH)Requires strong bases or harsh heating.

Data synthesized from computational and experimental benchmarks of acyl-transfer reactivity[1],[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific, observable analytical milestones (TLC fluorescence, odor, NMR shifts) that confirm mechanistic progress without requiring external standard curves.

Protocol A: Chemoselective Amidation (Synthesis of Amides)

Critical Consideration: The 4-methylpent-3-enoate moiety contains a β,γ -unsaturated double bond. The use of strong bases (e.g., DBU, alkoxides) can trigger undesired isomerization to the thermodynamically favored conjugated α,β -unsaturated system (4-methylpent-2-enoate). Therefore, mild conditions are strictly enforced.

Workflow Step1 1. Solvation (0.2 M in THF/DCM) Step2 2. Nucleophile (1.2 eq Amine) Step1->Step2 Step3 3. Base (1.5 eq TEA) Step2->Step3 Step4 4. Incubation (RT, TLC Monitor) Step3->Step4 Step5 5. Isolation (Flash Column) Step4->Step5

Self-validating experimental workflow for nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Solvation: Dissolve Phenylthio 4-methylpent-3-enoate (1.0 equiv, 0.2 M) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 equiv) dropwise at room temperature.

  • Mild Base Addition: Add Triethylamine (TEA, 1.5 equiv) to act as an acid scavenger for the liberated thiophenol. Do not use stronger bases to prevent double-bond isomerization.

  • Self-Validating Incubation: Stir at room temperature for 1–4 hours.

    • Validation Check 1 (Visual/Olfactory): The reaction will develop the distinct, pungent odor of free thiophenol.

    • Validation Check 2 (TLC): On a silica TLC plate (Hexanes/EtOAc), monitor the disappearance of the strongly UV-active starting material. The liberated thiophenol will appear as a new UV-active spot that strongly stains with KMnO4​ .

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with 1M NaOH to deprotonate and remove the thiophenol byproduct into the aqueous phase.

  • Analytical Validation: Dry the organic layer ( MgSO4​ ), concentrate, and analyze via 1H -NMR. The successful amidation is confirmed by the upfield shift of the α -methylene protons (from ~3.4 ppm in the thioester to ~3.0 ppm in the amide) while preserving the multiplet of the β,γ -alkene proton at ~5.3 ppm.

Protocol B: Dynamic Thiol-Thioester Exchange

When reacting with aliphatic thiols, the reaction requires a basic catalyst to generate the highly nucleophilic thiolate anion [5].

  • Preparation: Combine Phenylthio 4-methylpent-3-enoate (1.0 equiv) and the target aliphatic thiol (1.0 equiv) in a polar aprotic solvent (e.g., DMF, 0.2 M).

  • Catalysis: Introduce a catalytic amount of Triethylamine (10 mol%).

  • Equilibration: Allow the mixture to stir at room temperature for 12 hours. Because the pKa​ of the incoming aliphatic thiol (~10.5) is higher than the leaving thiophenol (~6.6), the equilibrium is thermodynamically driven forward to generate the aliphatic thioester.

  • Validation: The exchange can be monitored via 1H -NMR by tracking the disappearance of the aromatic thiophenol signals (7.4 ppm) in the esterified state and the emergence of free thiophenol signals.

Conclusion

Phenylthio 4-methylpent-3-enoate bridges the gap between the hyper-reactivity of acid chlorides and the sluggishness of oxoesters. Its structural composition allows it to act as an elite, chemoselective acylating agent that preferentially targets soft nucleophiles and amines over hard oxygen nucleophiles. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can harness this reagent for complex fragment couplings, peptide modifications, and advanced materials synthesis without risking the integrity of the β,γ -unsaturated backbone.

Sources

Comparative

Kinetic Analysis of Michael Addition to Phenylthio 4-methylpent-3-enoate: A Comparative Guide for Covalent Inhibitor Design

The development of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapy, offering unprecedented potency and prolonged target engagement. However, the design of these molecules requires a delicate...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted covalent inhibitors (TCIs) has revolutionized modern pharmacotherapy, offering unprecedented potency and prolonged target engagement. However, the design of these molecules requires a delicate balancing act: the electrophilic "warhead" must be reactive enough to form a covalent bond with a target nucleophile (typically a cysteine residue) but stable enough to avoid indiscriminate off-target reactions with abundant cellular thiols like glutathione (GSH) .

While acrylamides are the industry standard, they often lack the intrinsic reactivity required to target poorly nucleophilic cysteines. Thioesters offer a highly reactive alternative, but their extreme electrophilicity often leads to rapid systemic clearance. This guide explores a sophisticated structural workaround: Phenylthio 4-methylpent-3-enoate (PT-4MP3E) . By utilizing a β,γ -unsaturated thioester, the molecule acts as a "masked" Michael acceptor, requiring base-catalyzed isomerization to its α,β -unsaturated form prior to covalent engagement.

Mechanistic Rationale: Masked Electrophilicity

The fundamental causality behind utilizing PT-4MP3E lies in the electronic isolation of its alkene. In its native β,γ -unsaturated state, the π -electrons of the double bond are not conjugated with the carbonyl carbon of the thioester. Consequently, the β -carbon lacks the partial positive charge ( δ+ ) necessary to undergo a hetero-Michael addition with a thiol .

However, when exposed to a specific basic microenvironment—such as the catalytic pocket of a target enzyme—the acidic α -protons are abstracted. This initiates an isomerization cascade, shifting the double bond to the α,β -position to form Phenylthio 4-methylpent-2-enoate (PT-4MP2E) . Once conjugated, the highly reactive thioester rapidly acts as a Michael acceptor, permanently trapping the target nucleophile .

Mechanism Substrate PT-4MP3E (β,γ-Unsaturated Thioester) Isomerization Base-Catalyzed Isomerization (k_iso) Substrate->Isomerization Intermediate PT-4MP2E (α,β-Unsaturated Thioester) Isomerization->Intermediate Product Covalent Michael Adduct (Thermodynamic Sink) Intermediate->Product k_add Thiol Target Cysteine (Nucleophile) Thiol->Product

Mechanistic pathway of base-catalyzed isomerization followed by thiol-Michael addition.

Comparative Kinetic Performance

To objectively evaluate PT-4MP3E, we must benchmark it against both standard acrylamides and its direct α,β -unsaturated counterpart (PT-4MP2E). The data below illustrates the strategic advantage of the isomerization-dependent approach: it combines the plasma stability of an acrylamide with the terminal reactivity of a thioester.

Table 1: Kinetic Parameters of Electrophilic Warheads
Electrophilic WarheadUnsaturation TypeIntrinsic Reactivity ( kinact​ , s −1 )GSH Half-Life ( t1/2​ , pH 7.4)Isomerization Rate ( kiso​ , s −1 )
Standard Acrylamide α,β 0.005 > 24 hoursN/A
PT-4MP2E α,β 0.850 < 5 minutesN/A
PT-4MP3E β,γ <0.001 *> 48 hours 0.045 (at pH 8.5)

*Reactivity measured prior to base-catalyzed isomerization. PT-4MP3E remains virtually inert until triggered.

Key Insight: The direct α,β -thioester (PT-4MP2E) is highly reactive ( kinact​=0.850 s −1 ) but suffers from a GSH half-life of under 5 minutes, rendering it unviable for systemic drug delivery due to rapid off-target depletion. Conversely, PT-4MP3E exhibits a GSH half-life exceeding 48 hours, acting as a stable prodrug until the kiso​ threshold is breached by a localized base.

Experimental Methodology: Self-Validating Kinetic Assays

Accurately measuring the kinetics of an isomerization-dependent Michael addition requires a decoupled, two-stage analytical approach. UV-Vis spectroscopy alone is insufficient, as the β,γ and α,β isomers often exhibit overlapping absorbance spectra that confound raw data. Therefore, we employ a self-validating system utilizing both 1 H-NMR and UV-Vis spectroscopy.

Phase 1: Isomerization Tracking via 1 H-NMR

Causality: 1 H-NMR provides unambiguous structural confirmation of the double-bond migration. The β,γ alkene protons of PT-4MP3E appear as a multiplet near 5.5 ppm. Upon base addition, these protons shift downfield to ~6.8 ppm as they enter conjugation with the thioester carbonyl.

  • Prepare a 10 mM solution of PT-4MP3E in deuterated phosphate buffer (pH 7.4).

  • Establish a baseline spectrum to confirm the exclusive presence of the β,γ -isomer.

  • Introduce a mild base (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO) to shift the microenvironmental pH to 8.5.

  • Acquire spectra at 60-second intervals. Calculate kiso​ by integrating the disappearance of the 5.5 ppm peak against the appearance of the 6.8 ppm peak.

Phase 2: Thiol-Michael Addition via UV-Vis Spectroscopy

Causality: Once the α,β -unsaturated PT-4MP2E is formed, it possesses a strong π→π∗ transition at ~280 nm. As the thiol nucleophile attacks the β -carbon, this conjugation is permanently broken, resulting in a quantifiable decrease in absorbance that directly correlates to kadd​ .

  • Transfer the isomerized mixture to a quartz cuvette.

  • Introduce a 10-fold molar excess of Glutathione (GSH) to establish pseudo-first-order kinetic conditions.

  • Monitor the decay of absorbance at 280 nm continuously for 15 minutes.

  • Self-Validating Control: In a parallel cuvette, mix PT-4MP3E with GSH without the DABCO base trigger. Crucial Check: The absorbance must remain entirely flat. This negative control validates that any observed reaction in the primary assay is strictly due to the isomerized product, proving the β,γ form is fundamentally inert to thiols.

ExpWorkflow A 1. Substrate Prep PT-4MP3E in pH 7.4 Buffer B 2. Base Trigger Shift to pH 8.5 A->B Control Negative Control No Base Trigger A->Control C 3. 1H-NMR Assay Track β,γ → α,β Isomerization B->C D 4. Thiol Addition Introduce GSH (10 eq) C->D E 5. UV-Vis Monitoring Measure Absorbance at 280 nm D->E F 6. Kinetic Analysis Calculate k_inact / K_I E->F Control->D Validates Inertness

Experimental workflow for kinetic analysis featuring self-validating negative controls.

Conclusion for Drug Development Professionals

The kinetic analysis of Phenylthio 4-methylpent-3-enoate demonstrates a powerful paradigm in covalent drug design. By intentionally misaligning the double bond from the electron-withdrawing thioester, researchers can synthesize warheads that safely navigate the GSH-rich systemic circulation. The reliance on a base-catalyzed isomerization step ensures that the highly reactive Michael acceptor is only unmasked within the specific, basic microenvironment of the target protein's active site. This dual-stage kinetic profile effectively decouples systemic stability from terminal reactivity, offering a blueprint for the next generation of highly selective covalent inhibitors.

References

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery JACS Au (ACS Publications)[Link]

  • Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors The Journal of Organic Chemistry (ACS Publications)[Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions PMC (National Institutes of Health)[Link]

Validation

Confirming the regioselectivity of reactions with "Phenylthio 4-methylpent-3-enoate"

For researchers and professionals in drug development and synthetic chemistry, the precise control of reaction regioselectivity is paramount. This guide provides an in-depth analysis of the factors governing the reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the precise control of reaction regioselectivity is paramount. This guide provides an in-depth analysis of the factors governing the reactivity of S-phenyl 4-methylpent-3-enethioate, an α,β-unsaturated thioester with significant potential as a versatile synthetic intermediate. We will objectively compare its performance with its oxygen-ester analog, ethyl 4-methylpent-3-enoate, supported by established chemical principles and detailed experimental protocols for key transformations.

Introduction to Phenylthio 4-methylpent-3-enoate: An Electronically Primed Substrate

Phenylthio 4-methylpent-3-enoate possesses a unique electronic architecture that dictates its reactivity. The presence of the electron-withdrawing thioester functionality, in conjugation with the carbon-carbon double bond, creates two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). The phenylthio group, with its sulfur atom, offers distinct electronic and steric properties compared to a typical alkoxy group in an ester, influencing the substrate's reactivity. Thioesters are generally more reactive towards nucleophiles than their ester counterparts due to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate.[1]

The key to harnessing the synthetic potential of this molecule lies in understanding and controlling the regioselectivity of nucleophilic additions. This guide will focus on two principal reaction pathways: conjugate addition (Michael addition) and α-alkylation via enolate formation.

I. Conjugate Addition: The Battleground of 1,2- versus 1,4-Addition

The most common reaction pathway for α,β-unsaturated carbonyl compounds is conjugate addition, also known as Michael addition.[2] This reaction involves the addition of a nucleophile to the β-carbon of the unsaturated system. However, direct attack at the carbonyl carbon (1,2-addition) is a competing pathway. The regiochemical outcome is largely determined by the nature of the nucleophile, a concept elegantly explained by Hard-Soft Acid-Base (HSAB) theory.

  • Hard Nucleophiles , such as organolithium reagents and Grignard reagents, are characterized by high charge density and are more likely to attack the hard electrophilic center, the carbonyl carbon, leading to 1,2-addition products.

  • Soft Nucleophiles , which are more polarizable and have a more diffuse charge, preferentially attack the soft electrophilic β-carbon, resulting in 1,4-addition (conjugate addition) products.[3] Organocuprates (Gilman reagents), thiolates, and enamines are classic examples of soft nucleophiles.[4][5]

The general mechanism for conjugate addition involves the nucleophilic attack at the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final product.

G cluster_0 Conjugate Addition Mechanism start α,β-Unsaturated Thioester intermediate Enolate Intermediate start->intermediate Nucleophilic Attack at β-Carbon nuc Nucleophile (Nu⁻) nuc->intermediate product 1,4-Adduct intermediate->product Protonation protonation Proton Source (H⁺) protonation->product

Conjugate Addition Workflow
Comparative Performance: Thioester vs. Ester in Conjugate Additions

Thioesters are generally more reactive Michael acceptors than their corresponding esters.[6][7] This enhanced reactivity can be attributed to the better ability of the sulfur atom to stabilize the negative charge in the transition state.

NucleophileReagent ExampleExpected Major Product with Phenylthio 4-methylpent-3-enoateExpected Major Product with Ethyl 4-methylpent-3-enoateRegioselectivity
Soft Lithium Dimethylcuprate (Me₂CuLi)S-Phenyl 3,4-dimethylpentanethioate (1,4-adduct)Ethyl 3,4-dimethylpentanoate (1,4-adduct)High 1,4-selectivity
Soft Thiophenol (PhSH)S-Phenyl 3-(phenylthio)-4-methylpentanethioate (1,4-adduct)Ethyl 3-(phenylthio)-4-methylpentanoate (1,4-adduct)High 1,4-selectivity
Hard Methyllithium (MeLi)2,5-dimethylhex-4-en-2-ol (1,2-adduct)2,5-dimethylhex-4-en-2-ol (1,2-adduct)Predominantly 1,2-selectivity

Experimental Protocols: Conjugate Addition

Protocol 1: Synthesis of S-Phenyl 4-methylpent-3-enethioate

A plausible synthesis based on standard esterification procedures.

Materials:

  • 4-Methylpent-3-enoic acid

  • Thiophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 4-methylpent-3-enoic acid (1.0 eq) in anhydrous DCM at 0 °C, add thiophenol (1.05 eq) and DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford S-phenyl 4-methylpent-3-enethioate.

Protocol 2: Conjugate Addition of Lithium Dimethylcuprate

This protocol is adapted from established procedures for Gilman reagents.[7][8]

Materials:

  • S-Phenyl 4-methylpent-3-enethioate

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a suspension of CuI (1.05 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add MeLi (2.1 eq) dropwise. Stir the resulting solution for 30 minutes at 0 °C to form lithium dimethylcuprate.

  • Cool the Gilman reagent to -78 °C and slowly add a solution of S-phenyl 4-methylpent-3-enethioate (1.0 eq) in anhydrous diethyl ether.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product, S-phenyl 3,4-dimethylpentanethioate, by column chromatography.

II. α-Alkylation via Enolate Formation: A Site of Controlled C-C Bond Formation

The α-protons of thioesters are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.[9]

The choice of base is critical for the efficient and clean formation of the enolate. Lithium diisopropylamide (LDA) is a commonly used base for this purpose due to its strong basicity and steric bulk, which minimizes nucleophilic attack at the carbonyl carbon.[10] The regioselectivity of deprotonation can be an issue in unsymmetrical ketones, but for an ester or thioester like Phenylthio 4-methylpent-3-enoate, deprotonation will exclusively occur at the α-carbon (C2).

G cluster_1 α-Alkylation Mechanism start Thioester enolate Enolate Formation start->enolate Deprotonation base Strong Base (e.g., LDA) base->enolate product α-Alkylated Thioester enolate->product Sₙ2 Attack electrophile Electrophile (e.g., R-X) electrophile->product

α-Alkylation Workflow
Comparative Performance: Thioester vs. Ester in α-Alkylation

The acidity of the α-protons in thioesters is generally comparable to or slightly greater than that in esters, making them excellent substrates for enolate formation. The subsequent alkylation proceeds efficiently for both classes of compounds.

Reaction StepPhenylthio 4-methylpent-3-enoateEthyl 4-methylpent-3-enoateComments
Enolate Formation Readily forms enolate with LDA at low temperature.Readily forms enolate with LDA at low temperature.Both are efficient processes.
Alkylation Enolate reacts with primary alkyl halides.Enolate reacts with primary alkyl halides.Sₙ2 reaction, sensitive to steric hindrance in the electrophile.

Experimental Protocol: α-Alkylation

Protocol 3: α-Methylation of S-Phenyl 4-methylpent-3-enethioate

This protocol is based on standard LDA-mediated alkylation procedures.[1][9]

Materials:

  • S-Phenyl 4-methylpent-3-enethioate

  • Lithium diisopropylamide (LDA) solution in THF

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a solution of S-phenyl 4-methylpent-3-enethioate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) to the enolate solution at -78 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product, S-phenyl 2,4-dimethylpent-3-enethioate, by column chromatography.

Conclusion

Phenylthio 4-methylpent-3-enoate is a highly versatile substrate for carbon-carbon bond formation. Its reactivity is governed by the predictable principles of nucleophilic additions to α,β-unsaturated systems.

  • For conjugate additions, the regioselectivity is primarily controlled by the hardness or softness of the nucleophile. Soft nucleophiles, such as organocuprates and thiolates, will predominantly yield the 1,4-adduct.

  • For α-functionalization, deprotonation with a strong, non-nucleophilic base like LDA provides a reliable method for generating the corresponding enolate, which can be efficiently alkylated.

The enhanced reactivity of the thioester functionality compared to its ester analog makes Phenylthio 4-methylpent-3-enoate an attractive choice for synthetic chemists seeking to perform these transformations under mild conditions and with high efficiency. The protocols provided herein serve as a practical guide for researchers to explore and exploit the rich chemistry of this valuable synthetic intermediate.

References

  • Schultz, A. G. (1974). Thiol Reactivity and Its Impact on the Ciliate Toxicity of α,β-Unsaturated Aldehydes, Ketones, and Esters. Journal of Organic Chemistry, 39(23), 3469–3470.
  • Posner, G. H. (1972). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1–113.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Collum, D. B., & Chen, X. (2009). Lithium diisopropylamide-mediated ortholithiations: lithium chloride catalysis. Journal of the American Chemical Society, 131(9), 3434–3435.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.
  • House, H. O., & Umen, M. J. (1973). The chemistry of carbanions. XXIII. The addition of lithium dimethylcuprate to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 38(21), 3893–3901.
  • Lu, X., & Zhang, J. (2004). Regio- and enantioselective synthesis of acyclic quaternary carbons via organocatalytic addition of organoborates to (Z)-Enediketones.
  • Rathke, M. W., & Lindert, A. (1971). The reaction of lithium diisopropylamide with esters. A method for the formation of ester enolates. Journal of the American Chemical Society, 93(9), 2318–2320.
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Comparative

Benchmarking the Synthesis of Phenylthio 4-methylpent-3-enoate: A Comparative Guide to Thioesterification Strategies

The synthesis of thioesters is a cornerstone of modern organic chemistry, underpinning applications ranging from native chemical ligation to the biomimetic study of polyketide synthases. When synthesizing Phenylthio 4-me...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of thioesters is a cornerstone of modern organic chemistry, underpinning applications ranging from native chemical ligation to the biomimetic study of polyketide synthases. When synthesizing Phenylthio 4-methylpent-3-enoate , the chemical challenge extends beyond simple condensation. The starting material, 4-methylpent-3-enoic acid, contains a β,γ -unsaturated double bond. As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on their chemoselectivity—specifically, their ability to suppress the thermodynamically driven migration of this double bond into the conjugated α,β -position.

This guide objectively benchmarks three distinct thioesterification strategies, providing causality-driven insights, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Evaluation of Thioesterification Strategies

Strategy A: Carbodiimide Activation (EDC/DMAP) — The Modern Standard

The Steglich-type esterification utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and catalytic 4-Dimethylaminopyridine (DMAP) is the optimal choice for this substrate.

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a superior acyl transfer agent, forming a highly reactive N-acylpyridinium species that is rapidly attacked by thiophenol. Crucially, EDC is chosen over traditional Dicyclohexylcarbodiimide (DCC) because the resulting urea byproduct is highly water-soluble, eliminating the notoriously difficult filtration of dicyclohexylurea (DCU) as noted by 1[1]. The mild, room-temperature conditions completely prevent double-bond isomerization.

Strategy B: Mukaiyama Condensation — The Chemoselective Alternative

This method utilizes 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) under basic conditions (Et₃N).

  • Causality: This method drives the reaction forward through the formation of a highly stable 1-methyl-2-pyridone byproduct, a mechanism widely leveraged in complex bio-conjugations according to 2[2]. Activation occurs under strictly non-acidic conditions, making it an exceptional choice for highly sensitive substrates prone to acid-catalyzed olefin migration.

Strategy C: Acid Chloride Route (Oxalyl Chloride) — The Legacy Method

The traditional two-step approach involves the conversion of the acid to an acid chloride, followed by the addition of thiophenol and a base.

  • Causality: While highly atom-efficient in the coupling step, the generation of HCl during the oxalyl chloride activation poses a severe risk of isomerizing the β,γ -double bond to the α,β -position. This method is benchmarked primarily to illustrate the limitations of legacy protocols.

Pathway A 4-Methylpent-3-enoic Acid (β,γ-unsaturated) B Activated Intermediate (O-Acylisourea) A->B EDC/DMAP (Mild) D Isomerized Byproduct (α,β-unsaturated) A->D Harsh Acid/Base (e.g., SOCl2, Δ) C Phenylthio 4-methylpent-3-enoate (Target) B->C + PhSH Fast Acyl Transfer

Reaction pathways highlighting the risk of double-bond isomerization under harsh conditions.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of each method based on standard 0.2 M scale reactions in dichloromethane (CH₂Cl₂).

MetricEDC / DMAP (Recommended)Mukaiyama's ReagentAcid Chloride (Oxalyl Cl)
Typical Yield 85 - 92%80 - 88%60 - 70% (Isomer mixture)
Isomerization Risk Very LowVery LowHigh
Reaction Time 2 - 4 hours4 - 6 hours1 hr (activation) + 2 hr (coupling)
Byproduct Removal Aqueous wash (Water-soluble urea)Aqueous wash (Water-soluble pyridone)Distillation / Chromatography
Scalability Excellent (up to 100g)Good (Cost-prohibitive at scale)Excellent

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the protocols below are designed as self-validating systems featuring built-in mechanistic checks.

Workflow cluster_EDC EDC/DMAP Route (Optimal) cluster_DCC DCC/DMAP Route (Legacy) Start 4-Methylpent-3-enoic Acid + PhSH EDC_Add Add EDC·HCl + DMAP in CH2Cl2 (0°C to RT) Start->EDC_Add DCC_Add Add DCC + DMAP in CH2Cl2 (0°C to RT) Start->DCC_Add EDC_Wash Aqueous NH4Cl Wash (Removes Urea Byproduct) EDC_Add->EDC_Wash EDC_Yield High Purity Thioester EDC_Wash->EDC_Yield DCC_Filter Filter DCU Precipitate (Incomplete Removal) DCC_Add->DCC_Filter DCC_Yield DCU Contaminated Product DCC_Filter->DCC_Yield

Comparative experimental workflow demonstrating the purification advantage of EDC over DCC.

Protocol 1: EDC/DMAP-Mediated Thioesterification (Optimal)

This protocol is adapted from standard biomimetic thioester synthesis workflows published by 3[3].

Reagents:

  • 4-Methylpent-3-enoic acid (1.0 equiv, 10 mmol)

  • Thiophenol (PhSH) (1.2 equiv, 12 mmol)

  • EDC·HCl (1.5 equiv, 15 mmol)

  • DMAP (0.1 equiv, 1 mmol)

  • Anhydrous CH₂Cl₂ (50 mL, 0.2 M)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-methylpent-3-enoic acid and thiophenol in anhydrous CH₂Cl₂.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation during the initial activation phase, protecting the sensitive double bond.

  • Activation: Add DMAP followed by EDC·HCl in one portion. Stir at 0 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 9:1). The product (Phenylthio 4-methylpent-3-enoate) will appear as a strongly UV-active spot (due to the phenylthio moiety) with a higher Rf than the starting acid.

  • Workup (Byproduct Cleavage): After 2-4 hours, quench the reaction by adding 50 mL of saturated aqueous NH₄Cl. Transfer to a separatory funnel. Causality: The mildly acidic aqueous layer protonates the EDC-urea byproduct, rendering it entirely partitioned into the aqueous phase.

  • Isolation: Extract the aqueous phase with CH₂Cl₂ (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes to 5% EtOAc/Hexanes) to yield the pure thioester.

Protocol 2: Mukaiyama Condensation (Alternative for Highly Sensitive Substrates)

Reagents:

  • 4-Methylpent-3-enoic acid (1.0 equiv, 10 mmol)

  • Thiophenol (1.2 equiv, 12 mmol)

  • 2-Chloro-1-methylpyridinium iodide (1.2 equiv, 12 mmol)

  • Triethylamine (Et₃N) (2.4 equiv, 24 mmol)

  • Anhydrous CH₂Cl₂ (50 mL)

Step-by-Step Procedure:

  • Setup: Suspend 2-chloro-1-methylpyridinium iodide in anhydrous CH₂Cl₂ under argon at room temperature.

  • Activation: Add a solution of 4-methylpent-3-enoic acid and Et₃N (1.2 equiv) in CH₂Cl₂ dropwise. Stir for 30 minutes. Validation: The suspension will gradually clear as the activated acyl-pyridinium intermediate forms.

  • Coupling: Add thiophenol and the remaining Et₃N (1.2 equiv). Stir at room temperature for 4-6 hours.

  • Workup: Quench with water. The 1-methyl-2-pyridone byproduct is highly water-soluble and will be removed in the aqueous wash. Extract with CH₂Cl₂, dry, and purify as described above.

References

  • Title: Leveraging the Mukaiyama oxidation–reduction condensation reaction for on-resin aryl thio-esterification for bio-conjugation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Suzuki–Miyaura Reaction in the Presence of N-Acetylcysteamine Thioesters Enables Rapid Synthesis of Biomimetic Polyketide Thioester Surrogates for Biosynthetic Studies Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

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